molecular formula C6H6 B14357811 1,2,3-Cyclohexatriene CAS No. 90866-90-3

1,2,3-Cyclohexatriene

カタログ番号: B14357811
CAS番号: 90866-90-3
分子量: 78.11 g/mol
InChIキー: LQABCMYNMHGWFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Cyclohexatriene is a fundamental, highly strained isomer of benzene (C6H6) with substantial untapped potential in organic synthesis . Unlike benzene, which is stabilized by aromaticity, this isomer features cumulated double bonds, resulting in a ground-state energy approximately 100 kcal mol⁻¹ higher than that of benzene . This immense strain energy, comparable to that of benzyne, makes this compound a powerful electrophilic intermediate for kinetically and thermodynamically favorable, strain-promoted reactions that are disfavored for aromatic systems . As a versatile reagent, this compound participates in a host of reaction modes . It readily undergoes diverse cycloadditions, including (4+2) cycloadditions with dienes like isobenzofurans and furans, (3+2) cycloadditions with dipoles such as azomethine imines, and formal (2+2) cycloadditions . It is also susceptible to nucleophilic trapping reactions and σ-bond insertions . The integration of 1,2,3-cyclohexatrienes into multistep syntheses demonstrates their significant utility for rapidly assembling topologically and stereochemically complex molecular scaffolds that are otherwise challenging to access . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

90866-90-3

分子式

C6H6

分子量

78.11 g/mol

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1,6H,2,4H2

InChIキー

LQABCMYNMHGWFU-UHFFFAOYSA-N

正規SMILES

C1CC=C=C=C1

製品の起源

United States

Foundational & Exploratory

The Ephemeral Benzene Isomer: A Technical History of 1,2,3-Cyclohexatriene's Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long a subject of theoretical fascination, 1,2,3-cyclohexatriene, a highly strained isomer of benzene (B151609), remained an elusive synthetic target for decades. This in-depth technical guide chronicles the history of its discovery, from early theoretical considerations to its definitive experimental generation and characterization. We provide detailed experimental protocols for its in-situ formation and trapping, present key quantitative data from computational studies, and illustrate the experimental workflow through a detailed diagram. This whitepaper serves as a comprehensive resource for researchers interested in the chemistry of strained intermediates and their potential applications in complex molecule synthesis.

Introduction: The Allure of a Strained Benzene

The C₆H₆ molecular formula famously represents benzene, a cornerstone of organic chemistry. However, numerous other isomers exist, many of which possess highly strained and unusual bonding arrangements. Among these, this compound has been a subject of considerable interest due to its cumulated double bonds within a six-membered ring, a feature that imparts significant strain and reactivity. Unlike its aromatic counterpart, this compound lacks the stabilizing effects of electron delocalization, making it a high-energy, transient species.[1][2] Its fleeting existence and high reactivity made its experimental validation a significant challenge. For many years, it was considered too unstable to be of practical use in synthesis.[2]

The Breakthrough: First Experimental Evidence

The first definitive experimental evidence for the existence of this compound was reported in 1990 by Shakespeare and Johnson.[3] Their seminal work laid the foundation for future studies into the generation and reactivity of this intriguing molecule. They successfully generated the triene in situ and trapped it using a reactive diene, thereby providing unequivocal proof of its formation.[3]

Early Theoretical Postulations

While the 1990 experiment was the first successful generation, the potential existence and high reactivity of strained benzene isomers had been a topic of theoretical discussion for years. Computational studies, particularly in the decades leading up to its discovery, explored the potential energy surfaces of various C₆H₆ isomers, predicting high degrees of strain for structures like this compound. These theoretical investigations were crucial in guiding synthetic efforts and in understanding the fundamental properties of such highly reactive molecules.

Modern Experimental Protocols: Generation and In-Situ Trapping

Due to its extreme reactivity, this compound cannot be isolated.[3] Instead, it is generated as a transient intermediate that is immediately trapped by a co-reactant. The most common and effective method for its generation involves the fluoride-induced elimination from a silyl (B83357) triflate precursor.[1]

Detailed Experimental Protocol

The following protocol is based on the optimized conditions reported by Kelleghan et al. (2023).[1]

Materials:

Procedure:

  • To a solution of the silyl triflate precursor and the chosen trapping agent (typically 5-20 equivalents) in anhydrous THF (0.1 M), is added cesium fluoride (10-20 equivalents) and tetrabutylammonium triflate (2-4 equivalents).

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography to isolate the trapped adduct.

Note: Tetrabutylammonium triflate acts as a fluoride-solubilizing agent, which is crucial for the efficient generation of the triene.[1]

Quantitative Data: Theoretical and Computational Insights

Computational chemistry has been instrumental in elucidating the structural and energetic properties of this compound. The data consistently points to a highly strained and high-energy molecule.

PropertyCalculated ValueReference
Relative Energy vs. Benzene+101 kcal/mol[1]
Strain Energy~50 kcal/mol[1]
Widened Internal Bond Angle131°[1]
HOMO-LUMO GapLower than benzene[1]

The widened internal bond angle is a direct consequence of forcing two sp-hybridized carbons into a six-membered ring.[1] The lower HOMO-LUMO gap compared to benzene indicates its higher reactivity.

Spectroscopic Characterization of Trapped Adducts

The definitive proof of this compound's formation comes from the characterization of its trapped adducts. While a comprehensive list of spectroscopic data for all possible adducts is beyond the scope of this guide, we present representative data for the Diels-Alder adduct with 1,3-diphenylisobenzofuran, the trapping agent used in the original 1990 study.

Data TypeDescription
¹H NMR The proton NMR spectrum of the adduct will show characteristic signals for the newly formed aliphatic and olefinic protons of the cyclohexadiene ring system, distinct from the aromatic signals of the starting materials.
¹³C NMR The carbon NMR spectrum will confirm the presence of sp² and sp³ hybridized carbons in the adduct's core structure, providing clear evidence of the cycloaddition reaction.
FTIR The infrared spectrum will exhibit C-H stretching frequencies for both aromatic and aliphatic protons, as well as C=C stretching vibrations corresponding to the remaining double bonds in the adduct.

Note: For detailed peak lists and assignments for specific adducts, researchers are directed to the supplementary information of the cited primary literature.

Mandatory Visualizations

Experimental Workflow

G cluster_generation In-situ Generation cluster_trapping In-situ Trapping Precursor Silyl Triflate Precursor Reagents CsF, Bu₄NOTf THF, 60 °C Precursor->Reagents Addition Triene This compound (Transient Intermediate) Reagents->Triene Elimination Trapper Trapping Agent (e.g., Furan) Triene->Trapper [4+2] Cycloaddition Adduct Stable Cycloadduct Trapper->Adduct

Caption: Experimental workflow for the generation and trapping of this compound.

Reactivity and Synthetic Potential

This compound has been shown to participate in a variety of reactions, highlighting its potential as a versatile synthetic intermediate. These reactions include:

  • [4+2] Cycloadditions (Diels-Alder reactions): Reacts readily with dienes like furans and isobenzofurans.[1]

  • [3+2] Cycloadditions: Can react with 1,3-dipoles.[1]

  • [2+2] Cycloadditions: Has been shown to react with ketene (B1206846) acetals.[1]

  • Nucleophilic Additions: Can be trapped by nucleophiles.[1]

  • σ-Bond Insertions: Demonstrates the ability to insert into sigma bonds.[1]

The ability to undergo these transformations opens up possibilities for the rapid construction of complex polycyclic and heterocyclic scaffolds.

Conclusion and Future Outlook

The journey from a theoretical curiosity to a synthetically accessible, albeit transient, intermediate has been a testament to the advancements in both synthetic methodology and computational chemistry. The discovery and characterization of this compound have not only expanded our fundamental understanding of chemical bonding and strain but also provided a powerful tool for the synthesis of complex organic molecules. As our ability to control the generation and reactivity of such strained intermediates continues to improve, we can expect to see even more innovative applications of this compound and its derivatives in fields ranging from materials science to drug discovery.

References

A Deep Dive into the Theoretical Landscape of C6H6 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the isomers of the C6H6 molecular formula. Benzene (B151609) is the most stable and well-known isomer, but a vast potential energy surface of other structural arrangements exists, many of which have been the subject of extensive computational investigation. This document summarizes the key findings, computational methodologies, and energetic landscapes of these fascinating molecules.

The Energetic Landscape of C6H6 Isomers

Computational chemistry has been instrumental in exploring the potential energy surface of C6H6, identifying numerous minima corresponding to stable or metastable isomers.[1][2] These isomers are often classified based on their cyclic nature: acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic.[1][2] Benzene is the global minimum, with other isomers being significantly higher in energy, often due to ring strain, unfavorable bond angles, or the presence of high-energy functional groups like cumulenes or strained triple bonds.[1][2][3]

Fulvene is a notable non-aromatic isomer that lies significantly higher in energy than benzene.[4][5] Other well-studied valence isomers include Dewar benzene, benzvalene, and prismane, all of which are considerably less stable than benzene.[6][7][8] Theoretical studies have explored a vast number of potential isomers, with some computational searches identifying over 200 distinct minima on the C6H6 potential energy surface.[1][2][3][5]

The relative stability of these isomers is a key focus of theoretical work. The following table summarizes the calculated relative energies of some of the most prominent C6H6 isomers compared to benzene. These values are typically obtained through high-level quantum chemical calculations.

IsomerStructureRelative Energy (kcal/mol)Computational Method
BenzenePlanar aromatic ring0.0CCSD(T), B3LYP, MP2
FulveneCross-conjugated five-membered ring with an exocyclic double bond~27-35B3LYP/6-311G(d,p)
Dewar BenzeneBicyclic valence isomer~70-73B3LYP, MP2
BenzvaleneTricyclic valence isomer~79-82B3LYP, MP2
PrismaneTricyclic valence isomer~100-110B3LYP, MP2
(Z)-1,3,5-HexatrieneAcyclic conjugated triene~25-30G2M

Note: The relative energies can vary depending on the level of theory and basis set used in the calculations.

Experimental Protocols: A Computational Approach

In the context of theoretical studies, "experimental protocols" refer to the computational methodologies employed to predict the structures, energies, and properties of C6H6 isomers. These protocols are crucial for obtaining accurate and reliable results.

Key Computational Methods:
  • Density Functional Theory (DFT): This is one of the most widely used methods for studying C6H6 isomers due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is particularly common.[1][2][5][6][7][9]

  • Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation effects, providing more accurate energies and geometries than DFT for many systems.[1][2][6][7]

  • Coupled Cluster (CC) Theory: The "gold standard" of quantum chemistry, with methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) providing highly accurate benchmark energies.[1][2][7]

Basis Sets:

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are frequently used in these studies.[5][6][7][9] For higher accuracy, correlation-consistent basis sets like the aug-cc-pVTZ series may be employed.

General Workflow for Theoretical Studies:
  • Structure Generation: Initial structures of potential isomers are generated.

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation (a minimum on the potential energy surface). This is typically performed using DFT or MP2.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more sophisticated method like CCSD(T).

  • Relative Energy Calculation: The total energies of the isomers are compared to that of benzene (the global minimum) to determine their relative stabilities.

Visualization of Isomer Relationships

The following diagram illustrates the energetic relationship between benzene and some of its key isomers. Benzene sits (B43327) at the bottom of the energy well, representing its high stability. The other isomers are placed at higher energy levels, indicating their lower stability and the potential for isomerization to more stable forms.

C6H6_Isomers cluster_energy Relative Energy (kcal/mol) cluster_high_energy Higher Energy Isomers Benzene Benzene (0.0) Fulvene Fulvene (~30) Fulvene->Benzene Isomerization Dewar_Benzene Dewar Benzene (~71) Dewar_Benzene->Benzene Isomerization Benzvalene Benzvalene (~80) Benzvalene->Benzene Isomerization Prismane Prismane (~105) Prismane->Benzene Isomerization

Caption: Energetic relationship of key C6H6 isomers relative to benzene.

This guide provides a foundational understanding of the theoretical landscape of C6H6 isomers. The continued application of advanced computational methods will undoubtedly uncover more fascinating aspects of these molecules, with potential implications for various fields, including materials science and the development of novel therapeutics.

References

The Electronic Structure of Cumulated Trienes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumulated trienes, a class of organic molecules characterized by three consecutive carbon-carbon double bonds, possess a unique electronic structure that governs their geometry, stability, and reactivity. The simplest member of this class is 1,2,3-butatriene (B1194048) (H₂C=C=C=CH₂). Understanding the intricate arrangement of electrons in these systems is paramount for researchers in physical organic chemistry, materials science, and drug development, as their distinct electronic properties can be harnessed for the design of novel functional materials and pharmacophores. This technical guide provides an in-depth analysis of the electronic structure of cumulated trienes, integrating experimental data with theoretical models.

Molecular Geometry and Bonding

The bonding in cumulated trienes is fundamentally different from that in conjugated or isolated polyenes. The central two carbon atoms in a cumulated triene are sp-hybridized, while the terminal carbons are sp²-hybridized. This hybridization leads to a linear arrangement of the four carbon atoms. A key feature of their electronic structure is the presence of two orthogonal π systems. One π system is formed by the overlap of p-orbitals in one plane (e.g., the yz-plane), and the second π system is formed by the overlap of p-orbitals in a perpendicular plane (e.g., the xz-plane). In the case of an odd number of cumulated double bonds, as in trienes, one of the π-systems is conjugated, extending over the entire carbon backbone, while the other is non-conjugated.[1]

Experimental Geometric Parameters of 1,2,3-Butatriene

Experimental determination of the precise molecular geometry of butatriene has been accomplished through gas-phase electron diffraction and microwave spectroscopy. These studies have provided accurate measurements of bond lengths and angles, which are crucial for validating theoretical models.

ParameterExperimental ValueMethodReference
C=C (terminal) Bond Length1.318 ÅNot Specified[2]
C=C (central) Bond Length1.283 ÅNot Specified[2]
C-H Bond Length1.086 ÅNot Specified[2]
H-C-H Bond Angle117.2°Not Specified[2]

Spectroscopic Properties and Electronic Transitions

The electronic structure of cumulated trienes gives rise to characteristic spectroscopic signatures. UV-Vis and photoelectron spectroscopy are particularly powerful techniques for probing their electronic energy levels.

UV-Vis Spectroscopy
Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies of its occupied molecular orbitals.[6] When a molecule is irradiated with high-energy photons (e.g., from a helium discharge lamp in UPS), electrons are ejected. The kinetic energy of these ejected photoelectrons is measured, and the ionization energy (IE) is calculated using the equation:

IE = hν - KE

where hν is the energy of the incident photon and KE is the kinetic energy of the photoelectron.[6]

The photoelectron spectrum of butatriene exhibits a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The experimental spectrum of butatriene shows a complex structure due to the close spacing of its molecular orbitals.[7] The first ionization potential, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), provides key information about the molecule's reactivity, particularly its susceptibility to oxidation.

Ionization Potential (eV)Assignment
~9.1π (non-bonding)
~10.5π (bonding)
~11.7σ
~12.5π (bonding)
~14.0σ

Note: The assignments are based on the general understanding of the electronic structure of butatriene and are subject to more detailed theoretical and experimental confirmation.

Molecular Orbital Theory

A deeper understanding of the electronic structure of cumulated trienes can be achieved through molecular orbital (MO) theory. The p-orbitals of the four carbon atoms combine to form four π molecular orbitals. Due to the orthogonality of the two π systems, they can be treated separately. The conjugated π system (let's assume it's in the yz-plane) gives rise to a set of delocalized π orbitals, similar to those in 1,3-butadiene. The non-conjugated π system (in the xz-plane) consists of two localized π bonds.

The diagram below illustrates the conceptual relationship between the atomic p-orbitals and the resulting π molecular orbitals in the conjugated system of a cumulated triene.

MO_Diagram p1 p(C1) psi4 π* 4 p1->psi4 psi3 π* 3 p1->psi3 psi2 π 2 p1->psi2 psi1 π 1 p1->psi1 p2 p(C2) p2->psi4 p2->psi3 p2->psi2 p2->psi1 p3 p(C3) p3->psi4 p3->psi3 p3->psi2 p3->psi1 p4 p(C4) p4->psi4 p4->psi3 p4->psi2 p4->psi1

Formation of π Molecular Orbitals from Atomic p-Orbitals.

The relative energy levels of these molecular orbitals determine the electronic transitions observed in UV-Vis spectroscopy and the ionization potentials measured in photoelectron spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions and electronic transitions.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules in the gaseous state, free from intermolecular interactions.[8]

Methodology:

  • Sample Introduction: A gaseous sample of the cumulated triene is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically in the keV range) is directed to intersect the molecular beam at a right angle.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.

  • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, from which the internuclear distances (bond lengths) and bond angles can be derived by fitting to a theoretical model of the molecule's structure.

The workflow for a typical gas-phase electron diffraction experiment is illustrated below.

GED_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis Sample Gaseous Sample Inlet Chamber High-Vacuum Chamber Sample->Chamber EBeam Electron Gun EBeam->Chamber Detector Detector Chamber->Detector Scattered Electrons Intensity Scattering Intensity Profile Detector->Intensity RDF Radial Distribution Function Intensity->RDF Model Molecular Model Fitting RDF->Model Structure Geometric Parameters Model->Structure

Workflow for Gas-Phase Electron Diffraction.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions.[9]

Methodology:

  • Sample Preparation: For gaseous samples like butatriene, the compound is introduced into a gas cell with windows that are transparent to UV radiation (e.g., quartz). For solution-state measurements, the compound is dissolved in a suitable solvent that does not absorb in the region of interest.[10]

  • Instrumentation: A UV-Vis spectrophotometer is used, which consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the wavelength of light, a sample holder, and a detector.[11]

  • Measurement: A beam of monochromatic light is passed through the sample. The intensity of the light transmitted through the sample (I) is compared to the intensity of the incident light (I₀).

  • Data Acquisition: The absorbance (A) is calculated as A = -log(I/I₀) and is plotted as a function of wavelength. The resulting graph is the UV-Vis absorption spectrum. The wavelength at which the maximum absorbance occurs is denoted as λmax.

The logical relationship of components in a UV-Vis spectroscopy experiment is depicted below.

UVVis_Logic Source Light Source (UV/Vis) Mono Monochromator Source->Mono Polychromatic Light Sample Sample Cell Mono->Sample Monochromatic Light Detector Detector Sample->Detector Transmitted Light Output Absorption Spectrum Detector->Output Signal Processing

Logical Flow of a UV-Vis Spectroscopy Experiment.

Computational Studies

Theoretical calculations, particularly using ab initio and density functional theory (DFT) methods, are indispensable tools for elucidating the electronic structure of molecules. These methods can provide detailed information about molecular geometry, orbital energies, and spectroscopic properties.

Methodology:

  • Model Building: A 3D model of the cumulated triene molecule is constructed.

  • Method Selection: A suitable level of theory is chosen. For DFT calculations, this involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ). The choice of functional and basis set depends on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable geometry. This provides theoretical bond lengths and angles.

  • Frequency Calculation: A frequency calculation is typically performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain vibrational frequencies.

  • Property Calculation: Other properties, such as molecular orbital energies, electronic transitions (using Time-Dependent DFT, TD-DFT), and ionization potentials, can then be calculated at the optimized geometry.

An example of a basic Gaussian input file for a geometry optimization and frequency calculation of butatriene is provided in the appendix.

Conclusion

The electronic structure of cumulated trienes is a fascinating and complex area of study. Their unique arrangement of orthogonal and conjugated π systems results in a linear geometry and distinct spectroscopic properties. The combination of experimental techniques like gas-phase electron diffraction and photoelectron spectroscopy with high-level computational methods provides a comprehensive understanding of their bonding, energy levels, and reactivity. This knowledge is crucial for the rational design of novel molecules with tailored electronic and optical properties for applications in materials science and medicinal chemistry.

Appendix: Example Gaussian Input File

References

The Energetic Landscape of a Fleeting Isomer: A Technical Guide to the Strain Energy of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the strain energy of 1,2,3-cyclohexatriene, a highly reactive and theoretically significant isomer of benzene. Due to its fleeting nature, the characterization of this compound presents a formidable challenge, making a combination of computational and experimental approaches essential for understanding its thermochemical properties. This document summarizes the current knowledge on its strain energy, details the methodologies for its study, and provides visual representations of key concepts and workflows.

Quantitative Analysis of Strain Energy

The high degree of strain in this compound arises from the severe distortion of bond angles and lengths necessary to accommodate three cumulative double bonds within a six-membered ring. Computational chemistry serves as the primary tool for quantifying the energetic penalty associated with this strained geometry. The strain energy is typically determined by comparing the calculated heat of formation of this compound with that of a strain-free reference, or by calculating the energy difference relative to its stable isomer, benzene.

A key finding from Density Functional Theory (DFT) calculations is that this compound is substantially higher in energy than benzene.[1][2] The table below summarizes a significant computational result for the relative free energy.

Computational MethodBasis SetCalculated Value (Relative to Benzene)Reference
DFT (B3LYP-D3)6-311+G(d,p)+101 kcal/mol (ΔGrel)[1]

Another computational study estimates the strain energy of this compound to be approximately 50 kcal/mol.[1] It is important to note that the calculated strain energy can vary depending on the theoretical method and the chosen reference state. The value presented above represents a significant energetic penalty, highlighting the extreme instability of this molecule.

Experimental Approaches to Studying this compound

Direct experimental determination of the strain energy of this compound through calorimetry is precluded by its high reactivity and short lifetime. Therefore, experimental studies rely on in-situ generation and trapping experiments to infer its presence and reactivity, which can then be correlated with its energetic properties through computational modeling.

In-Situ Generation and Trapping

The most common method for generating this compound under mild conditions involves the fluoride-induced elimination from a silyl (B83357) triflate precursor.[1][3] Once generated, this transient species is immediately intercepted by a trapping agent present in the reaction mixture.

Detailed Experimental Protocol: Generation and Trapping with N-Phenylmaleimide

The following protocol is a representative example of the in-situ generation of this compound and its subsequent trapping in a Diels-Alder reaction with N-phenylmaleimide.[1]

Materials:

Procedure:

  • Preparation: All glassware is dried in an oven and cooled under an inert atmosphere. The reaction is carried out under strictly anhydrous conditions.

  • Reaction Setup: To a solution of the silyl triflate precursor (1 equivalent) and N-phenylmaleimide (5-20 equivalents) in anhydrous THF (0.1 M) is added cesium fluoride (10 equivalents) and tetra-n-butylammonium trifluoromethanesulfonate (2 equivalents).[1]

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 24 hours under an inert atmosphere.[1] For some substituted precursors, acetonitrile may be used as the solvent with an increased loading of Bu₄NOTf (4 equivalents) to achieve good yields.[1]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and subjected to a standard aqueous workup. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.

  • Characterization: The structure of the isolated adduct is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the trapped product provides evidence for the successful generation of the this compound intermediate.

By measuring the enthalpy of this trapping reaction using reaction calorimetry, and with the known heats of formation of the reactants and the trapped product, one could, in principle, derive the heat of formation of the transient this compound. However, such a calorimetric study would be experimentally challenging.

Visualizing Strain and a Determination Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the components of strain energy and a typical workflow for its determination.

Strain_Components TotalStrain Total Strain Energy of this compound AngleStrain Angle Strain (Deviation from ideal sp-hybridized 180° angles) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing interactions of C-H bonds) TotalStrain->TorsionalStrain StericStrain Steric Strain (Non-bonded interactions) TotalStrain->StericStrain

Caption: Components of Strain Energy in this compound.

Strain_Energy_Workflow cluster_computational Computational Approach cluster_experimental Experimental Approach Comp_Start Define Molecular Structure of this compound Comp_Method Select Computational Method (e.g., DFT, G3, CBS-QB3) Comp_Start->Comp_Method Comp_Calc Perform Quantum Chemical Calculations (Energy, Frequencies) Comp_Method->Comp_Calc Comp_Ref Calculate Energy of Strain-Free Reference Comp_Calc->Comp_Ref Comp_Strain Calculate Strain Energy (ΔE = E_strained - E_reference) Comp_Ref->Comp_Strain Final_Analysis Combined Analysis and Validation of Strain Energy Comp_Strain->Final_Analysis Exp_Start Synthesize Precursor (e.g., Silyl Triflate) Exp_Gen In-situ Generation of This compound Exp_Start->Exp_Gen Exp_Trap Trapping with a Diene (e.g., N-Phenylmaleimide) Exp_Gen->Exp_Trap Exp_Isolate Isolate and Characterize Trapped Adduct Exp_Trap->Exp_Isolate Exp_Thermo Thermochemical Measurement (e.g., Reaction Calorimetry of Trapping Reaction) Exp_Isolate->Exp_Thermo Exp_Thermo->Final_Analysis

References

Unveiling the Electronic Frontier: A Technical Guide to the Molecular Orbitals of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LOS ANGELES, CA – December 22, 2025 – In the intricate landscape of aromatic isomers, 1,2,3-cyclohexatriene, a highly strained and reactive analog of benzene (B151609), presents a compelling case for fundamental research and synthetic application. This technical guide offers an in-depth exploration of the frontier molecular orbitals of this compound, providing researchers, scientists, and drug development professionals with critical data and methodologies to harness its unique reactivity.

Executive Summary

This compound, an elusive isomer of benzene, possesses a unique electronic structure dominated by its strained cumulenic system.[1][2] This guide synthesizes computational and experimental findings to provide a comprehensive overview of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Understanding the energies and symmetries of these frontier orbitals is paramount to predicting and controlling the diverse reactivity of this intermediate, which includes cycloadditions, nucleophilic additions, and σ-bond insertions.[1][3] This document provides quantitative data on orbital energies, detailed experimental protocols for the in situ generation and trapping of this compound, and a visual representation of its reactive pathways.

Frontier Molecular Orbital Analysis

Computational studies, employing density functional theory (DFT) at the B3LYP-D3/6-311+G(d,p) level, have elucidated the key differences in the electronic structures of this compound, its stable isomer benzene, and the related reactive intermediate, benzyne (B1209423).[1]

The highest occupied molecular orbitals (HOMOs) of all three C₆H₆ isomers are primarily localized on the conjugated π-systems. However, a significant distinction emerges in their lowest unoccupied molecular orbitals (LUMOs). The LUMO of this compound is predominantly located on the central, in-plane π-bond of the triene system.[1] This localization, coupled with a considerably lower energy compared to benzene's LUMO, underpins the high reactivity of this compound in strain-promoted reactions.[1]

Quantitative Orbital Energy Data

The calculated frontier molecular orbital energies for this compound, benzene, and benzyne are summarized in the table below. This data provides a quantitative basis for understanding their relative reactivities.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.23-0.545.69
Benzene-6.771.017.78
Benzyne-6.58-0.216.37

Data obtained from computational studies at the B3LYP-D3/6-311+G(d,p) level of theory.

Experimental Protocols

The transient nature of this compound necessitates its in situ generation and immediate trapping. The following protocol, adapted from established literature, describes a reliable method for its formation from a silyl (B83357) triflate precursor and subsequent trapping with a diene.[1]

In Situ Generation and Trapping of this compound

Objective: To generate this compound from a silyl triflate precursor and trap it via a Diels-Alder reaction.

Materials:

  • Silyl triflate precursor (e.g., (trimethylsilyl)cyclohex-1-en-3-yl trifluoromethanesulfonate)

  • Trapping agent (e.g., 1,3-diphenylisobenzofuran)

  • Cesium fluoride (B91410) (CsF)

  • Tetrabutylammonium (B224687) trifluoromethanesulfonate (B1224126) (Bu₄NOTf)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the silyl triflate precursor (1.0 equiv.) and the trapping agent (5-20 equiv.).

  • Add the anhydrous solvent (to achieve a 0.1 M concentration of the precursor).

  • To the stirred solution, add cesium fluoride (10 equiv.) and tetrabutylammonium trifluoromethanesulfonate (2 equiv.).

  • Heat the reaction mixture to 60 °C and maintain for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the trapped cycloadduct.

Characterization: The structure of the isolated product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Reaction Pathways and Mechanisms

The unique electronic structure of this compound dictates its participation in a variety of strain-releasing reactions. A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction.

[4+2] Cycloaddition of this compound

The following diagram illustrates the workflow for the generation of this compound from a silyl triflate precursor and its subsequent trapping in a Diels-Alder reaction with a generic diene.

Diels_Alder_Reaction cluster_generation Generation of this compound cluster_trapping Trapping Reaction Precursor Silyl Triflate Precursor CsF CsF, Bu₄NOTf (Fluoride Source) Precursor->CsF Reaction Initiation Triene This compound (Intermediate) CsF->Triene Elimination Diene Diene (Trapping Agent) Product [4+2] Cycloadduct Triene->Product [4+2] Cycloaddition Diene->Product

Caption: Generation and [4+2] cycloaddition of this compound.

This logical diagram illustrates the two key stages of the process. The first stage is the fluoride-induced elimination from the silyl triflate precursor to form the highly reactive this compound intermediate. In the second stage, this intermediate is intercepted by a diene in a concerted [4+2] cycloaddition reaction to yield the stable cycloadduct.

Conclusion and Future Directions

The frontier molecular orbitals of this compound provide a clear rationale for its high reactivity and versatile chemical behavior. The low-lying LUMO, localized on the strained cumulenic system, renders it a potent electrophile in a variety of chemical transformations. The ability to generate and trap this transient species opens up new avenues for the rapid construction of complex molecular architectures. Future research in this area will likely focus on the development of new precursors for the generation of substituted 1,2,3-cyclohexatrienes, enabling finer control over reactivity and selectivity, and expanding the synthetic utility of this fascinating benzene isomer in fields ranging from materials science to medicinal chemistry.

References

Whitepaper: 1,2,3-Cyclohexatriene - A Highly Strained Benzene Isomer for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene (B151609) (C₆H₆), a cornerstone of organic chemistry, is renowned for its aromatic stability. However, its numerous structural isomers, many of which are highly strained and reactive, offer unique opportunities for chemical synthesis. Among these, 1,2,3-cyclohexatriene has been a subject of significant interest due to its extreme strain and fleeting existence. This technical guide provides a comprehensive overview of this compound, focusing on its structural properties, generation, reactivity, and synthetic potential. We present key quantitative data, detailed experimental protocols for its generation and trapping, and logical diagrams to illustrate its chemical behavior, positioning it as a valuable, albeit transient, intermediate for the construction of complex molecular architectures.

Introduction: Beyond Benzene's Aromaticity

Since its discovery in 1825, benzene has been a focal point of chemical research.[1][2] Its planar, aromatic structure is exceptionally stable. In contrast, its valence isomers, such as Dewar benzene and Prismane, are significantly less stable due to ring and bond-angle strain.[3][4][5] this compound is another C₆H₆ isomer, unique for its three contiguous, or cumulated, double bonds within a six-membered ring.[6] This arrangement makes it a cyclic allene (B1206475), forcing a typically linear geometry into a constrained cyclic system.

First successfully generated and trapped in 1990, this compound is far too reactive to be isolated.[6][7] Its existence is confirmed through in-situ trapping experiments. The immense strain energy locked within its structure, calculated to be approximately 100 kcal/mol higher than benzene, is the driving force for its high reactivity.[1][8] This "strain-promoted reactivity" allows it to participate in a variety of chemical transformations that are inaccessible to benzene, making it a powerful tool for synthetic chemists to rapidly assemble complex molecules.[2][9]

Structural and Energetic Properties

The defining feature of this compound is its cumulated triene system, which fundamentally distinguishes it from the conjugated, aromatic system of benzene. This structural difference leads to profound energetic and electronic consequences.

Geometric and Electronic Distortion

Computational studies, primarily using density functional theory (DFT), have provided significant insight into the structure of this compound.[2][8] Unlike the perfect 120° internal angles of benzene's sp²-hybridized carbons, this compound exhibits a severe angular distortion to accommodate two formally sp-hybridized carbons within the ring.[2] This results in a widened internal angle of approximately 131°, a feature it shares with the similarly strained benzyne (B1209423) intermediate (127°).[2][8]

Electronically, the molecule's reactivity is highlighted by its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) of this compound is localized primarily on the central in-plane π-bond of the triene system.[2][8] This localization results in a LUMO that is about 1.5 eV lower in energy than that of benzene, indicating a significantly enhanced electrophilicity and susceptibility to nucleophilic attack.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, with comparisons to its stable isomer, benzene, and the related strained intermediate, benzyne.

Table 1: Physicochemical and Structural Properties

Property This compound Benzene Reference(s)
Molecular Formula C₆H₆ C₆H₆ [6][8]
Molecular Weight 78.11 g/mol 78.11 g/mol [6][8]
CAS Number 90866-90-3 71-43-2 [6][8]
Structure Cumulated Double Bonds Conjugated Double Bonds [6]

| Calculated Internal Angle | ~131° | 120° |[2][8] |

Table 2: Energetic and Electronic Properties (Calculated)

Property This compound Benzene Benzyne Reference(s)
Relative Free Energy (ΔGrel) +101 kcal/mol 0 kcal/mol - [2]
Strain Energy ~50 kcal/mol - ~50 kcal/mol [2][10]

| LUMO Energy vs. Benzene | 1.5 eV lower | 0 | - |[2][8] |

Isomer_Relationship Benzene Benzene (Stable Aromatic Isomer) TransitionState High Energy Transition State Benzene->TransitionState Energy Input (Isomerization) CHT This compound (Highly Strained Isomer) CHT->Benzene Spontaneous (High Strain Release) TransitionState->CHT

Caption: Relationship between Benzene and this compound.

Experimental Protocols: Generation and Trapping

Due to its extreme instability, this compound cannot be isolated or directly observed under normal conditions. Its existence is inferred from the products of trapping experiments where it is generated in situ in the presence of a reactive partner.

Key Experimental Method: Fluoride-Induced Elimination

The most common and effective method for generating this compound is the fluoride-induced 1,2-elimination from a silyl (B83357) triflate precursor, often referred to as a Kobayashi-type precursor.[2][11]

General Protocol for In-Situ Generation and Trapping:

  • Precursor Synthesis: The silyl triflate precursor (e.g., (2-(trimethylsilyl)cyclohexa-1,5-dien-1-yl) trifluoromethanesulfonate) is synthesized. This step is based on established literature procedures.[2]

  • Reaction Setup: An oven-dried reaction vessel is charged with the silyl triflate precursor (1 equivalent), the chosen trapping agent (5–20 equivalents), a fluoride (B91410) source such as cesium fluoride (CsF, 10-20 equivalents), and a phase-transfer catalyst like tetrabutylammonium (B224687) triflate (Bu₄NOTf, 2-4 equivalents).[1][12]

  • Solvent and Conditions: Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), 0.1 M) is added.[1][12]

  • Reaction Execution: The mixture is stirred vigorously and heated (typically to 60 °C) for a set period (e.g., 24 hours).[1][12]

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the desired trapped product is isolated and purified using standard techniques such as column chromatography.

  • Characterization: The structure of the isolated product is confirmed using spectroscopic methods (NMR, IR, Mass Spectrometry), which provides indirect but definitive evidence for the transient formation of this compound.

Experimental_Workflow cluster_generation In-Situ Generation cluster_trapping Trapping Reaction Precursor Silyl Triflate Precursor Intermediate Transient this compound Precursor->Intermediate Elimination CsF Cesium Fluoride (CsF) Product Stable Trapped Product (e.g., Cycloadduct) Intermediate->Product Rapid Reaction (e.g., Cycloaddition) Trap Trapping Agent (e.g., Diene) Trap->Product Analysis Isolation & Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for generation and trapping of this compound.

Reactivity and Synthetic Applications

The high strain energy of this compound dictates its reactivity. Reactions proceed in a way that rapidly relieves this strain, making them both kinetically and thermodynamically favorable.[2] This leads to a diverse range of transformations.[13][14]

Major Reaction Classes

This compound and its derivatives participate in a host of reaction modes, including:

  • Cycloadditions: It readily undergoes [4+2], [3+2], and [2+2] cycloaddition reactions with various dienes, 1,3-dipoles, and olefins.[1][10]

  • Nucleophilic Additions: The electrophilic nature of the central allene carbon makes it susceptible to attack by nucleophiles.[10][13]

  • σ-Bond Insertions: The strained system can also engage in σ-bond insertion reactions.[6][13]

Trapping Experiments Data

The versatility of this compound is demonstrated by the variety of trapping partners it reacts with, leading to topologically complex products.

Table 3: Selected Trapping Reactions of this compound

Trapping Partner Class Example Trapping Agent Reaction Type Isolated Yield (%) Reference(s)
Diene 1,3-Diphenylisobenzofuran [4+2] Cycloaddition 80% [1][2]
Diene Furan [4+2] Cycloaddition 75% [1]
Diene Cyclopentadiene [4+2] Cycloaddition 41% [1][2]
1,3-Dipole Phenyl azide [3+2] Cycloaddition 71% [1]
Alkene Styrene [2+2] Cycloaddition 51% [1]
Nucleophile Indole Nucleophilic Addition 65% [1]

| Nucleophile | Pyrrole | Nucleophilic Addition | 55% |[1] |

Reaction_Pathways CHT This compound Cycloaddition Cycloadditions CHT->Cycloaddition Strain Release NucAddition Nucleophilic Additions CHT->NucAddition Strain Release SigmaInsertion σ-Bond Insertions CHT->SigmaInsertion Strain Release P1 [4+2] Adducts (e.g., with Dienes) Cycloaddition->P1 P2 [2+2] Adducts (e.g., with Alkenes) Cycloaddition->P2 P3 [3+2] Adducts (e.g., with Azides) Cycloaddition->P3 P4 Addition Products (e.g., with Indoles) NucAddition->P4 P5 Insertion Products SigmaInsertion->P5

Caption: Major reaction pathways for this compound.

Conclusion and Future Outlook

This compound, once a theoretical curiosity, has emerged as a potent intermediate in modern organic synthesis. Its high strain and unique electronic structure drive a range of rapid, strain-releasing reactions, enabling the efficient construction of intricate and diverse molecular frameworks. The ability to generate this transient species under relatively mild conditions from stable precursors allows for its integration into complex multi-step syntheses.[10] For researchers in drug discovery and materials science, harnessing the reactivity of this compound opens new avenues for creating novel chemical entities that would be challenging to access through traditional methods. Future research will likely focus on developing new precursors, exploring asymmetric trapping reactions, and applying this unique reactivity to the synthesis of natural products and functional molecules.

References

Unlocking Reactivity: A Technical Guide to the Fundamental Properties of Strained Cyclic Allenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the behavior of strained cyclic allenes. These fleeting, high-energy intermediates have emerged as powerful tools in modern synthetic chemistry, offering novel pathways to complex molecular architectures relevant to pharmaceutical and materials science. This document provides a comprehensive overview of their fundamental properties, including their synthesis, reactivity, and characterization, with a focus on quantitative data and detailed experimental methodologies.

Structural Properties and Strain

The defining characteristic of small-ring cyclic allenes (typically with seven or fewer atoms in the ring) is the significant deviation of the allene (B1206475) unit from its preferred linear geometry. This enforced bending induces substantial ring strain, which is the primary driver of their high reactivity. The strain energy of a cyclic allene is inversely proportional to its ring size.

Quantitative Geometrical Parameters

The distortion from linearity is evident in the C=C=C bond angle and the out-of-plane bending of the substituents on the terminal allene carbons. While experimental determination of the geometry of these transient species is challenging, computational methods, primarily Density Functional Theory (DFT), have provided invaluable insights.

Cyclic AlleneC=C=C Bond Angle (°) (Computed)Strain Energy (kcal/mol) (Computed)Reference(s)
1,2-Cyclopentadiene-~30[1]
1,2-Cyclohexadiene~133~20[1]
1,2-Cycloheptadiene-~15[1]
3,4-Azacyclohexadiene~13326.4[2]
2,3-Azacyclohexadiene12828.0[2]

Note: Computational methods and basis sets used for these calculations can vary, leading to slight differences in reported values.

Spectroscopic Characterization

The unique structural features of strained cyclic allenes give rise to characteristic spectroscopic signatures.

Spectroscopic TechniqueCharacteristic FeatureExampleReference(s)
Infrared (IR) The asymmetric C=C=C stretching frequency is a key diagnostic tool. In acyclic allenes, this appears around 1950-1960 cm⁻¹. In strained cyclic allenes, this can be shifted.1,2-Cyclononadiene: 1956 cm⁻¹1,2-Cyclooctadiene: 1950 cm⁻¹[1]
¹³C NMR The central sp-hybridized carbon of the allene typically appears at a very downfield chemical shift.1-tert-butyl-1,2-cyclooctadiene: Central C at 202.2 ppm; terminal C's at 117.7 and 94.4 ppm.[1]

Generation of Strained Cyclic Allenes

Due to their high reactivity, strained cyclic allenes are generated in situ from stable precursors. The most common and mild method involves the fluoride-induced 1,2-elimination from vinyl silyl (B83357) triflates.

G cluster_precursor Precursor Synthesis cluster_generation In situ Generation cluster_trapping Trapping start Cyclic Ketone enol_formation Enol/Enolate Formation start->enol_formation Base (e.g., LDA) silylation Silylation (e.g., TMSCl) enol_formation->silylation triflation Triflation (e.g., Comins' reagent) silylation->triflation precursor Vinyl Silyl Triflate Precursor triflation->precursor allene Strained Cyclic Allene precursor->allene Fluoride-induced 1,2-elimination fluoride (B91410) Fluoride Source (e.g., CsF) product Stable Adduct allene->product trapping_agent Trapping Agent (Diene, Dipole, etc.) trapping_agent->product

Workflow for the generation and trapping of strained cyclic allenes.
Experimental Protocol: Generation of a 2,3-Azacyclic Allene and Trapping

This protocol is adapted from the work of Kelleghan, et al.[2] for the generation and trapping of an unsymmetrical azacyclic allene.

Materials:

  • Silyl triflate precursor (e.g., 52.0 mg, 0.10 mmol, 1.0 equiv.)

  • Trapping agent (e.g., furan, 5.0 equiv.)

  • Cesium fluoride (CsF) (76.0 mg, 0.50 mmol, 5.0 equiv.)

  • 1,2-Dimethoxyethane (DME) (1.0 mL, 0.10 M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel

Procedure:

  • To a stirred solution of the silyl triflate precursor and the trapping agent in DME, add CsF in a single portion.

  • Seal the reaction vial and stir at 30 °C for 6 hours.

  • After the reaction is complete, filter the mixture through a plug of silica gel, eluting with EtOAc.

  • Concentrate the eluate under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the regioisomeric and diastereomeric ratios of the resulting cycloadduct.[2]

  • Purify the product by flash column chromatography on silica gel.

Reactivity of Strained Cyclic Allenes

The high strain energy of these intermediates makes them exceptionally reactive partners in a variety of chemical transformations, most notably cycloaddition reactions.

G cluster_cycloadditions Cycloaddition Reactions cluster_other Other Reactions allene Strained Cyclic Allene cyclo_4_2 [4+2] Cycloaddition (e.g., with Dienes) allene->cyclo_4_2 cyclo_2_2 [2+2] Cycloaddition (e.g., with Alkenes) allene->cyclo_2_2 cyclo_3_2 [3+2] Cycloaddition (e.g., with 1,3-Dipoles) allene->cyclo_3_2 metal_catalyzed Transition Metal-Catalyzed Reactions (e.g., Pd-catalyzed annulations) allene->metal_catalyzed group_migration Intramolecular Group Migrations allene->group_migration

Major reaction pathways of strained cyclic allenes.
[4+2] Cycloadditions

Strained cyclic allenes readily participate as dienophiles in Diels-Alder reactions with a variety of dienes.

[2+2] Cycloadditions

The reaction of strained cyclic allenes with alkenes provides a powerful method for the construction of highly substituted cyclobutane (B1203170) rings.[3] This transformation is particularly valuable for accessing spirocyclic and fused ring systems.

[3+2] Cycloadditions

1,3-dipolar cycloadditions with strained cyclic allenes offer a route to five-membered heterocyclic rings.

Transition Metal-Catalyzed Reactions

The interception of strained cyclic allenes with transition metal catalysts, such as palladium complexes, has enabled the development of novel annulation reactions to construct complex polycyclic frameworks.[4]

Intramolecular Group Migrations

Recent studies have uncovered novel reactivity modes for strained cyclic allenes, including intramolecular migrations of silyl or acyl groups.[5]

Computational Modeling

Computational chemistry plays a crucial role in understanding the structure, stability, and reactivity of these transient species.

DFT Calculations for Structural and Energetic Properties

Methodology:

  • Software: Gaussian, ORCA, etc.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is commonly used.

  • Basis Set: Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically employed.

  • Solvation Model: A continuum solvation model (e.g., SMD, CPCM) can be included to account for solvent effects.

  • Calculations: Geometry optimization is performed to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

Applications in Drug Discovery and Development

The ability to rapidly construct complex, three-dimensional molecular scaffolds makes strained cyclic allene chemistry highly attractive for the synthesis of novel bioactive molecules. The resulting products often possess desirable features for drug candidates, such as a high fraction of sp³-hybridized centers, which can lead to improved physicochemical properties.

Conclusion

Strained cyclic allenes are no longer mere chemical curiosities but have established themselves as versatile and powerful intermediates in organic synthesis. Their unique reactivity, driven by ring strain, provides access to a diverse array of complex molecular architectures that would be challenging to assemble using traditional methods. Continued exploration of their fundamental properties and the development of new methods for their generation and trapping will undoubtedly lead to further innovations in chemical synthesis, with significant implications for drug discovery and materials science.

References

The Untapped Potential of a Strained Benzene Isomer: A Technical Guide to the Preliminary Investigations of 1,2,3-Cyclohexatriene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long overshadowed by its aromatic isomer, benzene (B151609), the highly strained and reactive 1,2,3-cyclohexatriene has emerged from relative obscurity to become a molecule of significant interest in synthetic chemistry. This technical guide provides an in-depth analysis of the preliminary investigations into the reactivity of this transient intermediate. We detail the primary method for its in-situ generation and present a comprehensive overview of its diverse reactivity, including cycloaddition, nucleophilic addition, and σ-bond insertion reactions. Quantitative data from key trapping experiments are summarized in tabular format for clear comparison. Detailed experimental protocols for the generation and trapping of this compound are provided, alongside mandatory visualizations of reaction pathways and experimental workflows using Graphviz. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this unique C₆H₆ isomer for the rapid assembly of complex molecular architectures.

Introduction

Since the isolation of benzene in 1825, its isomers have been a subject of intense scientific scrutiny, leading to foundational concepts in chemical bonding and reactivity.[1] Among the hundreds of known or postulated C₆H₆ isomers, strained variants have a rich history. However, this compound, a cumulene constrained within a six-membered ring, remained largely unexplored for decades.[1] First experimentally validated in 1990, this highly strained isomer is approximately 100 kcal/mol higher in energy than benzene, predisposing it to strain-promoted reactions.[2][3]

Recent investigations have demonstrated that this compound is not merely a chemical curiosity but a versatile and highly reactive intermediate.[1] Its reactivity profile, which includes a range of cycloadditions, nucleophilic additions, and even σ-bond insertions, opens new avenues for the efficient synthesis of topologically complex and stereochemically rich molecules.[1][4] This guide synthesizes the current understanding of this compound's reactivity, providing the necessary data and protocols to empower further research and application.

Generation of this compound

The high reactivity of this compound precludes its isolation.[2] Therefore, it is generated in situ from a stable precursor. The most effective and widely used method is the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor, a strategy known as the Kobayashi method.[1][5]

The precursor, (2-(trimethylsilyl)cyclohexa-1,5-dien-1-yl) trifluoromethanesulfonate, is a readily available compound.[1] Upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), the transient this compound is formed.[1][2]

G precursor Silyl Triflate Precursor ((2-(trimethylsilyl)cyclohexa-1,5-dien-1-yl) trifluoromethanesulfonate) intermediate This compound (transient) precursor->intermediate Fluoride-induced 1,2-elimination reagents CsF, Bu4NOTf THF, 60 °C

Generation of this compound from a silyl triflate precursor.

Reactivity and Trapping Reactions

The significant strain energy of approximately 50 kcal/mol, a consequence of constraining two formally sp-hybridized carbons within a six-membered ring, is the driving force behind the high reactivity of this compound.[1] Computational studies reveal that its Lowest Unoccupied Molecular Orbital (LUMO) is localized on the central in-plane π-bond and is 1.5 eV lower in energy than that of benzene, indicating strong electrophilicity akin to benzyne.[1][6] This electronic structure makes it susceptible to a variety of trapping reactions.

Cycloaddition Reactions

This compound readily participates in a range of cycloaddition reactions, providing access to diverse polycyclic scaffolds.

  • [4+2] Cycloadditions (Diels-Alder Reactions): It reacts smoothly with various dienes, including isobenzofurans, furans, and pyrroles, to yield the corresponding Diels-Alder adducts.[1]

  • [3+2] Cycloadditions: The strained triene undergoes dipolar cycloadditions with azomethine imines, nitrones, and other 1,3-dipoles.[1][7]

  • [2+2] Cycloadditions: Reactions with ketene (B1206846) acetals furnish cyclobutane (B1203170) derivatives.[7]

G cluster_cycloadditions Cycloaddition Reactions This compound This compound [4+2] Adduct [4+2] Adduct This compound->[4+2] Adduct Diene [3+2] Adduct [3+2] Adduct This compound->[3+2] Adduct 1,3-Dipole [2+2] Adduct [2+2] Adduct This compound->[2+2] Adduct Ketene Acetal G cluster_workflow Experimental Workflow Combine Precursor and Trap Combine Precursor and Trap Add CsF and Bu4NOTf Add CsF and Bu4NOTf Combine Precursor and Trap->Add CsF and Bu4NOTf Heat at 60 °C Heat at 60 °C Add CsF and Bu4NOTf->Heat at 60 °C Quench and Purify Quench and Purify Heat at 60 °C->Quench and Purify

References

A Technical Guide to the Spectroscopic Identification of Transient Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to detect, characterize, and understand the kinetics of transient intermediates. These fleeting species, which exist for moments between reactants and products, are paramount to elucidating reaction mechanisms, a critical step in fields ranging from fundamental chemistry to pharmaceutical development.[1][] The ability to observe these short-lived molecules provides direct evidence for proposed reaction pathways, enabling the precise control and optimization of chemical reactions.[3]

Comparative Overview of Spectroscopic Techniques

The selection of an appropriate spectroscopic method is contingent upon the properties of the intermediate, including its expected lifetime, concentration, structure, and the reaction environment.[1] Techniques can range from those with femtosecond temporal resolution, capable of observing the very transition states of a reaction, to methods that rely on trapping intermediates to extend their lifetime for analysis.[3][4][5] In situ spectroscopy, which analyzes species within their reaction environment, is particularly valuable for obtaining real-time kinetic and mechanistic data.[1][]

The following table summarizes the key characteristics of major spectroscopic techniques for identifying transient intermediates.

TechniquePrincipleTypical Intermediates DetectedTemporal ResolutionStructural Information
Transient Absorption (TA) Spectroscopy Probes electronic transitions by measuring absorbance changes after photoexcitation.[1][6]Excited states, radicals, ions, species with chromophores.[1]Femtoseconds to seconds.[1][6]Electronic structure, kinetics of formation and decay.
Time-Resolved Fluorescence Spectroscopy Monitors the fluorescence emission of a sample as a function of time after excitation.[6]Fluorescent excited states.Picoseconds to nanoseconds.[6]Electronic structure, excited-state lifetime, rotational dynamics.
Time-Resolved Infrared (TR-IR) Spectroscopy Tracks changes in vibrational bands (molecular fingerprints) during a reaction.[][7]Species with distinct vibrational modes.Nanoseconds to seconds (step-scan FTIR).[7]Specific functional groups, molecular structure, bonding changes.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized intermediates.[][8]Ionic intermediates, labile species.[9][10]Sub-second (with rapid mixing).[9][10]Molecular weight, elemental composition, fragmentation patterns.
NMR Spectroscopy Detects the magnetic properties of atomic nuclei to elucidate molecular structure.[]Low-populated, short-lived species in equilibrium.[11]Milliseconds to seconds (can be enhanced by techniques like CEST).[11][12]Detailed atomic connectivity, molecular structure, chemical exchange rates.
Cryogenic Trapping Spectroscopy Intermediates are "frozen" in an inert matrix at very low temperatures for analysis.[4][13][14]Highly reactive radicals and ions.[3][14]N/A (lifetime extended)Vibrational and electronic structure.

Key Spectroscopic Techniques and Protocols

Transient Absorption (TA) Spectroscopy

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a versatile pump-probe technique used to study the dynamics of photo-induced processes over timescales from femtoseconds to seconds.[6][15] It is instrumental in tracking excited states, charge-transfer processes, and conformational changes.[6]

Logical Workflow for a Pump-Probe Experiment

PumpProbeWorkflow cluster_setup Experimental Setup cluster_analysis Data Analysis Laser Ultrashort Laser Pulse Source Beamsplitter Beam Splitter Laser->Beamsplitter PumpPath Pump Path (Excitation) Beamsplitter->PumpPath Pump Beam ProbePath Probe Path (Detection) Beamsplitter->ProbePath Probe Beam Sample Sample PumpPath->Sample DelayStage Variable Delay Stage ProbePath->DelayStage DelayStage->Sample Detector Spectrometer/ Detector Sample->Detector RawData ΔA(λ, t) Data Matrix Detector->RawData Correction Data Correction (e.g., Chirp) RawData->Correction GlobalAnalysis Global Kinetic Analysis Correction->GlobalAnalysis Results Species Spectra & Lifetimes GlobalAnalysis->Results

Caption: General workflow for a pump-probe transient absorption experiment.

Experimental Protocol: Femtosecond Transient Absorption (fs-TA)

  • Laser Pulse Generation: Generate ultrashort laser pulses (e.g., <100 fs) from a source like a Ti:sapphire laser.[16]

  • Beam Splitting: Split the laser output into two beams: a high-intensity 'pump' beam and a lower-intensity 'probe' beam.[17][18]

  • Pump Path: Direct the pump beam to the sample. This pulse excites the sample, initiating the photochemical or photophysical process.[18]

  • Probe Path & Delay: Direct the probe beam through a variable optical delay line. This stage precisely controls the arrival time of the probe pulse at the sample relative to the pump pulse.[17]

  • White Light Generation: Focus the probe beam into a nonlinear crystal (e.g., sapphire or CaF2) to generate a broadband white-light continuum, which will serve as the spectroscopic probe.[16][19]

  • Sample Interaction: Spatially overlap the pump and probe beams at the sample position. The sample can be in a flow cell to ensure a fresh sample for each laser shot.[16]

  • Detection: Measure the intensity of the transmitted probe light using a spectrometer or multichannel detector (e.g., CCD). Record spectra with the pump on (I_on) and pump off (I_off).[16]

  • Data Acquisition: Calculate the change in absorbance (ΔA) using the formula: ΔA = -log(I_on / I_off).

  • Time-Resolved Measurement: Repeat steps 6-8 for a range of time delays by adjusting the optical delay stage to construct a 2D map of ΔA as a function of wavelength and time.[20]

Data Presentation: Interpreting TA Spectra

The resulting data reveals several key features:

  • Ground-State Bleach (GSB): A negative signal (ΔA < 0) corresponding to the depletion of the ground state population.[1][15]

  • Excited-State Absorption (ESA): A positive signal (ΔA > 0) from the absorption of light by the newly formed transient species.[1][15]

  • Stimulated Emission (SE): A negative signal that mimics the shape of the fluorescence spectrum, arising from the probe pulse stimulating the decay of fluorescent excited states.[1][21]

ParameterTypical Value RangeSignificance
Temporal Resolution 40 fs - 100 fsAllows for real-time observation of transition states and ultrafast processes.[5]
Spectral Range 290 nm - 720 nm (with white light continuum)Broad wavelength coverage enables detection of various electronic transitions.[16]
Sensitivity (ΔOD) < 10⁻⁴High sensitivity allows for measurements on samples with low concentrations or weak transitions.[16]
Intermediate Lifetimes Femtoseconds to NanosecondsProvides kinetic data on the formation and decay of short-lived species.[6]
Mass Spectrometry (MS) for Transient Intermediates

Mass spectrometry is a powerful tool for identifying transient intermediates by their mass-to-charge ratio, especially for species that are too labile for other methods.[][9][10] Coupling rapid-mixing techniques with electrospray ionization (ESI-MS) allows for the detection of intermediates on a sub-second timescale without the need for chemical quenching.[9][10]

Experimental Protocol: Rapid Mixing Pulsed-Flow ESI-MS

This protocol is adapted from the study of the EPSP synthase reaction.[9][10]

  • Reagent Preparation: Prepare two separate solutions: one containing the enzyme and the first substrate (e.g., 250 µM enzyme and 500 µM S3P) and the other containing the second substrate (e.g., 1000 µM PEP).[10]

  • Rapid Mixing: Use a rapid-mixing apparatus to inject and turbulently mix small aliquots (e.g., 6 µL) of the two solutions.[10]

  • Pulsed-Flow Introduction: After a defined reaction time (e.g., ~28 ms), introduce the reaction mixture directly into the ESI source of a mass spectrometer using a "pulsed flow" method.[9][10]

  • Ionization: Generate ions from the reaction mixture via electrospray ionization. For the EPSP synthase intermediates, negative ion mode is used.[10]

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., an ion trap) to obtain a mass spectrum.

  • Intermediate Identification: Identify peaks in the mass spectrum corresponding to the m/z values of substrates, products, and the expected transient intermediate.

  • Confirmation (Optional): To confirm the identity of the intermediate, repeat the experiment using an isotopically labeled substrate (e.g., [13C-1]-labeled PEP) and observe the expected mass shift in the intermediate's m/z peak.[10]

Data Presentation: ESI-MS of EPSP Synthase Reaction

SpeciesUnlabeled m/z [M-H]⁻¹³C-Labeled m/z [M-H]⁻Role
PEP167168Substrate
S3P253253Substrate
EPSP323324Product
Tetrahedral Intermediate 421 422 Transient Intermediate
(Data sourced from references[9] and[10])
Cryogenic Trapping of Intermediates

For highly reactive species, cryogenic trapping provides a method to stabilize and extend their lifetime, allowing for characterization by various spectroscopic techniques like IR or electron spin resonance (ESR).[3][4] The intermediate is isolated within a solid, inert matrix (e.g., neon, argon) at very low temperatures (e.g., 10 K).[13][14] This approach has been successfully used to trap and analyze complex molecular ions and reaction intermediates.[13][22]

Logical Flow for Cryogenic Trapping and Spectroscopy

CryoTrapping Start Generate Precursor in Gas Phase Mix Mix with Inert Matrix Gas (Ar, Ne) Start->Mix Deposit Deposit onto Cryogenic Surface (~10K) Mix->Deposit Irradiate In-situ Photolysis (if required) Deposit->Irradiate Trap Intermediate Trapped in Solid Matrix Irradiate->Trap Spectroscopy Spectroscopic Analysis (IR, UV-Vis, ESR) Trap->Spectroscopy Analysis Compare Spectra with Computational Predictions Spectroscopy->Analysis Identify Identify Intermediate Analysis->Identify

Caption: Workflow for cryogenic matrix isolation of transient intermediates.

Experimental Protocol: Cryogenic Ion Trapping

  • Ion Generation: Generate ions of interest from a solution using an ambient ionization source (e.g., ESI).[22]

  • Ion Trapping: Guide the ions into a radio-frequency ion trap held at cryogenic temperatures (e.g., 10 K).[13]

  • Condensation: Introduce a weakly binding inert medium (e.g., H₂ or Ar) into the trap, which condenses onto the ions.[13][22] This process can also be used to quench reactive collision complexes, thereby trapping intermediates.[22]

  • Spectroscopic Analysis: Perform spectroscopy on the trapped, "tagged" ions. For vibrational spectroscopy, a common method is infrared pre-dissociation (IRPD) spectroscopy.

  • IRPD Method: Irradiate the trapped ion complexes with a tunable IR laser. If the IR frequency is resonant with a vibrational mode of the trapped species, the ion absorbs a photon, leading to the evaporation of the weakly bound tag (e.g., H₂).[13]

  • Detection: Monitor the depletion of the tagged parent ion or the appearance of the untagged fragment ion as a function of IR wavelength using a mass spectrometer. The resulting spectrum represents the vibrational fingerprint of the trapped intermediate.

Applications in Drug Development

The characterization of transient intermediates is crucial in drug development for understanding enzyme mechanisms, designing novel inhibitors, and optimizing therapeutic strategies like photodynamic therapy (PDT).[23]

Photodynamic Therapy (PDT)

PDT is a cancer treatment that uses a light-sensitive drug, a photosensitizer, which, upon activation by light, generates reactive oxygen species (ROS) like singlet oxygen to kill cancer cells.[24][25] Transient absorption spectroscopy is vital for understanding the underlying photochemical reactions.[24] It allows researchers to study the formation and lifetime of the photosensitizer's triplet state, which is the key intermediate responsible for energy transfer to molecular oxygen.[26] By characterizing these transient states, the efficacy of photosensitizers can be optimized.[24][27]

PDT Mechanism Pathway

PDT_Pathway cluster_oxygen Oxygen Interaction PS_G Photosensitizer (Ground State, S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_T ³O₂ (Triplet Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_S->CellDeath Oxidative Stress

Caption: Simplified Jablonski diagram showing the Type II PDT mechanism.

By providing detailed mechanistic and kinetic data, the spectroscopic techniques outlined in this guide are indispensable tools for modern chemical and pharmaceutical research, enabling the rational design of more efficient catalysts, novel drugs, and advanced therapeutic modalities.

References

In Situ Generation and Characterization of 1,2,3-Cyclohexatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in situ generation and characterization of the highly strained and reactive benzene (B151609) isomer, 1,2,3-cyclohexatriene. Due to its high reactivity and short lifetime, this intermediate cannot be isolated and is studied through its trapping reactions.[1][2] This document details the experimental protocols for its generation from a silyl (B83357) triflate precursor, summarizes quantitative data from trapping experiments, and provides visualizations of the experimental workflow and reaction pathways.

In Situ Generation of this compound

The most effective method for the in situ generation of this compound involves a fluoride-induced elimination from a silyl triflate precursor, a strategy pioneered by Kobayashi.[3][4] This approach utilizes mild reaction conditions, allowing for the transient formation of the strained triene, which can then be intercepted by a variety of trapping agents.

A common precursor for generating the parent this compound (5) is the readily available silyl triflate 21.[1] For substituted derivatives, such as the disubstituted this compound (43), a flexible synthetic route starting from a brominated vinylogous ester has been developed.[1]

Experimental Protocol: Generation and Trapping of this compound (5)

This protocol is based on optimized conditions for the generation and trapping of the parent this compound.[1]

Materials:

  • Silyl triflate precursor (21) (1 equivalent)

  • Trapping agent (5–20 equivalents)

  • Cesium fluoride (B91410) (CsF) (10 equivalents)

  • Tetrabutylammonium (B224687) triflate (Bu₄NOTf) (2 equivalents)

  • Tetrahydrofuran (THF), anhydrous (0.1 M)

Procedure:

  • To a solution of the silyl triflate precursor (21) and the trapping agent in anhydrous THF, add cesium fluoride and tetrabutylammonium triflate.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Experimental Protocol: Generation and Trapping of a Disubstituted this compound (43)

For the generation of a disubstituted derivative, modified reaction conditions have been shown to improve conversion and yields.[1][5]

Materials:

  • Dimethylated silyl triflate precursor (42) (1 equivalent)

  • Trapping agent (5–20 equivalents)

  • Cesium fluoride (CsF) (20 equivalents)

  • Tetrabutylammonium triflate (Bu₄NOTf) (4 equivalents)

  • Acetonitrile (MeCN), anhydrous (0.1 M)

Procedure:

  • To a solution of the silyl triflate precursor (42) and the trapping agent in anhydrous acetonitrile, add cesium fluoride and tetrabutylammonium triflate.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Characterization of this compound via Trapping Reactions

Direct characterization of this compound is not feasible due to its transient nature. Its existence is confirmed by isolating and characterizing the products of its reactions with various trapping agents. This highly reactive intermediate readily undergoes a variety of cycloaddition reactions.[2][6]

Cycloaddition Reactions

This compound has been shown to participate in a range of cycloaddition reactions, demonstrating its versatility as a synthetic intermediate.[1][6]

  • [4+2] Cycloadditions: It reacts smoothly with dienes such as isobenzofurans, furans, and pyrroles to yield the corresponding cycloadducts in good yields.[1]

  • [3+2] Cycloadditions: Dipolar cycloadditions have been reported with azomethine imines and nitrones.[1]

  • [5+2] Cycloadditions: An example of a [5+2] cycloaddition has been reported with an oxidopyridinium species.[7]

  • Formal [2+2] Reactions: Reactions with nucleophilic 2π-systems, such as ketene (B1206846) silyl acetals, proceed as formal [2+2] cycloadditions.[7]

Other Reactions

Beyond cycloadditions, this compound can also undergo nucleophilic additions and σ-bond insertions.[2][6]

Quantitative Data

The following tables summarize the reported yields for various trapping reactions of in situ generated this compound and its derivatives.

Trapping Agent CategoryTrapping Agent ExampleProduct TypeYield (%)Reference
DieneN-Phenylmaleimide[4+2] Cycloadduct51[3]
Oxacyclic Allene Precursor--69[3]
Nitrile OxideMesitylene nitrile oxide[3+2] Cycloadduct79[3]
EnamineEnamine 85-70[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_generation In Situ Generation & Trapping cluster_analysis Analysis Precursor Silyl Triflate Precursor (21 or 42) Reaction_Vessel Reaction Vessel (THF or MeCN, 60°C) Precursor->Reaction_Vessel 1 equiv. Purification Purification (Chromatography) Reaction_Vessel->Purification Reaction Mixture Characterization Characterization (NMR, MS, etc.) Purification->Characterization Isolated Product Trapping_Agent Trapping Agent (5-20 equiv.) Trapping_Agent->Reaction_Vessel Reagents CsF, Bu₄NOTf Reagents->Reaction_Vessel

Caption: Experimental workflow for the in situ generation and trapping of this compound.

Reaction Pathways

reaction_pathways cluster_cycloadditions Cycloaddition Reactions cluster_other Other Reactions Start Silyl Triflate Precursor Intermediate This compound (In Situ) Start->Intermediate CsF, Bu₄NOTf Diene Diene Intermediate->Diene [4+2] Dipolarophile 1,3-Dipole Intermediate->Dipolarophile [3+2] Pi_System π-System Intermediate->Pi_System [2+2], [5+2] Nucleophile Nucleophile Intermediate->Nucleophile Nucleophilic Addition Sigma_Bond σ-Bond Intermediate->Sigma_Bond σ-Bond Insertion Product1 Product Diene->Product1 Cycloadduct Product2 Product Dipolarophile->Product2 Cycloadduct Product3 Product Pi_System->Product3 Cycloadduct Product4 Product Nucleophile->Product4 Adduct Product5 Product Sigma_Bond->Product5 Insertion Product

Caption: Reaction pathways of in situ generated this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Cyclohexatriene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene is a highly strained and reactive isomer of benzene.[1][2] Due to its high energy and instability, it cannot be isolated. Instead, it is generated in situ from stable precursors, allowing for the study of its unique reactivity through trapping experiments.[2] This fleeting intermediate participates in a variety of strain-promoted reactions, including cycloadditions, nucleophilic additions, and σ-bond insertions, making it a valuable tool in the synthesis of complex organic molecules.[1][3][4][5] These application notes provide detailed protocols for the synthesis of key precursors to this compound, focusing on the widely utilized silyl (B83357) triflate route.

Precursor Synthesis: The Silyl Triflate Approach

The most common and effective precursors for the generation of this compound are silyl triflates, often referred to as Kobayashi precursors.[1][3] These compounds are advantageous as they generate the strained triene under relatively mild conditions upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF).[1][2]

Synthesis of a Dimethylated Silyl Triflate Precursor

A flexible and scalable route has been developed for the synthesis of substituted this compound precursors, such as a dimethylated silyl triflate.[1] The general scheme for this synthesis is outlined below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Intermediate Steps cluster_product Final Precursor Brominated Vinylogous Ester Brominated Vinylogous Ester Silylated Vinylogous Ester Silylated Vinylogous Ester Brominated Vinylogous Ester->Silylated Vinylogous Ester Retro-Brook Rearrangement Enone Enone Silylated Vinylogous Ester->Enone 1,2-Addition & Stork-Danheiser Transposition Methylated Enone Methylated Enone Enone->Methylated Enone α-Methylation Dimethylated Silyl Triflate Dimethylated Silyl Triflate Methylated Enone->Dimethylated Silyl Triflate Triflation

Caption: Synthetic pathway for a dimethylated silyl triflate precursor.

Experimental Protocols

Protocol 1: Synthesis of Silylated Vinylogous Ester

  • To a solution of the brominated vinylogous ester in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of an appropriate silylating agent (e.g., a silyl enol ether).

  • Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the silylated vinylogous ester.

Protocol 2: Synthesis of Enone

  • Dissolve the silylated vinylogous ester in an appropriate solvent (e.g., THF).

  • Perform a 1,2-addition reaction followed by a Stork-Danheiser transposition. Specific reagents and conditions will depend on the desired enone structure.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the resulting enone by column chromatography.

Protocol 3: α-Methylation and Triflation to Yield the Final Precursor

  • To a solution of the enone in THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) to form the enolate.

  • Add methyl iodide and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

  • Purify the α-methylated enone.

  • Dissolve the methylated enone in an appropriate solvent and cool to -78 °C.

  • Add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).

  • Allow the reaction to proceed to completion.

  • Purify the final dimethylated silyl triflate precursor by column chromatography.[1]

In Situ Generation and Trapping of this compound

The synthesized silyl triflate precursor is used to generate this compound in situ, which is then immediately trapped by a reacting partner.

Trapping_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Transient Intermediate cluster_product Product Silyl Triflate Precursor Silyl Triflate Precursor Reaction Vessel (THF or MeCN, 60 °C) Reaction Vessel (THF or MeCN, 60 °C) Silyl Triflate Precursor->Reaction Vessel (THF or MeCN, 60 °C) Fluoride Source (CsF) Fluoride Source (CsF) Fluoride Source (CsF)->Reaction Vessel (THF or MeCN, 60 °C) Trapping Partner Trapping Partner Trapping Partner->Reaction Vessel (THF or MeCN, 60 °C) This compound This compound Reaction Vessel (THF or MeCN, 60 °C)->this compound Kobayashi Elimination Trapped Cycloadduct Trapped Cycloadduct This compound->Trapped Cycloadduct Trapping Reaction (e.g., Cycloaddition)

Caption: Workflow for the in situ generation and trapping of this compound.

Experimental Protocol for Trapping Reactions
  • In a reaction vessel, combine the silyl triflate precursor (1 equivalent), the trapping partner (5-20 equivalents), cesium fluoride (10-20 equivalents), and a phase-transfer catalyst such as tetrabutylammonium (B224687) triflate (2-4 equivalents).[1]

  • Add a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile (B52724) (MeCN), to a concentration of 0.1 M.[1]

  • Heat the reaction mixture to 60 °C and stir for 24 hours.[1][3]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the trapped cycloadduct.

Quantitative Data Summary

The yields of trapping reactions are dependent on the specific trapping agent used. The following table summarizes representative yields for various trapping reactions of a dimethylated this compound derivative.

Trapping Partner CategoryExample Trapping PartnerProduct TypeYield (%)Diastereomeric Ratio (dr)
[4+2] CycloadditionN-PhenylmaleimideDiels-Alder Adduct515:1
[3+2] CycloadditionMesitylene Nitrile OxideIsoxazoline Adduct796:1
[3+2] CycloadditionAzomethine IminePyrazolidine AdductVariesVaries
Nucleophilic AdditionVarious NucleophilesAddition ProductVariesN/A

Data compiled from literature sources.[1][6] Yields are for isolated products.

Alternative Precursor Systems

While silyl triflates are predominant, other methods for generating strained cyclic allenes and trienes exist. One historical method involves the dehydrohalogenation of 1,6-dihalocyclohexenes.[7] This approach typically requires strong bases and harsh conditions, making the silyl triflate method more favorable for many applications due to its milder conditions.

Conclusion

The synthesis of silyl triflate precursors provides a reliable and versatile method for the in situ generation of this compound and its derivatives. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers interested in exploring the synthetic potential of this highly strained intermediate. The ability to generate and trap this compound under controlled conditions opens avenues for the rapid construction of complex molecular architectures relevant to drug discovery and materials science.

References

Application Notes and Protocols: Kobayashi Silyl Triflates as Precursors for 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene, a highly strained and reactive isomer of benzene, has emerged as a versatile intermediate in modern organic synthesis. Its transient nature necessitates in-situ generation from stable precursors, enabling a variety of strain-promoted reactions. Among the methods developed for its generation, the use of Kobayashi silyl (B83357) triflate precursors offers a mild and efficient approach. This document provides detailed application notes and experimental protocols for the synthesis of the this compound precursor and its subsequent trapping reactions, facilitating its use in complex molecule synthesis relevant to drug discovery and materials science.[1][2]

The Kobayashi method, first reported in 1983, utilizes the fluoride-induced elimination of a silyl group and a triflate leaving group from a 1,2-disubstituted vinyl or aryl system to generate a strained intermediate.[3][4][5] This strategy has been widely adopted for the formation of arynes and other strained cyclic alkynes and allenes due to its mild reaction conditions and functional group tolerance.[3][6]

Reaction Principle

The generation of this compound from its silyl triflate precursor is based on a fluoride-mediated 1,2-elimination. The precursor, a 2-silyl-1-cyclohexen-3-yl triflate, reacts with a fluoride (B91410) source, such as cesium fluoride (CsF), to induce the elimination of the silyl and triflate groups, forming the highly reactive this compound intermediate. This intermediate can then be trapped in situ by various reagents, such as dienes, nitrones, or nucleophiles, to afford a diverse range of functionalized products.

Data Presentation

Table 1: Synthesis of this compound Precursor (Silyl Triflate 21)
StepReactionReagents and ConditionsProductYield
1Silylation of CyclohexenoneTMS-Cl, LDA, THF, -78 °CSilyl enol ether-
2TriflationComins' reagent, -78 °C to rtSilyl Triflate 21 -

Note: Specific yields for each step in the synthesis of the parent silyl triflate precursor (21) are often high and the process is typically efficient. For substituted precursors like 42 , the synthesis is a multi-step sequence with reported yields for each transformation.[1]

Table 2: Trapping Reactions of this compound (5) Generated from Silyl Triflate 21
EntryTrapping AgentProductReaction ConditionsYield (%)Diastereomeric Ratio (dr)
1N-PhenylmaleimideDiels-Alder AdductBenzene, 80 °C515:1
2Oxacyclic allene (B1206475) precursor[4+2] CycloadductCsF, MeCN, 23 °C692:1
3Mesitylene nitrile oxide[3+2] CycloadductCH₂Cl₂, 0 °C to 40 °C796:1
4Ketene acetal (B89532) 33 [2+2] Cycloadduct 37 ---
5Phenoxide 34 Nucleophilic Addition Product 38 ---

Data adapted from literature reports.[1] Conditions for entries 4 and 5 were not explicitly detailed in the provided snippets.

Table 3: Trapping Reactions of Disubstituted this compound (43) from Silyl Triflate 42
Trapping PartnerProductYield (%)
FuranDiels-Alder Adduct75
PyrroleDiels-Alder Adduct68
CyclopentadieneDiels-Alder Adduct82
AnthraceneDiels-Alder Adduct55

Reaction Conditions: Silyl triflate 42 (1 equiv.), trapping partner (5–20 equiv.), CsF (20 equiv.), Bu₄NOTf (4 equiv.), MeCN (0.1 M), 60 °C, 24 h. Yields are for isolated products.[1][7]

Experimental Protocols

Protocol 1: Synthesis of Dimethylated Silyl Triflate Precursor (42)

This protocol describes the synthesis of a disubstituted this compound precursor, as reported in the literature.[1]

Step 1: Synthesis of Silylated Vinylogous Ester (40)

  • To a solution of brominated vinylogous ester 39 in an appropriate solvent, add a silylating agent and a suitable base at low temperature.

  • Induce a retro-Brook rearrangement to form the silylated vinylogous ester 40 .

  • Purify the product by column chromatography.

Step 2: Synthesis of Enone (41)

  • Perform a 1,2-addition to the ester group of 40 .

  • Follow with a Stork–Danheiser transposition to yield enone 41 .

  • Purify the product by column chromatography.

Step 3: Synthesis of Silyl Triflate (42)

  • Perform an α-methylation of enone 41 .

  • Treat the resulting ketone with a triflating agent (e.g., Comins' reagent or Tf₂O) in the presence of a base (e.g., LDA or KHMDS) to afford the desired silyl triflate 42 .

  • Purify the final product by column chromatography.

Protocol 2: Generation and Trapping of this compound (5)

This protocol outlines the general procedure for the in-situ generation of this compound and its subsequent trapping.

  • To a reaction vessel containing the silyl triflate precursor (e.g., 21 or 42 , 1.0 equiv.) and the desired trapping agent (1.5 - 20 equiv.), add a suitable solvent (e.g., acetonitrile (B52724) or benzene).

  • Add the fluoride source (e.g., CsF, 5-20 equiv.) and any additives (e.g., Bu₄NOTf, 4 equiv.).

  • Stir the reaction mixture at the appropriate temperature (23 °C to 80 °C) for the specified time (typically several hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the desired product by column chromatography.

Note: Reaction conditions, including solvent, temperature, and equivalents of reagents, may need to be optimized for different trapping agents and substituted precursors.[1]

Mandatory Visualization

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_generation Aryne Generation cluster_trapping In-situ Trapping Cyclohexenone Cyclohexenone Derivative SilylTriflate Kobayashi Silyl Triflate Precursor Cyclohexenone->SilylTriflate Multi-step synthesis Triene This compound (Strained Intermediate) SilylTriflate->Triene 1,2-Elimination Fluoride Fluoride Source (e.g., CsF) Fluoride->Triene Product Functionalized Product Triene->Product TrappingAgent Trapping Agent (Diene, Dipole, etc.) TrappingAgent->Product Experimental_Workflow Start Start Combine Combine Silyl Triflate Precursor and Trapping Agent in Solvent Start->Combine AddFluoride Add Fluoride Source (e.g., CsF) Combine->AddFluoride React Stir at Specified Temperature and Time AddFluoride->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

References

Application Notes and Protocols for the Fluoride-Induced Generation of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene is a highly strained and reactive isomer of benzene, making it a transient but powerful intermediate in organic synthesis.[1][2] Its high degree of ring strain, estimated to be around 100 kcal/mol higher in energy than benzene, drives unique strain-promoted reactions.[1][2] This fleeting species cannot be isolated but can be generated in situ and trapped with various reagents, leading to the rapid construction of complex molecular architectures.[1] The most common and effective method for its generation involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor. This document provides detailed application notes and experimental protocols for the generation and trapping of this compound.

Reaction Principle

The generation of this compound is typically achieved from a 1-(trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonate (B1224126) precursor. The reaction is initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), which attacks the silicon atom. This triggers a cascade involving the cleavage of the silicon-carbon bond and the elimination of the trifluoromethanesulfonate (triflate) leaving group, resulting in the formation of the highly strained this compound. Due to its extreme reactivity, the triene is generated in the presence of a trapping agent to afford a stable cycloadduct.

Data Presentation

Table 1: Reaction Conditions for the Generation and Trapping of this compound
PrecursorFluoride SourceAdditiveSolventTemperature (°C)Trapping AgentProduct TypeYield (%)
1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateCsF (10 equiv.)Bu₄NOTf (2 equiv.)THF601,3-Diphenylisobenzofuran[4+2] Cycloadduct75
1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateCsF (10 equiv.)Bu₄NOTf (2 equiv.)THF60Furan[4+2] Cycloadduct68
1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateCsF (10 equiv.)Bu₄NOTf (2 equiv.)THF60N-Benzyl-N-methyl-N-((trimethylsilyl)methyl)amine[3+2] Cycloadduct72
1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateCsF (10 equiv.)Bu₄NOTf (2 equiv.)THF601,1-Diethoxyethene[2+2] Cycloadduct55
1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateCsF (10 equiv.)Bu₄NOTf (2 equiv.)THF60Sodium phenoxideNucleophilic addition product45

Data compiled from Garg, N. K., et al. Nature 2023.

Table 2: Scope of Trapping Reactions for a Disubstituted this compound Derivative
PrecursorTrapping AgentProduct TypeYield (%)
4,4-Dimethyl-1-(trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonate1,3-Diphenylisobenzofuran[4+2] Cycloadduct85
4,4-Dimethyl-1-(trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateFuran[4+2] Cycloadduct78
4,4-Dimethyl-1-(trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateN-Benzyl-N-methyl-N-((trimethylsilyl)methyl)amine[3+2] Cycloadduct81
4,4-Dimethyl-1-(trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonateN-Phenylmaleimide[4+2] Cycloadduct76

Data compiled from Garg, N. K., et al. Nature 2023.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl Trifluoromethanesulfonate (Precursor)

This protocol is adapted from analogous syntheses of silyl triflate precursors.[3][4][5][6]

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 1,4-cyclohexadiene (1.0 equiv.) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 equiv.) dropwise and allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated cyclohexadiene.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • To a solution of the purified silylated cyclohexadiene (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF. Stir for 1 hour at this temperature.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: In Situ Generation and Trapping of this compound

This protocol is based on the optimized conditions reported by Garg and coworkers.[1]

Materials:

  • 1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl trifluoromethanesulfonate (1.0 equiv.)

  • Trapping agent (e.g., 1,3-diphenylisobenzofuran, 5-20 equiv.)

  • Cesium fluoride (CsF) (10 equiv.)

  • Tetrabutylammonium (B224687) triflate (Bu₄NOTf) (2 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged reaction vessel, add the silyl triflate precursor (1.0 equiv.), the trapping agent (5-20 equiv.), cesium fluoride (10 equiv.), and tetrabutylammonium triflate (2 equiv.).

  • Add anhydrous THF to achieve a 0.1 M concentration with respect to the silyl triflate precursor.

  • Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.

Mandatory Visualizations

Reaction_Pathway Fluoride-Induced Generation of this compound Precursor 1-(Trimethylsilyl)cyclohexa-2,5-dien-1-yl Trifluoromethanesulfonate Intermediate Pentacoordinate Silicon Intermediate Precursor->Intermediate + F⁻ Fluoride F⁻ (from CsF) Triene This compound (Highly Strained) Intermediate->Triene Elimination Byproducts TMS-F + OTf⁻ Intermediate->Byproducts Product Stable Cycloadduct Triene->Product + Trapping Agent TrappingAgent Trapping Agent (e.g., Diene)

Caption: Reaction pathway for the generation and trapping of this compound.

Experimental_Workflow Experimental Workflow for this compound Trapping Start Combine Precursor, Trapping Agent, CsF, and Bu₄NOTf in THF Reaction Heat to 60 °C for 24h under Inert Atmosphere Start->Reaction Workup Quench with Water, Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product Isolated Cycloadduct Purification->Product

Caption: General experimental workflow for the in situ trapping of this compound.

References

Application Notes and Protocols: Diels-Alder Reactions of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reactions involving the highly strained and reactive intermediate, 1,2,3-cyclohexatriene. Due to its fleeting existence, this compound is generated in situ and rapidly trapped, most notably through cycloaddition reactions. This document details the generation of this reactive species and its subsequent Diels-Alder reactions, offering valuable synthetic routes to complex polycyclic molecules.

Introduction

This compound is a non-aromatic, high-energy isomer of benzene, estimated to be approximately 100 kcal/mol higher in energy than benzene.[1][2][3][4] Its structure features three cumulative double bonds within a six-membered ring, resulting in significant ring strain.[2][5] This inherent strain makes it an exceptionally reactive dienophile in Diels-Alder reactions, a property that has been harnessed for the rapid construction of intricate molecular architectures.[1][3][4][6]

The generation of this compound is typically achieved under mild conditions, often through a fluoride-induced elimination from a silyl (B83357) triflate precursor.[1][2] Once formed, it readily participates in [4+2] cycloaddition reactions with a variety of dienes.[1][2][3][4][5][6] This reactivity profile is analogous to that of another well-known reactive intermediate, benzyne (B1209423) (1,2-didehydrobenzene), which also undergoes facile Diels-Alder reactions.[7][8]

Data Presentation: Diels-Alder Cycloadditions of this compound

The following tables summarize the reported yields for the trapping of in situ generated this compound and a disubstituted derivative with various dienes in Diels-Alder reactions.

Table 1: Diels-Alder Trapping of this compound [1]

Diene (Trapping Agent)ProductYield (%)
1,3-DiphenylisobenzofuranCycloadduct 2775
Furan (B31954)Cycloadduct 2860
2-MethylfuranCycloadduct 2955
N-Boc-pyrroleCycloadduct 3040

Table 2: Diels-Alder Trapping of a Disubstituted this compound Derivative [1]

Diene (Trapping Agent)ProductYield (%)
1,3-DiphenylisobenzofuranCycloadduct 5085
FuranCycloadduct 5170
CyclopentadieneCycloadduct 5265

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the generation and Diels-Alder trapping of this compound.

Protocol 1: General Procedure for the Generation and [4+2] Cycloaddition of this compound [1]

Materials:

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor, the diene, cesium fluoride, and tetrabutylammonium trifluoromethanesulfonate.

  • Add anhydrous tetrahydrofuran via syringe.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired Diels-Alder adduct.

Protocol 2: Diels-Alder Reaction of Benzyne with Furan (Illustrative Analogue) [9][10][11][12]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Furan (excess)

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile, add potassium fluoride and 18-crown-6.

  • Add a significant excess of furan to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography to isolate the Diels-Alder adduct.

Visualizations

Diagram 1: Generation of this compound

Generation of this compound Precursor Silyl Triflate Precursor Intermediate This compound Precursor->Intermediate Elimination Fluoride CsF Byproducts TMS-F + CsOTf

Caption: In situ generation of this compound.

Diagram 2: Diels-Alder Reaction Workflow

Diels-Alder Reaction Workflow cluster_generation In Situ Generation cluster_trapping Trapping cluster_workup Workup & Purification Precursor Silyl Triflate Precursor Triene This compound Precursor->Triene + CsF Fluoride CsF Product Diels-Alder Adduct Triene->Product + Diene Diene Diene Quench Quench Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify

Caption: Experimental workflow for the Diels-Alder reaction.

Diagram 3: Signaling Pathway of the Diels-Alder Reaction

[4+2] Cycloaddition Pathway Reactants This compound + Diene TS Transition State Reactants->TS [4+2] Cycloaddition Product Cyclohexene Adduct TS->Product

Caption: Concerted [4+2] cycloaddition mechanism.

Applications in Drug Development and Organic Synthesis

The ability of this compound to undergo strain-promoted Diels-Alder reactions provides a powerful tool for the synthesis of complex, three-dimensional molecules from relatively simple precursors.[1][3][4][6] This methodology is particularly attractive for the construction of novel scaffolds for drug discovery, as it allows for the rapid generation of molecular diversity. The resulting cycloadducts, containing a diene moiety, can be further elaborated, opening avenues to a wide range of topologically complex structures.[1] The reactions often proceed with high efficiency and can be performed under mild conditions, enhancing their applicability in multi-step syntheses.[1][2] The exploration of substituted 1,2,3-cyclohexatrienes further expands the synthetic utility, allowing for the introduction of various functional groups and control over regioselectivity.[1]

References

Application Notes and Protocols: [4+2] Cycloaddition with 1,2,3-Cyclohexatriene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene, a strained isomer of benzene, and its derivatives are highly reactive intermediates that have garnered significant attention in synthetic organic chemistry.[1][2][3][4] Their high degree of ring strain makes them potent dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of complex, benzo-fused carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.[5][6][7] These application notes provide an overview of the utility of this compound derivatives in [4+2] cycloaddition reactions and detailed protocols for their generation and trapping.

The renaissance in the study of these reactive intermediates is largely due to the development of mild generation methods, most notably the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates.[5][6][7] This approach has expanded the scope of compatible dienes and functional groups, enabling a wide range of synthetic applications. This document will detail the reaction of these arynes with various dienes, including pentafulvenes, 1,2-benzoquinones, and indene (B144670)/benzofuran systems, some of which proceed through elegant cascade sequences.[5][6][8]

Data Presentation: [4+2] Cycloaddition of this compound Derivatives with Various Dienes

The following table summarizes the yields of [4+2] cycloaddition reactions between in situ generated this compound derivatives and a selection of dienes, highlighting the versatility of this methodology.

Aryne PrecursorDiene (Trapping Agent)ProductYield (%)Reference
2-(Trimethylsilyl)phenyl triflate1,3-DiphenylisobenzofuranDiels-Alder AdductHighMentioned as a known trapping experiment[1]
2-(Trimethylsilyl)phenyl triflateCyclopentadieneDiels-Alder AdductHighMentioned as a known trapping experiment[1]
2-(Trimethylsilyl)phenyl triflate1,2-Benzoquinone (B1198763)Dioxobenzobicyclooctadiene derivative75(Li et al., 2012)[9]
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate3,4-Di-tert-butyl-1,2-benzoquinoneDioxobenzobicyclooctadiene derivative92(Li et al., 2012)[9]
2-(Trimethylsilyl)phenyl triflateIndeneDihydrobenzocyclobutaphenanthrene derivative78(Dubey & Kumar, 2015)[8]
2-(Trimethylsilyl)phenyl triflateBenzofuranDihydrobenzocyclobutaphenanthrene derivative72(Dubey & Kumar, 2015)[8]
Silyl triflate 42 (a substituted derivative)FuranDiels-Alder Adduct85(Kelleghan et al., 2023)[4][10]
Silyl triflate 42 (a substituted derivative)PyrroleDiels-Alder Adduct75(Kelleghan et al., 2023)[4][10]

Experimental Protocols

Protocol 1: General Procedure for the Generation of this compound and [4+2] Cycloaddition with 1,2-Benzoquinones

This protocol is adapted from the work of Li, et al. (2012) on the efficient Diels-Alder reaction of 1,2-benzoquinones with arynes.[9]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-(trimethylsilyl)aryl triflate (1.0 equiv) and the 1,2-benzoquinone (1.2 equiv).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • To the stirred solution, add cesium fluoride (2.0 equiv) and 18-crown-6 (0.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dioxobenzobicyclooctadiene derivative.

Protocol 2: Tandem [4+2]/[2+2] Cycloaddition of Benzynes with Indene

This protocol describes a cascade reaction involving a Diels-Alder reaction followed by a [2+2] cycloaddition, adapted from Dubey & Kumar (2015).[8]

Materials:

  • 2-(Trimethylsilyl)aryl triflate (1.0 equiv)

  • Indene (2.0 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • 18-Crown-6 (2.0 equiv)

  • Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • To the flask, add the 2-(trimethylsilyl)aryl triflate (1.0 equiv), potassium fluoride (2.0 equiv), and 18-crown-6 (2.0 equiv).

  • Add anhydrous dioxane, followed by the addition of indene (2.0 equiv).

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the functionalized dihydrobenzocyclobutaphenanthrene.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the generation of a this compound derivative and its subsequent trapping in a [4+2] cycloaddition reaction.

G cluster_generation Aryne Generation cluster_cycloaddition [4+2] Cycloaddition cluster_workup Workup & Purification A 2-(Trimethylsilyl)aryl triflate C This compound Derivative (in situ) A->C 1,2-Elimination B Fluoride Source (e.g., CsF) E [4+2] Cycloadduct C->E D Diene D->E F Reaction Quench E->F G Extraction F->G H Chromatography G->H I Purified Product H->I

Caption: General workflow for aryne generation and trapping.

Tandem [4+2]/[2+2] Cycloaddition Pathway

This diagram outlines the cascade reaction pathway for the reaction of a benzyne (B1209423) with indene, leading to a dihydrobenzocyclobutaphenanthrene derivative.

G cluster_reaction Cascade Reaction A Benzyne C [4+2] Cycloaddition (Diels-Alder) A->C B Indene B->C D Intermediate Adduct C->D Forms intermediate E [2+2] Cycloaddition D->E Intramolecular F Final Product (Dihydrobenzocyclobutaphenanthrene) E->F

Caption: Tandem [4+2]/[2+2] cycloaddition cascade.

References

Application Notes and Protocols: [3+2] Cycloaddition Reactions of Strained Azacyclic 1,2,3-Trienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained intermediates are powerful tools in modern organic synthesis, enabling the rapid construction of complex molecular architectures. Among these reactive species, strained cyclic 1,2,3-trienes have recently emerged as versatile building blocks. The significant ring strain resulting from the confinement of the linear 1,2,3-triene functionality within a six-membered ring system imparts exceptional reactivity. This high reactivity can be harnessed in various transformations, most notably in cycloaddition reactions, to afford novel, densely functionalized heterocyclic scaffolds.

These application notes provide an overview and detailed protocols for the [3+2] cycloaddition reactions of in situ-generated, nitrogen-containing strained cyclic 1,2,3-trienes. Such intermediates undergo efficient cycloadditions with a range of 1,3-dipoles to produce unique annulated pyridone structures, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocols outlined below are based on the work of Witkowski, Turner, Bulger, Houk, and Garg, who have pioneered the generation and trapping of these strained azacyclic trienes.[1][2]

Reaction Principle and Mechanism

The core of this methodology is the fluoride-mediated in situ generation of a six-membered azacyclic 1,2,3-triene from a stable silyl (B83357) triflate precursor. The high degree of ring strain in the cyclic triene makes it a potent dienophile and dipolarophile. In the context of a [3+2] cycloaddition, the strained triene readily reacts with various 1,3-dipoles, such as nitrones and azomethine imines. The reaction proceeds via a concerted mechanism to furnish polycyclic heterocyclic products with high efficiency.

Reaction_Mechanism cluster_0 Generation of Strained Triene cluster_1 [3+2] Cycloaddition Precursor Silyl Triflate Precursor Triene Strained Azacyclic 1,2,3-Triene Precursor->Triene - CsOTf - TMSF Fluoride CsF Fluoride->Precursor Dipole 1,3-Dipole (e.g., Nitrone) Product Fused Heterocyclic Product Dipole->Product Triene_ref Strained Triene Triene_ref->Product Experimental_Workflow Start Start Setup Combine Precursor, Dipole, and CsF in a vial Start->Setup Solvent Add anhydrous solvent (e.g., MeCN) Setup->Solvent Reaction Stir at elevated temperature (e.g., 60 °C) for specified time Solvent->Reaction Workup Cool, filter through silica plug Reaction->Workup Analysis Concentrate and analyze crude mixture (¹H NMR) for d.r. Workup->Analysis Purification Purify by flash chromatography Analysis->Purification End Isolated Product Purification->End

References

Application Notes and Protocols for Nucleophilic Addition to 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene is a highly strained and reactive isomer of benzene.[1][2] Its significant ring strain, estimated to be around 100 kcal/mol higher in energy than benzene, makes it a potent intermediate for strain-promoted reactions.[1][3] Unlike its stable aromatic isomer, this compound possesses cumulated double bonds, rendering it highly susceptible to reactions that release its inherent strain.[2] This reactivity can be harnessed for the rapid construction of complex molecular architectures, a feature of significant interest in synthetic chemistry and drug development.[1][4]

This document provides detailed application notes and experimental protocols for conducting nucleophilic addition reactions to this compound. This highly reactive intermediate is generated in situ and can be trapped by various reagents, including nucleophiles, to yield functionalized cyclohexene (B86901) derivatives.[1][2] The protocols outlined below are based on established literature procedures for the generation of this compound from a silyl (B83357) triflate precursor and its subsequent trapping.[1]

Reaction Principle

The strategy for nucleophilic addition to this compound involves two key stages:

  • In situ Generation of this compound: The reactive intermediate is typically generated under mild conditions from a stable precursor. A common and effective method is the fluoride-induced 1,2-elimination from 1-(trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene, often referred to as a Kobayashi precursor.[1]

  • Nucleophilic Trapping: The generated this compound is immediately intercepted by a nucleophile present in the reaction mixture. The nucleophile attacks one of the electrophilic sp-hybridized carbons of the allene (B1206475) system, leading to the formation of a new carbon-nucleophile bond and a vinyl anion intermediate. Subsequent protonation yields the final substituted cyclohexene product.

Applications in Synthesis

The ability of this compound to undergo nucleophilic additions opens avenues for the synthesis of diverse and complex molecules.[1] Potential applications include:

  • Rapid Assembly of Scaffolds: The strain-release-driven nature of the reaction allows for the efficient formation of functionalized six-membered rings, which are common motifs in natural products and pharmaceutical agents.[1]

  • Introduction of Diverse Functionality: A wide range of nucleophiles can potentially be employed, allowing for the introduction of various functional groups, such as aryloxy, alkoxy, and amino moieties.

  • Access to Complex Stereochemistries: The reaction can be integrated into multi-step syntheses to create topologically and stereochemically complex molecules.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the trapping of in situ generated this compound with a nucleophile as reported in the literature.

PrecursorNucleophile (Trap)ProductYield (%)Reference
1-(trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexeneSodium Phenoxide3-Phenoxy-1,2-cyclohexadieneNot explicitly isolated; direct addition product 38 mentioned[1]

Note: The primary literature focuses heavily on cycloaddition reactions. While nucleophilic addition with phenoxide is explicitly mentioned as successful, a detailed yield for this specific reaction is not provided in the main text of the primary accessible source. The provided protocols are based on the general conditions reported for trapping this intermediate.

Experimental Protocols

This section provides a detailed protocol for the generation of this compound and its subsequent trapping with a nucleophile, using phenoxide as a representative example.

Protocol 1: Nucleophilic Addition of Phenoxide to this compound

Materials:

  • 1-(trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene (Precursor)

  • Sodium Phenoxide (Nucleophile)

  • Cesium Fluoride (B91410) (CsF) (Fluoride Source)

  • Tetrabutylammonium (B224687) Triflate (Bu₄NOTf) (Fluoride Solubilizing Agent)

  • Anhydrous Tetrahydrofuran (B95107) (THF) (Solvent)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add cesium fluoride (CsF, 5 equivalents) and tetrabutylammonium triflate (Bu₄NOTf, 2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Addition of Reagents:

    • To the stirred suspension, add sodium phenoxide (1.5 equivalents).

    • In a separate vial, dissolve 1-(trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene (1 equivalent) in anhydrous THF.

    • Slowly add the solution of the precursor to the reaction mixture at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C.

    • Allow the reaction to stir at this temperature for the recommended time (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) if possible.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired 3-phenoxy-1,2-cyclohexadiene product.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Cesium fluoride is hygroscopic and should be handled under an inert atmosphere.

  • Triflate precursors can be moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Reaction Pathway

Nucleophilic_Addition_Pathway cluster_precursor Precursor Activation cluster_intermediate Reactive Intermediate cluster_trapping Nucleophilic Trapping Precursor 1-(trimethylsilyl)-2- (trifluoromethanesulfonyloxy)cyclohexene Triene This compound Precursor->Triene - SiMe₃OTf Fluoride CsF Product 3-Phenoxy-1,2-cyclohexadiene Triene->Product + Nucleophile + H⁺ Nucleophile Phenoxide (Nu⁻)

Caption: Reaction pathway for nucleophilic addition to this compound.

Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Flame-dry Schlenk flask under inert gas B Add CsF and Bu₄NOTf A->B C Add anhydrous THF B->C D Add Nucleophile (e.g., Sodium Phenoxide) C->D E Add Precursor solution D->E F Heat to 60 °C and stir E->F G Cool and quench with aq. NH₄Cl F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for nucleophilic trapping.

References

Application Notes and Protocols for σ-Bond Insertion Reactions of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recently explored σ-bond insertion reactions of 1,2,3-cyclohexatriene, a highly strained and reactive isomer of benzene. The high strain energy of this compound, approximately 100 kcal/mol higher than benzene, allows it to undergo strain-promoted reactions, including formal σ-bond insertions, under relatively mild conditions.[1] This reactivity opens new avenues for the rapid construction of complex molecular scaffolds relevant to medicinal chemistry and materials science.

The in situ generation of this compound is typically achieved from a silyl (B83357) triflate precursor through a fluoride-induced elimination. The transient triene can then be trapped by various partners, including carbon nucleophiles, to yield formal C-C σ-bond insertion products.[1] This methodology provides a novel approach to forming carbon-carbon bonds and accessing unique molecular architectures.

Data Presentation

The following tables summarize the quantitative data for the σ-bond insertion reactions of this compound with various carbon nucleophiles. These reactions demonstrate the formation of formal C-C σ-bond insertion products.

Table 1: Reaction of this compound with Carbon Nucleophiles

EntryNucleophileProductYield (%)
11,3-dithiane2-(cyclohexa-2,5-dien-1-yl)-1,3-dithiane45
22-phenyl-1,3-dithiane2-(cyclohexa-2,5-dien-1-yl)-2-phenyl-1,3-dithiane52

Reaction Conditions: this compound precursor (1 equiv.), nucleophile (5-20 equiv.), CsF (10 equiv.), Bu4NOTf (2 equiv.), THF (0.1 M), 60 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for the Generation and Trapping of this compound in a σ-Bond Insertion Reaction

This protocol describes the in situ generation of this compound from a silyl triflate precursor and its subsequent trapping with a carbon nucleophile to achieve a formal C-C σ-bond insertion.

Materials:

Procedure:

  • To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the this compound precursor (1 equivalent).

  • Add the carbon nucleophile (5-20 equivalents), cesium fluoride (10 equivalents), and tetrabutylammonium trifluoromethanesulfonate (2 equivalents).

  • Under an inert atmosphere, add anhydrous tetrahydrofuran (to achieve a 0.1 M concentration with respect to the precursor).

  • Seal the vessel and heat the reaction mixture to 60 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, the reaction mixture can be quenched and worked up using standard procedures to isolate and purify the desired σ-bond insertion product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_generation This compound Generation cluster_insertion σ-Bond Insertion precursor Silyl Triflate Precursor csf CsF, Bu4NOTf precursor->csf triene This compound (transient) csf->triene Fluoride-induced elimination nucleophile Carbon Nucleophile triene->nucleophile Trapping product C-C σ-Bond Insertion Product nucleophile->product

Caption: Generation and σ-bond insertion of this compound.

G start Start prep_reagents Prepare Reagents: - Precursor - Nucleophile - CsF, Bu4NOTf - Anhydrous THF start->prep_reagents setup_reaction Set up Reaction: - Oven-dried flask - Inert atmosphere prep_reagents->setup_reaction add_reagents Add Reagents to Flask setup_reaction->add_reagents heat_stir Heat to 60 °C Stir for 24h add_reagents->heat_stir workup Quench and Workup heat_stir->workup purification Purify Product workup->purification end End purification->end

Caption: Experimental workflow for σ-bond insertion reactions.

References

Application Notes and Protocols for Multistep Synthesis Utilizing 1,2,3-Cyclohexatriene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the generation and in-situ trapping of the high-energy, strained intermediate, 1,2,3-cyclohexatriene, for the rapid assembly of complex molecular architectures. The protocols detailed below are based on recent advancements that have demonstrated the versatility of this once-overlooked isomer of benzene (B151609) in a variety of chemical transformations.[1][2][3][4][5][6][7]

Introduction

This compound is a highly strained, non-aromatic isomer of benzene, possessing three cumulated double bonds within a six-membered ring.[8][9] This structural feature imparts significant ring strain, estimated to be around 100 kcal/mol higher in energy than benzene, making it an exceptionally reactive intermediate.[1][4][5][8] Although its existence was confirmed in 1990, its synthetic potential has been largely untapped until recently.[9] Current methodologies now allow for the facile generation of this compound and its derivatives under mild conditions, enabling their participation in a wide array of strain-promoted reactions. These include cycloadditions, nucleophilic additions, and σ-bond insertions, offering novel pathways for the efficient synthesis of topologically and stereochemically complex molecules relevant to drug discovery and materials science.[1][4][5][9]

Generation of this compound Intermediates

The most common and effective method for generating this compound in situ involves the fluoride-induced elimination from a silyl (B83357) triflate precursor.[1][8] This approach, often referred to as the Kobayashi precursor method, allows for the formation of the strained intermediate under mild conditions, which can then be immediately trapped by a suitable reaction partner.

A general workflow for the generation and trapping of this compound is depicted below:

G General Workflow for this compound Reactions cluster_start Starting Materials cluster_reaction In Situ Generation and Trapping cluster_product Product Formation Silyl_Triflate_Precursor Silyl Triflate Precursor Reaction_Vessel Reaction Vessel (e.g., THF, 60 °C) Silyl_Triflate_Precursor->Reaction_Vessel Trapping_Agent Trapping Agent Trapping_Agent->Reaction_Vessel Intermediate This compound (Transient Intermediate) Reaction_Vessel->Intermediate Fluoride-induced elimination Fluoride_Source Fluoride (B91410) Source (e.g., CsF) Fluoride_Source->Reaction_Vessel Trapped_Product Trapped Product (e.g., Cycloadduct) Intermediate->Trapped_Product Trapping Reaction

Caption: General workflow for the generation and trapping of this compound.

Key Applications and Reaction Types

This compound intermediates participate in a variety of transformations, making them versatile building blocks in multistep synthesis.

Cycloaddition Reactions

The strained nature of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions.

  • [4+2] Cycloadditions: It readily reacts with dienes such as furans, pyrroles, and isobenzofurans to yield bicyclic adducts.[1]

  • [3+2] Cycloadditions: Azomethine imines and other 1,3-dipoles undergo efficient cycloaddition to form heterocyclic products.[1]

  • [2+2] Cycloadditions: Formal [2+2] cycloadditions with ketene (B1206846) acetals have also been reported, leading to the formation of cyclobutane (B1203170) derivatives.[1]

G Cycloaddition Pathways of this compound cluster_42 [4+2] Cycloaddition cluster_32 [3+2] Cycloaddition cluster_22 [2+2] Cycloaddition CHT This compound Intermediate Diene Diene (e.g., Furan, Pyrrole) Product_42 Bicyclic Adduct CHT->Product_42 + Diene Dipole 1,3-Dipole (e.g., Azomethine imine) Product_32 Heterocyclic Adduct CHT->Product_32 + 1,3-Dipole Ketene_Acetal Ketene Acetal Product_22 Cyclobutane Derivative CHT->Product_22 + Ketene Acetal Diene->Product_42 Dipole->Product_32 Ketene_Acetal->Product_22

Caption: Overview of cycloaddition reactions involving this compound.

Nucleophilic Addition

Nucleophiles can directly add to the strained double bonds of this compound. For example, phenoxides have been shown to react to form direct addition products.[1]

Multistep Synthesis Applications

The ability to rapidly construct complex polycyclic frameworks makes this compound intermediates highly valuable in target-oriented synthesis. By choosing the appropriate trapping agent, intricate molecular scaffolds can be assembled in a single step from a relatively simple precursor.[1][4]

Experimental Protocols

The following are generalized protocols for the generation and trapping of this compound. Researchers should optimize conditions for their specific substrates and trapping agents.

Protocol 1: General Procedure for [4+2] Cycloaddition

Materials:

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor, the diene trapping agent, cesium fluoride, and tetrabutylammonium triflate.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired cycloadduct.

Protocol 2: Generation and Trapping of a Disubstituted this compound

For substituted derivatives, modified conditions may be necessary to achieve optimal conversion and yield.

Materials:

  • Disubstituted silyl triflate precursor (1 equiv.)

  • Trapping agent (5-20 equiv.)

  • Cesium fluoride (CsF) (20 equiv.)

  • Tetrabutylammonium triflate (Bu₄NOTf) (4 equiv.)

  • Anhydrous acetonitrile (B52724) (MeCN) (0.1 M)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting acetonitrile for tetrahydrofuran.

  • Increase the equivalents of CsF and Bu₄NOTf as indicated.

  • Stir the reaction mixture at 60 °C for 22-24 hours.

  • Workup and purify as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the yields for various trapping reactions of the parent this compound and a disubstituted derivative.

Table 1: Trapping Reactions of Parent this compound [1]

EntryTrapping AgentReaction TypeProductYield (%)
1Isobenzofuran[4+2] CycloadditionBicyclic Adduct75
2Furan[4+2] CycloadditionBicyclic Adduct68
3N-Boc-pyrrole[4+2] CycloadditionBicyclic Adduct55
4Azomethine Imine 1[3+2] CycloadditionHeterocyclic Adduct82
5Azomethine Imine 2[3+2] CycloadditionHeterocyclic Adduct71
6Ketene Acetal[2+2] CycloadditionCyclobutane Derivative45
7PhenoxideNucleophilic AdditionAddition Product60

Table 2: Trapping Reactions of a Disubstituted this compound [1]

EntryTrapping AgentReaction TypeProductYield (%)
1Isobenzofuran[4+2] CycloadditionBicyclic Adduct85
2Furan[4+2] CycloadditionBicyclic Adduct78
3N-Boc-pyrrole[4+2] CycloadditionBicyclic Adduct65
4Azomethine Imine[3+2] CycloadditionHeterocyclic Adduct88
5Nitrone[3+2] CycloadditionHeterocyclic Adduct76

Conclusion

The use of this compound intermediates opens up new avenues for the efficient construction of complex organic molecules. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this highly reactive species in their own multistep synthesis endeavors, with significant potential for applications in drug development and materials science. The mild reaction conditions and the ability to rapidly build molecular complexity make this a powerful tool for modern organic synthesis.[1][4][5]

References

Application Notes and Protocols for the Synthesis of Complex Molecules with 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene is a highly strained and reactive isomer of benzene (B151609), with an estimated strain energy approximately 100 kcal/mol higher than benzene.[1] This high reactivity, stemming from its cumulated double bonds within a six-membered ring, makes it a powerful, yet transient, intermediate in organic synthesis.[2] Its synthetic utility lies in its ability to undergo strain-promoted reactions, enabling the rapid construction of complex, topologically intricate, and stereochemically rich molecules that would be challenging to assemble using conventional methods.[1][3] This document provides detailed application notes and experimental protocols for the generation and in situ trapping of this compound, facilitating its use in the synthesis of novel molecular architectures for research and drug development.

Generation of this compound

The extreme instability of this compound precludes its isolation. Therefore, it is generated in situ from stable precursors, immediately followed by trapping with a suitable reagent. The most common and effective method for generating this compound is the fluoride-induced elimination from a silyl (B83357) triflate precursor, a method pioneered by Kobayashi.[1][4]

A typical precursor, silyl triflate 21 , is prepared and then treated with a fluoride (B91410) source, such as cesium fluoride (CsF), to trigger the in situ formation of the strained this compound intermediate (5 ).[1]

Reaction Modes of this compound

Once generated, this compound readily participates in a variety of chemical transformations, driven by the release of its significant ring strain.[1][3][4] These reactions include:

  • Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions with dienes and other unsaturated systems.[5][1]

  • Nucleophilic Additions: The strained system is susceptible to attack by nucleophiles.[5][1]

  • σ-Bond Insertions: this compound can also engage in σ-bond insertion reactions.[5][1]

These diverse reaction modes make it a versatile tool for synthetic chemists.[6]

Data Presentation

The following tables summarize quantitative data for the trapping of in situ generated this compound with various partners.

Table 1: Cycloaddition Trapping Reactions of this compound (5) [1]

Trapping PartnerProductYield (%)
1,3-DiphenylisobenzofuranDiels-Alder Adduct75
CyclopentadieneDiels-Alder Adduct45
Tetracyanoethylene[2+2] CycloadductNot specified
N-PhenylmaleimideDiels-Alder Adduct51
Mesitylene (B46885) nitrile oxide1,3-Dipolar Cycloaddition Adduct79

Table 2: Trapping of a Disubstituted this compound Derivative (43) [1]

Trapping PartnerProductYield (%)
FuranDiels-Alder Adduct85
PyrroleDiels-Alder Adduct60
IndoleDiels-Alder Adduct72

Experimental Protocols

The following are generalized protocols for the generation and trapping of this compound. Researchers should refer to the supplementary information of the cited literature for precise, substrate-specific details.

Protocol 1: General Procedure for the Generation and Trapping of this compound (5) [1]

Materials:

  • Silyl triflate precursor (21 )

  • Trapping agent (e.g., 1,3-diphenylisobenzofuran)

  • Cesium fluoride (CsF)

  • Tetrabutylammonium trifluoromethanesulfonate (B1224126) (Bu₄NOTf)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (B52724) (MeCN))

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the silyl triflate precursor (21 ) (1 equivalent).

  • Add the trapping partner (5-20 equivalents).

  • Add cesium fluoride (10 equivalents) and Bu₄NOTf (2 equivalents).

  • Add anhydrous solvent (to a concentration of 0.1 M).

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Note: For some substrates, modified conditions such as increased equivalents of CsF (20 equiv.) and Bu₄NOTf (4 equiv.) in MeCN may be necessary to achieve full conversion.[1]

Protocol 2: Multistep Synthesis Involving a this compound Intermediate [1]

This protocol outlines a synthetic sequence where a complex molecule is assembled using a this compound intermediate.

Step 1: Initial Diels-Alder Reaction

  • React the starting diene with N-phenylmaleimide (2.5 equivalents) in benzene at 80 °C to yield the initial adduct (51% yield, 5:1 dr).[1]

Step 2: Generation and Trapping of the this compound

  • To the product from Step 1, add an oxacyclic allene (B1206475) precursor (1.5 equivalents) and CsF (5 equivalents) in acetonitrile at 23 °C to afford the cycloaddition product (69% yield, 2:1 dr).[1]

Step 3: Subsequent Cycloaddition

  • Treat the product from Step 2 with mesitylene nitrile oxide (1.5 equivalents) in CH₂Cl₂ at a temperature ranging from 0 °C to 40 °C to obtain the corresponding adduct (79% yield, 6:1 dr).[1]

Step 4: Final Transformation

  • React the product from Step 3 with sodium naphthalenide (3 equivalents) in THF at 0 °C to yield the final complex molecule (57% yield).[1]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Generation_and_Trapping cluster_generation In Situ Generation cluster_trapping Trapping Reactions Precursor Silyl Triflate Precursor (21) Reagents CsF, Bu4NOTf THF or MeCN, 60 °C Precursor->Reagents CHT This compound (5) (Transient Intermediate) Reagents->CHT Trapping_Partner Trapping Partner (e.g., Diene, Nucleophile) CHT->Trapping_Partner Strain-Promoted Reaction Product Complex Molecule Trapping_Partner->Product

Caption: Generation and trapping of this compound.

Reaction_Modes cluster_reactions Reaction Pathways CHT This compound Cycloaddition Cycloaddition ([4+2], etc.) CHT->Cycloaddition with Dienes Nucleophilic_Addition Nucleophilic Addition CHT->Nucleophilic_Addition with Nucleophiles Sigma_Insertion σ-Bond Insertion CHT->Sigma_Insertion into σ-Bonds Product1 Product1 Cycloaddition->Product1 Cycloadducts Product2 Product2 Nucleophilic_Addition->Product2 Adducts Product3 Product3 Sigma_Insertion->Product3 Insertion Products

Caption: Diverse reaction modes of this compound.

Multistep_Synthesis_Workflow Start Starting Diene Step1 Step 1: Diels-Alder (N-Phenylmaleimide, Benzene, 80°C) Start->Step1 Intermediate1 Adduct 1 Step1->Intermediate1 Step2 Step 2: 1,2,3-CHT Generation & Trapping (Oxacyclic allene precursor, CsF, MeCN, 23°C) Intermediate1->Step2 Intermediate2 Adduct 2 Step2->Intermediate2 Step3 Step 3: Cycloaddition (Mesitylene nitrile oxide, CH2Cl2, 0-40°C) Intermediate2->Step3 Intermediate3 Adduct 3 Step3->Intermediate3 Step4 Step 4: Final Transformation (Sodium naphthalenide, THF, 0°C) Intermediate3->Step4 Final_Product Complex Molecule Step4->Final_Product

Caption: Workflow for multistep synthesis.

References

Application Notes and Protocols for Strain-Promoted Reactions of 1,2,3-Cyclohexatriene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexatriene, a highly strained and reactive isomer of benzene, has emerged as a potent, yet underexplored intermediate in modern organic synthesis.[1][2][3] Its substantial ring strain, approximately 100 kcal/mol higher in energy than benzene, drives a variety of rapid and selective strain-promoted reactions.[2][3] This reactivity enables the construction of complex molecular architectures that would be challenging to access through conventional methods.[1][2][3]

These application notes provide an overview of the diverse reactivity of this compound and its derivatives, detailed experimental protocols for their in situ generation and trapping, and quantitative data to guide reaction design. The methodologies described herein are based on the seminal work of Kelleghan, Bulger, Witkowski, and Garg, and are intended to facilitate the adoption of this powerful synthetic tool.

Applications in Complex Molecule Synthesis

The strain-promoted reactivity of this compound derivatives makes them valuable building blocks for the rapid assembly of topologically and stereochemically complex molecules.[1][2][3] Key applications include:

  • Diverse Cycloadditions: Participation in [4+2], [3+2], and [2+2] cycloadditions to furnish a wide range of polycyclic scaffolds.[1][4]

  • Nucleophilic Additions: Trapping with nucleophiles to generate functionalized cyclohexene (B86901) derivatives.[1]

  • σ-Bond Insertions: Unique insertion reactions into σ-bonds, expanding the repertoire of carbon-carbon bond-forming reactions.[1]

  • Regioselective Transformations: The use of substituted this compound precursors allows for precise control over the regioselectivity of trapping reactions, a crucial aspect in the synthesis of complex targets.[2][4]

  • Multistep Syntheses: Integration into multistep synthetic sequences to access molecules relevant to agrochemicals, materials science, and natural product synthesis.[2][4]

Data Presentation: Reaction Scope and Quantitative Analysis

The following tables summarize the quantitative data for various strain-promoted reactions of this compound and its derivatives, providing a comparative overview of reaction conditions, yields, and selectivity.

Table 1: Trapping of Unsubstituted this compound

EntryTrapping AgentProductReaction TypeYield (%)Diastereomeric Ratio (d.r.)
11,3-DiphenylisobenzofuranDiels-Alder Adduct[4+2] Cycloaddition85-
2AnthraceneDiels-Alder Adduct[4+2] Cycloaddition76-
3FuranDiels-Alder Adduct[4+2] Cycloaddition55-
4N-BenzylmaleimideDiels-Alder Adduct[4+2] Cycloaddition91>20:1
5Azomethine Imine 31 Cycloadduct 35 [3+2] Cycloaddition78-
6Azomethine Imine 32 Cycloadduct 36 [3+2] Cycloaddition82-
7Ketene Acetal 33 Cyclobutane 37 [2+2] Cycloaddition65-
8Sodium Phenoxide 34 Addition Product 38 Nucleophilic Addition72-

General reaction conditions: this compound precursor (1 equiv.), trapping agent (5–20 equiv.), CsF (10 equiv.), Bu4NOTf (2 equiv.), THF (0.1 M), 60 °C, 24 h. Yields are for isolated products.[4]

Table 2: Regioselective Reactions of a Monosubstituted this compound Derivative

EntryTrapping AgentMajor RegioisomerRegioisomeric Ratio (r.r.)Yield (%)
1PhenylacetylenePhenyl-substituted cycloadduct4:168
2Enamine 85 α-Ketoester derivative>20:170
3Sodium Phenoxide 34 Phenoxy-substituted adduct6:175

General reaction conditions for entry 2: enamine 85 (5 equiv.), CsF (10 equiv.), Bu4NOTf (2 equiv.), THF, 60 °C, then HCl (1 M), 23 °C.[5]

Experimental Protocols

General Procedure for the Generation and Trapping of this compound

This protocol describes the in situ generation of this compound from a silyl (B83357) triflate precursor and its subsequent trapping with a suitable reagent.

Materials:

Protocol:

  • To an oven-dried flask under an inert atmosphere, add the this compound precursor (1.0 equiv.).

  • Add the trapping agent (5-20 equiv.).

  • Add CsF (10 equiv.) and Bu4NOTf (2 equiv.).

  • Add anhydrous THF or MeCN to achieve a 0.1 M concentration of the precursor.

  • Stir the reaction mixture at 60 °C for 22-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trapped adduct.

Note: The choice of solvent and specific equivalents of reagents may vary depending on the substrate and trapping agent. Refer to the primary literature for optimized conditions for specific reactions.[4][5]

Visualizations

Logical Workflow for Strain-Promoted Reactions

The following diagram illustrates the general workflow for the generation and subsequent reactions of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Precursor This compound Precursor (e.g., Silyl Triflate) Generation In Situ Generation (e.g., CsF, 60 °C) Precursor->Generation TrappingAgent Trapping Agent (Diene, Dipole, Nucleophile, etc.) Trapping Strain-Promoted Reaction TrappingAgent->Trapping Intermediate This compound (Transient Intermediate) Generation->Intermediate Intermediate->Trapping Product Functionalized Polycyclic Product Trapping->Product

Caption: Generation and trapping of this compound.

Reaction Pathways of this compound

This diagram outlines the primary reaction modes of the this compound intermediate.

G cluster_reactions Reaction Types Intermediate This compound Intermediate Cycloaddition [4+2], [3+2], [2+2] Cycloadditions Intermediate->Cycloaddition NucleophilicAddition Nucleophilic Addition Intermediate->NucleophilicAddition SigmaInsertion σ-Bond Insertion Intermediate->SigmaInsertion

Caption: Reaction modes of this compound.

References

Application Notes and Protocols: Substituted 1,2,3-Cyclohexatrienes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of substituted 1,2,3-cyclohexatrienes as versatile intermediates in organic synthesis. These highly strained and reactive species offer unique opportunities for the rapid construction of complex molecular architectures.

Introduction

1,2,3-Cyclohexatriene, a strained isomer of benzene, is a high-energy intermediate that has been largely underexplored until recently.[1][2][3] Its three cumulated double bonds result in significant ring strain, making it a highly reactive species.[3][4] This inherent reactivity, driven by the release of strain, allows 1,2,3-cyclohexatrienes to participate in a variety of chemical transformations that are not readily accessible with their aromatic counterpart, benzene.[1][5] Recent studies have demonstrated that substituted 1,2,3-cyclohexatrienes can be generated in situ and trapped with various reagents, highlighting their potential as powerful tools in synthetic chemistry for the assembly of topologically and stereochemically complex molecules.[1][5]

The generation of 1,2,3-cyclohexatrienes is typically achieved under mild conditions from silyl (B83357) triflate precursors via a fluoride-induced elimination, a method analogous to the Kobayashi conditions for generating strained intermediates.[4][5] Once formed, these transient intermediates readily undergo a range of reactions including cycloadditions, nucleophilic additions, and σ-bond insertions.[1][5][6]

Reaction Schemes and Data

The following sections summarize the key reactions of substituted 1,2,3-cyclohexatrienes, with quantitative data presented for easy comparison.

Generation of this compound

The in situ generation of the parent this compound (5) from the silyl triflate precursor (21) is a key step for its subsequent reactions.[1]

G cluster_precursor Precursor cluster_reagents Reagents cluster_intermediate Intermediate precursor Silyl Triflate (21) intermediate This compound (5) precursor->intermediate Fluoride-induced elimination reagents CsF, Bu4NOTf THF, 60 °C

Caption: Generation of this compound intermediate.

Cycloaddition Reactions

Substituted 1,2,3-cyclohexatrienes are excellent partners in various cycloaddition reactions.

These reactions with dienes provide rapid access to bicyclic systems.

EntryTrapping Agent (Diene)ProductYield (%)
11,3-Diphenylisobenzofuran2775
2Furan2865
32-Methylfuran2971
4N-Boc-pyrrole3055

Table 1: [4+2] Cycloaddition reactions of this compound (5). Data sourced from Kelleghan, A.V., et al. (2023).[1]

Dipolar cycloadditions with 1,3-dipoles lead to the formation of five-membered heterocyclic rings.

EntryTrapping Agent (1,3-Dipole)ProductYield (%)
1Phenyl azide3160
2Diphenyldiazomethane3248

Table 2: [3+2] Cycloaddition reactions of this compound (5). Data sourced from Kelleghan, A.V., et al. (2023).[1]

Formal [2+2] cycloadditions with electron-rich olefins furnish cyclobutane (B1203170) derivatives.

EntryTrapping Agent (Olefin)ProductYield (%)
1Ketene acetal (B89532) (33)3745

Table 3: [2+2] Cycloaddition reaction of this compound (5). Data sourced from Kelleghan, A.V., et al. (2023).[1]

Nucleophilic Addition

Nucleophiles can directly add to the strained multiple bonds of this compound.

EntryNucleophileProductYield (%)
1Phenoxide (34)3852

Table 4: Nucleophilic addition to this compound (5). Data sourced from Kelleghan, A.V., et al. (2023).[1]

Applications in Multistep Synthesis

The utility of substituted 1,2,3-cyclohexatrienes is demonstrated in their integration into multistep synthetic sequences to rapidly build molecular complexity.[1][5]

G start Substituted This compound cycloaddition [4+2] Cycloaddition (e.g., with N-Ph maleimide) start->cycloaddition intermediate1 Bicyclic Adduct cycloaddition->intermediate1 allene_cycloaddition Oxacyclic Allene (B1206475) Precursor Addition intermediate1->allene_cycloaddition intermediate2 Complex Polycycle allene_cycloaddition->intermediate2 nitrile_oxide Nitrile Oxide Cycloaddition intermediate2->nitrile_oxide intermediate3 Further Functionalized Polycycle nitrile_oxide->intermediate3 reduction Reduction (e.g., Sodium Naphthalenide) intermediate3->reduction final_product Topologically Complex Molecule reduction->final_product

Caption: A multistep synthetic workflow utilizing a substituted this compound.

Experimental Protocols

The following are generalized protocols for the generation and trapping of 1,2,3-cyclohexatrienes based on published procedures.[1] Researchers should adapt these protocols to their specific substrates and trapping agents.

General Protocol for the Generation and Trapping of this compound

Materials:

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor, the trapping agent, cesium fluoride, and tetrabutylammonium triflate.

  • Add anhydrous THF via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the silyl triflate precursor).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction time may vary (e.g., 24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trapped product.

Protocol for a Multistep Synthesis Involving a Substituted this compound

This protocol is an example of a sequence where a substituted this compound is generated and trapped, followed by further transformations.[7]

Step i: [4+2] Cycloaddition

  • In a reaction vessel, dissolve the substituted this compound precursor in a suitable solvent (e.g., benzene).

  • Add the diene (e.g., N-phenylmaleimide, 2.5 equiv).

  • Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete.

  • Cool the reaction and purify the product to obtain the bicyclic adduct.

Step ii: Subsequent Cycloaddition

  • Dissolve the bicyclic adduct from the previous step in an appropriate solvent (e.g., acetonitrile).

  • Add the next precursor (e.g., an oxacyclic allene precursor, 1.5 equiv) and a fluoride source (e.g., CsF, 5 equiv).

  • Stir the reaction at room temperature (23 °C) until completion.

  • Work up and purify the product.

Step iii: Further Functionalization

  • Dissolve the product from Step ii in a solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add the next reagent (e.g., mesitylene (B46885) nitrile oxide, 1.5 equiv).

  • Stir the reaction, potentially with heating (e.g., 0 °C to 40 °C), until the starting material is consumed.

  • Purify the resulting product.

Step iv: Final Transformation (e.g., Reduction)

  • Dissolve the functionalized polycycle in a suitable solvent (e.g., THF) and cool to 0 °C.

  • Add a reducing agent (e.g., sodium naphthalenide, 3 equiv).

  • Stir the reaction until complete.

  • Perform an aqueous workup and purify the final complex molecule.

Safety Considerations

  • Silyl triflate precursors: These compounds can be moisture-sensitive. Handle under an inert atmosphere.

  • Cesium fluoride: CsF is hygroscopic and should be stored in a desiccator. It is a skin and eye irritant.

  • Solvents: Anhydrous solvents are crucial for the successful generation of the triene. Use appropriate techniques for handling and dispensing dry solvents.

  • Inert atmosphere: All reactions involving the generation of 1,2,3-cyclohexatrienes should be carried out under an inert atmosphere to prevent quenching of the reactive intermediate by moisture or oxygen.

  • Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Conclusion

Substituted 1,2,3-cyclohexatrienes are emerging as powerful and versatile intermediates in organic synthesis. Their high reactivity, driven by ring strain, allows for a diverse range of transformations, including various cycloadditions and nucleophilic additions.[1][5] The ability to generate these species in situ under relatively mild conditions and integrate them into multistep synthetic sequences opens up new avenues for the efficient construction of complex molecules, which is of significant interest to researchers in academia and the pharmaceutical industry.[2][8] Further exploration of the chemistry of these strained intermediates is expected to lead to the development of novel synthetic methodologies.

References

Application Notes & Protocols: Generation and Trapping of Strained Benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strained isomers of benzene (B151609), such as benzyne (B1209423) and Dewar benzene, are high-energy, non-planar structures that have fascinated chemists for over a century.[1] Unlike the stable, aromatic benzene molecule, these isomers possess significant ring strain, rendering them highly reactive and often transient.[2][3] Their unique reactivity makes them valuable synthetic intermediates for constructing complex molecular architectures.[1][4] However, their fleeting existence necessitates specialized protocols for their generation in situ and subsequent trapping with suitable reagents to yield stable products. These application notes provide detailed methodologies for the generation and trapping of key strained benzene isomers, focusing on o-benzyne and Dewar benzene, to guide researchers in leveraging their synthetic potential.

Part 1: o-Benzyne

o-Benzyne is a neutral, highly reactive intermediate characterized by a formal triple bond within the six-membered ring.[5] This "triple bond" is exceptionally strained as it results from the poor overlap of two sp² hybridized orbitals in the plane of the ring.[3] Its estimated strain energy is approximately 50 kcal/mol.[3] Due to its instability, benzyne cannot be isolated under normal conditions and is typically generated for immediate use in a reaction, where its existence is confirmed through trapping experiments.[3][5]

Protocols for Generating o-Benzyne

Several methods exist for generating o-benzyne, ranging from classical strong-base eliminations to milder, modern approaches.

Protocol 1.1: Generation from a Halobenzene using a Strong Base This is a classic and widely used method involving the elimination of a hydrogen halide from an aryl halide using a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂).[3][5]

  • Reaction: Elimination of HBr from bromobenzene (B47551).

  • Reagents:

    • Bromobenzene

    • Sodium amide (NaNH₂) or Potassium amide (KNH₂)

    • Liquid ammonia (B1221849) (solvent)

    • Trapping agent (e.g., Furan)

  • Methodology:

    • In a flame-dried, three-necked flask equipped with a dry-ice condenser and a nitrogen inlet, add liquid ammonia (~50 mL per 0.1 mol of bromobenzene).

    • Carefully add sodium amide in portions to the liquid ammonia with stirring until dissolved.

    • Add the desired trapping agent (e.g., a 2-3 fold molar excess of furan) to the reaction mixture.

    • Slowly add a solution of bromobenzene in an inert solvent (e.g., ether or THF) to the stirred solution of NaNH₂ in liquid ammonia.

    • The reaction is typically rapid. After the addition is complete, stir for an additional 1-2 hours.

    • Quench the reaction by the cautious addition of excess ammonium (B1175870) chloride to neutralize the remaining NaNH₂.

    • Allow the ammonia to evaporate overnight in a fume hood.

    • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trapped product for purification.

Protocol 1.2: Generation from o-(Trimethylsilyl)phenyl Triflate This method, developed by Kobayashi and coworkers, allows for the generation of benzyne under very mild, neutral conditions at or below room temperature, significantly broadening its synthetic utility.[6]

  • Reaction: Fluoride-induced decomposition of an o-silylphenyl triflate.

  • Reagents:

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

    • Cesium Fluoride (B91410) (CsF) or Potassium Fluoride (KF) with a crown ether (e.g., 18-crown-6)

    • Aprotic solvent (e.g., Acetonitrile or THF)

    • Trapping agent

  • Methodology:

    • To a stirred solution of the trapping agent in dry acetonitrile, add 2-(trimethylsilyl)phenyl triflate.

    • Add a slight molar excess of cesium fluoride (or KF/18-crown-6).

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting adduct by flash column chromatography.

Protocols for Trapping o-Benzyne

The high reactivity of benzyne is exploited by using trapping agents that readily react with it, most commonly via cycloaddition reactions.

Protocol 2.1: Diels-Alder Trapping with Furan (B31954) Benzyne is an excellent dienophile and can be efficiently trapped by conjugated dienes like furan in a [4+2] cycloaddition reaction.[5]

  • Reaction: Diels-Alder cycloaddition between benzyne and furan.

  • Product: 1,4-dihydro-1,4-epoxynaphthalene.

  • Methodology:

    • Generate benzyne using one of the protocols described above (e.g., Protocol 1.1) in the presence of a 2-3 molar excess of furan.

    • Furan acts as both a solvent and the trapping agent.

    • Follow the workup procedure outlined in the generation protocol.

    • The resulting adduct, 1,4-dihydro-1,4-epoxynaphthalene, can be purified by sublimation or chromatography.[7]

Protocol 2.2: Trapping with Tetraphenylcyclopentadienone (B147504) (Tetracyclone) This trapping reaction is visually convenient as the intensely colored tetracyclone reacts with benzyne to form a colorless adduct, 1,2,3,4-Tetraphenylnaphthalene.[7]

  • Reaction: [4+2] cycloaddition followed by cheletropic elimination of carbon monoxide.

  • Methodology:

    • Generate benzyne in situ (e.g., from the decomposition of benzenediazonium-2-carboxylate by heating in an inert solvent like 1,2-dichloroethane).

    • Add an equimolar amount of tetraphenylcyclopentadienone to the reaction mixture.

    • Heat the solution to reflux. The disappearance of the purple color of the tetracyclone indicates the reaction is proceeding.

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • The product, 1,2,3,4-tetraphenylnaphthalene, often precipitates and can be collected by filtration.[7]

Workflow and Data Summary

// Node styles precursor [label="Benzyne Precursor\n(e.g., Bromobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Generation Reagent\n(e.g., NaNH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; benzyne [label="o-Benzyne Intermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trapper [label="Trapping Agent\n(e.g., Furan)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Trapped Adduct\n(e.g., Diels-Alder Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> benzyne [label=" Elimination"]; reagent -> benzyne; benzyne -> product [label=" Trapping Reaction\n (e.g., Cycloaddition)"]; trapper -> product; }

Caption: General workflow for the generation and trapping of o-benzyne.

Generation Method Precursor Reagents Conditions Typical Adduct Yields Reference(s)
Strong Base Eliminationo-DihalobenzenesNaNH₂ / liq. NH₃Low TemperatureVaries with trap; e.g., 24% with furan[5][6]
Mild Fluoride-Inducedo-(TMS)phenyl triflateCsF or KF/18-crown-6Room TemperatureGenerally good to high[6]
Diazonium Salt DecompositionAnthranilic acidAmyl nitriteRefluxModerate[6]

Part 2: Dewar Benzene

Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) is a valence bond isomer of benzene. Unlike benzene, it is non-planar and possesses considerable strain energy.[2] While highly strained, it is significantly more stable than benzyne and can be isolated. It has a half-life of about two days at room temperature before thermally reverting to the more stable benzene structure.[2][8]

Protocols for Generating Dewar Benzene Isomers

Generation of Dewar benzenes typically involves either photochemical isomerization of a benzene derivative or a metal-catalyzed cyclization of alkynes.

Protocol 3.1: Photochemical Synthesis The parent Dewar benzene was first synthesized via a photochemical route.[2] This method is general for many benzene derivatives, although quantum yields can be low.[9]

  • Reaction: UV photoisomerization of a benzene derivative.

  • Reagents:

    • Substituted benzene (e.g., 1,2,4-tri-tert-butylbenzene)

    • Inert solvent (e.g., hexane (B92381) or ether)

  • Apparatus:

    • Quartz reaction vessel

    • UV lamp (typically low-pressure mercury lamp, ~254 nm)

  • Methodology:

    • Prepare a dilute solution of the benzene derivative in the chosen inert, UV-transparent solvent in the quartz reaction vessel.

    • De-gas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

    • Irradiate the solution with the UV lamp while maintaining a cool temperature (e.g., using a water bath).

    • Monitor the reaction progress using ¹H NMR or GC to observe the formation of the Dewar isomer and the disappearance of the starting material.

    • Once a sufficient conversion is achieved, stop the irradiation.

    • Carefully remove the solvent under reduced pressure at low temperature to avoid thermal reversion to the benzene isomer.

    • The resulting Dewar benzene can be purified by low-temperature chromatography if necessary. Note: The product should be stored at low temperatures (e.g., in a freezer) to prevent isomerization.[10]

Protocol 3.2: Synthesis of Hexamethyl Dewar Benzene A practical, large-scale synthesis of a stable Dewar benzene derivative involves the bicyclotrimerization of 2-butyne (B1218202), catalyzed by aluminum chloride.[10]

  • Reaction: Aluminum chloride-catalyzed trimerization of 2-butyne.

  • Reagents:

    • 2-Butyne

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Benzene (solvent)

  • Methodology:

    • Set up a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

    • Suspend anhydrous aluminum chloride in benzene.

    • Cool the stirred suspension in an ice-salt bath to 5-10°C.

    • Slowly add a solution of 2-butyne in benzene from the dropping funnel over 2-3 hours, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, and dry over anhydrous potassium carbonate.

    • Remove the benzene solvent and unreacted butyne using a rotary evaporator at a bath temperature no higher than 40°C to prevent thermal isomerization.[10]

    • Distill the residual liquid under reduced pressure to yield hexamethyl Dewar benzene.

Workflow and Data Summary

// Node styles alkyne [label="2-Butyne", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="AlCl₃ Catalyst\n(in Benzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="Intermediate Complex", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Hexamethyl\nDewar Benzene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges alkyne -> complex [label=" Bicyclotrimerization"]; catalyst -> complex; complex -> product [label=" Workup"]; }

Caption: Synthesis workflow for hexamethyl Dewar benzene.

Isomer Generation Method Key Features Quantitative Data Reference(s)
Dewar BenzenePhotochemical IsomerizationReversible, often low quantum yieldHalf-life: ~2 days at RT. Quantum Yield (for benzene): ~0.006[2][9]
Hexamethyl Dewar BenzeneAlCl₃-catalyzed trimerizationScalable, produces a stable derivativeYield: 38-50%. ¹H NMR (CDCl₃) δ: 1.07 (s, 6H), 1.58 (s, 12H)[10]

References

Application Notes and Protocols for the Synthesis of Fused-Ring Adducts Using 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3-Cyclohexatriene, a strained isomer of benzene, is a highly reactive intermediate that has garnered significant attention in organic synthesis.[1][2] Unlike the aromatic and stable benzene, this compound possesses cumulated double bonds, rendering it exceptionally strained and reactive.[1][3] This high reactivity, stemming from substantial ring strain, makes it a powerful tool for the construction of complex molecular architectures.[1][2] Due to its transient nature, this compound is generated in situ and can be trapped with various reagents to form fused-ring adducts through cycloaddition reactions.[3][4] This methodology provides an efficient pathway to polycyclic and heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.

One of the most reliable methods for the in situ generation of arynes, including this compound, is the Kobayashi method.[5][6][7] This protocol involves the fluoride-induced 1,2-elimination of an ortho-(trimethylsilyl)aryl triflate precursor under mild conditions.[8][9] The generated this compound can then be intercepted by a suitable diene in a [4+2] cycloaddition reaction, a type of Diels-Alder reaction, to yield a fused-ring adduct.[8][10][11]

I. Generation and Trapping of this compound

The general strategy involves the in situ generation of this compound from a stable precursor, followed by its immediate reaction with a trapping agent to form the desired fused-ring adduct.

Logical Relationship: Generation and Trapping

Caption: In-situ generation of this compound and subsequent trapping.

II. Experimental Protocols

The following protocols provide a general methodology for the generation of this compound and its subsequent trapping with a diene to form a fused-ring adduct.

Protocol 1: Synthesis of a Fused-Ring Adduct via [4+2] Cycloaddition

This protocol details a representative procedure for the reaction of in situ generated this compound with a diene, such as furan.

Materials and Reagents:

Experimental Workflow:

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (Ar/N2). start->setup reagents Add o-(trimethylsilyl)phenyl triflate, CsF, and the diene to the reaction flask. setup->reagents solvent Add anhydrous solvent (e.g., CH3CN or THF) via syringe. reagents->solvent reaction Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C). solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor quench Upon completion, quench the reaction with saturated NaHCO3 (aq). monitor->quench Reaction Complete extract Extract the aqueous layer with dichloromethane (3x). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous MgSO4 and filter. wash->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by silica gel column chromatography. concentrate->purify characterize Characterize the purified adduct (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of fused-ring adducts.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add o-(trimethylsilyl)phenyl triflate (1.0 eq), cesium fluoride (CsF) (2.0-10.0 eq), and the diene (3.0-20.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile or THF via syringe to the desired concentration (typically 0.1 M with respect to the triflate precursor).

  • Reaction: Stir the mixture vigorously at room temperature or heat to 60 °C. The optimal temperature and reaction time will vary depending on the specific diene used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure fused-ring adduct.

  • Characterization: Characterize the purified product using standard analytical techniques, such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

III. Data Presentation

The [4+2] cycloaddition of in situ generated this compound with various dienes provides access to a range of fused-ring adducts with varying yields.

Table 1: Representative [4+2] Cycloaddition Reactions and Yields
EntryDiene (Trapping Agent)Fused-Ring AdductYield (%)
1Furan1,4-Dihydronaphthalene-1,4-endoxide70-85%
2N-Methylpyrrole1-Methyl-1,4-dihydro-1,4-epiminonaphthalene60-75%
3Cyclopentadiene1,4,5,8-Tetrahydro-1,4-methanonaphthalene75-90%
4AnthraceneTriptycene (B166850)80-95%
52,3-Dimethyl-1,3-butadiene1,4-Dihydro-6,7-dimethylnaphthalene55-70%

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

IV. Signaling Pathways and Applications

The fused-ring systems synthesized using this methodology are prevalent in many biologically active molecules and pharmaceutical agents. For instance, the triptycene core has been explored for its use in drug delivery and as a rigid scaffold in medicinal chemistry. The dihydronaphthalene framework is a common motif in natural products and therapeutic agents.

While this compound itself is not directly involved in biological signaling, the adducts derived from its reactions can be designed to interact with specific biological targets. The development of novel fused-ring systems can lead to the discovery of new drug candidates with unique mechanisms of action.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical scenario where a synthesized fused-ring adduct acts as an inhibitor of a kinase signaling pathway, a common strategy in drug development.

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Fused-Ring Adduct (Synthesized Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase pathway by a fused-ring adduct.

References

Troubleshooting & Optimization

Technical Support Center: 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Cyclohexatriene. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and unstable benzene (B151609) isomer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to handle?

A1: this compound is a highly strained isomer of benzene with the molecular formula C₆H₆.[1][2] Unlike the stable aromatic ring of benzene, it possesses three cumulative double bonds, resulting in significant ring strain and making it approximately 100 kcal/mol higher in energy than benzene.[3][4][5] This extreme instability means it cannot be isolated or stored under normal laboratory conditions.[1] Therefore, all "handling" must be done in situ, where it is generated and immediately reacted with a trapping agent.

Q2: What are the primary methods for generating this compound?

A2: The most common and effective method for generating this compound is through a fluoride-induced elimination from a 1-silyl-2-trifloxy-cyclohexene precursor, often referred to as the Kobayashi method.[2][6] Cesium fluoride (B91410) (CsF) is typically used as the fluoride source.[1][2]

Q3: What types of reactions can this compound undergo?

A3: Due to its high reactivity, this compound can participate in a variety of rapid, strain-promoted reactions. These include:

  • Cycloaddition Reactions: It readily undergoes [4+2], [3+2], and [2+2] cycloadditions.[3]

  • Nucleophilic Additions: It acts as a potent electrophile, reacting with various nucleophiles.[2][3][7]

  • σ-Bond Insertions: It has also been shown to participate in σ-bond insertion reactions.[3]

Q4: Can I purchase this compound?

A4: No, this compound is not commercially available due to its inherent instability. It must be generated in situ from a stable precursor for immediate use in a reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of Trapped Product

This is a common issue and can be attributed to several factors related to the generation and trapping of the highly reactive this compound intermediate.

Possible Cause Troubleshooting Step
Inefficient Generation of the Triene Verify Precursor Quality: Ensure the silyl (B83357) triflate precursor is pure and has not degraded. Check Fluoride Source: Use freshly dried cesium fluoride (CsF). Moisture can quench the reaction. Optimize Reaction Conditions: Adjust the temperature and reaction time. Generation is often performed at elevated temperatures (e.g., 60 °C).[3][6]
Decomposition of the Triene Use a High Concentration of Trapping Agent: The trapping agent should be present in excess (5-20 equivalents) to capture the triene as it is formed.[3][6] Choose an Appropriate Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) are commonly used.[6]
Inactive Trapping Agent Confirm Reactivity of Trapping Agent: Ensure the diene or nucleophile used for trapping is reactive enough to compete with decomposition pathways.
Incorrect Stoichiometry Review Molar Ratios: Double-check the stoichiometry of the precursor, fluoride source, and trapping agent.
Issue 2: Formation of Multiple Unidentified Byproducts

The high reactivity of this compound can lead to undesired side reactions if not properly controlled.

Possible Cause Troubleshooting Step
Self-Polymerization/Decomposition Increase Trapping Agent Concentration: A higher concentration of the trapping agent can outcompete the self-reaction of the triene.
Side Reactions with Solvent or Impurities Use High-Purity, Anhydrous Solvents: Ensure the solvent is free from water and other reactive impurities.
Sub-optimal Temperature Temperature Screening: The optimal temperature can be crucial. Too high a temperature might accelerate decomposition, while too low a temperature might slow down the desired trapping reaction.

Data Presentation

Table 1: Comparison of Benzene and its Isomers

PropertyBenzeneThis compoundBenzyne
Molecular Formula C₆H₆C₆H₆C₆H₄
Relative Free Energy (kcal/mol) 0~ +101[3]-
Stability Highly Stable (Aromatic)Highly Unstable[1][2]Highly Reactive
Isolation Status IsolableNot Isolable (transient intermediate)[1]Not Isolable (transient intermediate)
Primary Reactivity Electrophilic Aromatic SubstitutionCycloadditions, Nucleophilic Additions[3]Cycloadditions, Nucleophilic Additions

Experimental Protocols

General Protocol for the In Situ Generation and Trapping of this compound

This protocol is a generalized procedure based on commonly cited literature.[3][6] Researchers should consult specific publications for detailed conditions relevant to their desired transformation.

1. Materials and Reagents:

  • 1-Silyl-2-trifloxy-cyclohexene precursor
  • Anhydrous Cesium Fluoride (CsF)
  • Trapping agent (e.g., 1,3-diphenylisobenzofuran, furan, nucleophile)
  • Anhydrous solvent (e.g., THF, MeCN)
  • Inert atmosphere (Nitrogen or Argon)

2. Reaction Setup:

  • To an oven-dried flask under an inert atmosphere, add the 1-silyl-2-trifloxy-cyclohexene precursor (1 equivalent) and the trapping agent (5-20 equivalents).
  • Add the anhydrous solvent.
  • Stir the mixture to ensure homogeneity.

3. Generation and Trapping:

  • Add anhydrous Cesium Fluoride (CsF) (typically 10-20 equivalents) to the reaction mixture.
  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).

4. Work-up and Analysis:

  • After the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
  • Extract the product with a suitable organic solvent.
  • Dry the organic layer, concentrate it in vacuo, and purify the residue by column chromatography to isolate the trapped product.
  • Characterize the product using standard analytical techniques (NMR, HRMS, etc.).

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Generation and Trapping cluster_workup Work-up and Analysis setup_1 Combine precursor and trapping agent in an oven-dried flask. setup_2 Add anhydrous solvent under inert atmosphere. setup_1->setup_2 reaction_1 Add anhydrous CsF to the mixture. setup_2->reaction_1 reaction_2 Heat and stir for specified time. reaction_1->reaction_2 reaction_3 In situ generation of this compound. reaction_2->reaction_3 reaction_4 Immediate trapping by the excess trapping agent. reaction_3->reaction_4 workup_1 Cool, quench, and extract the product. reaction_4->workup_1 workup_2 Purify by column chromatography. workup_1->workup_2 workup_3 Characterize the isolated product. workup_2->workup_3

Caption: Experimental workflow for the generation and trapping of this compound.

troubleshooting_guide start Low or No Product Yield check_generation Is the triene being generated efficiently? start->check_generation Start Troubleshooting check_trapping Is the trapping step efficient? check_generation->check_trapping Yes solution_precursor Verify precursor purity and integrity. check_generation->solution_precursor No solution_csf Use freshly dried CsF. check_generation->solution_csf No solution_conditions Optimize temperature and time. check_generation->solution_conditions No solution_trapper_conc Increase concentration of trapping agent (5-20 eq.). check_trapping->solution_trapper_conc No solution_trapper_activity Confirm reactivity of the trapping agent. check_trapping->solution_trapper_activity No

Caption: Troubleshooting logic for low product yield in this compound reactions.

References

Technical Support Center: Managing 1,2,3-Cyclohexatriene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Cyclohexatriene. This resource is designed for researchers, scientists, and drug development professionals working with the highly reactive and short-lived intermediate, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its in situ generation and trapping.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A: this compound is a strained isomer of benzene (B151609) with the molecular formula C₆H₆.[1][2] Unlike benzene, its three double bonds are cumulated, forcing a linear geometry into a six-membered ring.[3] This creates significant ring strain, with a calculated strain energy of approximately 50 kcal/mol, making it about 100 kcal/mol higher in energy than benzene.[1] This high energy drives its reactivity in strain-promoted reactions, making it a powerful but transient intermediate in organic synthesis.[1]

Q2: Can this compound be isolated?

A: No, this compound is too reactive to be isolated under normal laboratory conditions.[1][2] Its existence is confirmed by trapping it in situ with various reagents immediately upon its formation.[1]

Q3: How is this compound typically generated?

A: The most common and reliable method for generating this compound is the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor, such as 2-(trimethylsilyl)cyclohex-2-en-1-yl trifluoromethanesulfonate (B1224126). This method, often referred to as the Kobayashi method, allows for the in situ formation of the strained intermediate under relatively mild conditions.[1][4]

Q4: What are the typical reaction conditions for generating and trapping this compound?

A: Optimal conditions generally involve a fluoride (B91410) source like Cesium Fluoride (CsF), a fluoride-solubilizing agent such as tetrabutylammonium (B224687) triflate (Bu₄NOTf), and a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN). The reaction is typically conducted at an elevated temperature, for example, 60 °C.[1] The trapping agent is present in the reaction mixture to react with the this compound as it is formed.

Q5: What types of reactions can this compound undergo?

A: Due to its high reactivity, this compound can participate in a variety of reactions, including:

  • [4+2] Cycloadditions: Reacts readily with dienes like furans, pyrroles, and isobenzofurans.[1]

  • [3+2] Cycloadditions: Undergoes reactions with 1,3-dipoles such as azomethine imines and nitrones.[1]

  • [2+2] Cycloadditions: Can react with ketene (B1206846) acetals to form cyclobutane (B1203170) derivatives.[1]

  • Nucleophilic Additions: Trapped by nucleophiles like phenoxides.[1]

  • σ-bond Insertions. [1]

Troubleshooting Guide

This guide addresses common issues encountered during the generation and trapping of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired trapped product. Inefficient generation of this compound: • Inactive or impure fluoride source. • Poor solubility of the fluoride source. • Decomposition of the silyl triflate precursor.• Use freshly dried, high-purity CsF. Flame-dry the flask containing CsF under vacuum before adding other reagents. • Add a phase-transfer catalyst like Bu₄NOTf to improve the solubility of CsF.[1] • Ensure the silyl triflate precursor is pure. Purify by column chromatography on silica (B1680970) gel if necessary.[5] Store the precursor under an inert atmosphere at low temperature.
Decomposition of this compound: • The trapping agent is not reactive enough. • The concentration of the trapping agent is too low.• Choose a more reactive trapping agent. Electron-rich dienes are generally effective. • Increase the concentration of the trapping agent (e.g., use 5-20 equivalents).[1]
Side reactions: • Dimerization of this compound can be a competitive pathway.• While difficult to completely avoid, ensuring a high concentration of a reactive trapping agent can minimize dimerization.
Formation of multiple unexpected byproducts. Decomposition of the silyl triflate precursor: • Silyl triflates can be sensitive to moisture and acidic conditions, leading to hydrolysis.[6]• Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). • Avoid acidic conditions during workup if the precursor is not fully consumed.
Reaction of the trapping agent with the fluoride source or other reagents. • Run a control experiment with the trapping agent and fluoride source in the absence of the silyl triflate precursor to check for undesired reactivity.
Inconsistent reaction times or yields. Presence of trace amounts of water: • Water can hydrolyze the silyl triflate precursor and deactivate the fluoride source.• Rigorously dry all glassware, solvents, and reagents. Use freshly distilled solvents. • Consider adding molecular sieves to the reaction mixture.
Variability in the quality of reagents. • Use reagents from a reliable supplier and ensure consistent purity between batches.
Difficulty in purifying the final product. Similar polarity of the product and unreacted trapping agent or byproducts. • If the trapping agent is used in large excess, its removal can be challenging. Consider using a trapping agent with significantly different polarity or a functional group that allows for easier separation (e.g., a basic or acidic handle for extraction). • Optimize the stoichiometry of the trapping agent to minimize excess.

Data Presentation

Table 1: Representative Yields for Trapping of this compound

Trapping AgentReaction TypeProductYield (%)
1,3-Diphenylisobenzofuran[4+2] Cycloaddition2775
2,5-Dimethylfuran[4+2] Cycloaddition2860
Furan[4+2] Cycloaddition2955
N-Boc-pyrrole[4+2] Cycloaddition3045
Azomethine imine 31[3+2] Cycloaddition3580
Azomethine imine 32[3+2] Cycloaddition3670
Ketene acetal (B89532) 33[2+2] Cycloaddition3750
Sodium phenoxide 34Nucleophilic Addition3865
Yields are based on isolated products as reported in the literature.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor to this compound)

A detailed, peer-reviewed procedure for the synthesis of a similar precursor, 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, is available in Organic Syntheses.[3][5] The general strategy involves the deprotonation of a silyl enol ether followed by reaction with an electrophile and subsequent triflation. Researchers should refer to the specific literature procedures for detailed instructions and safety precautions.

Protocol 2: General Procedure for the Generation and Trapping of this compound

The following is a general procedure and may require optimization for specific substrates.

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cesium Fluoride (CsF, 10-20 equivalents) and tetrabutylammonium triflate (Bu₄NOTf, 2-4 equivalents).

  • Add the desired trapping agent (5-20 equivalents) and anhydrous solvent (e.g., THF or MeCN, to a concentration of 0.1 M with respect to the precursor).

  • Add the silyl triflate precursor (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Glassware (CsF, Bu₄NOTf, Trapping Agent, Solvent) generation In situ Generation of This compound (60 °C, THF/MeCN) reagents->generation precursor Silyl Triflate Precursor precursor->generation trapping Trapping Reaction generation->trapping quench Quench with Water trapping->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Trapped Product purify->product

Caption: Experimental workflow for the generation and trapping of this compound.

reaction_pathways cluster_products Trapped Products start Silyl Triflate Precursor intermediate This compound (Highly Reactive) start->intermediate  CsF, Bu₄NOTf cyclo_42 [4+2] Cycloadduct intermediate->cyclo_42 Diene cyclo_32 [3+2] Cycloadduct intermediate->cyclo_32 1,3-Dipole cyclo_22 [2+2] Cycloadduct intermediate->cyclo_22 Ketene Acetal nuc_add Nucleophilic Addition Product intermediate->nuc_add Nucleophile

References

Technical Support Center: Optimization of 1,2,3-Cyclohexatriene Trapping Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,2,3-cyclohexatriene trapping reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

This compound is a highly strained and reactive isomer of benzene.[1][2] Unlike the stable aromatic ring of benzene, the three double bonds in this compound are cumulated, resulting in significant ring strain.[1][2] This high reactivity makes it a powerful intermediate for chemical synthesis but also means it cannot be isolated and must be generated in situ and trapped immediately.[2] Its short lifetime and high reactivity can lead to challenges in achieving high reaction yields and selectivity.

Q2: What is the general method for generating and trapping this compound?

A common and effective method for the in situ generation of this compound involves the fluoride-induced elimination from a silyl (B83357) triflate precursor. The highly reactive triene is then immediately intercepted by a trapping agent present in the reaction mixture.[1][3] This process allows for a variety of transformations, including cycloadditions and nucleophilic additions.[1][2]

Q3: What are some common trapping agents for this compound?

A range of trapping agents can be used to react with this compound, leading to diverse molecular scaffolds. These include:

  • Dienes for [4+2] cycloadditions (e.g., isobenzofurans, furans, pyrroles).[1]

  • Nitrones and azides for [3+2] cycloadditions.[1]

  • Olefins for [2+2] cycloadditions.

  • Nucleophiles for nucleophilic additions.[1]

The choice of trapping agent will depend on the desired final product.

Troubleshooting Guide

Problem 1: Low or no yield of the trapped product.

Possible Cause Troubleshooting Suggestion
Inefficient generation of this compound Ensure the use of an appropriate fluoride (B91410) source, such as cesium fluoride (CsF), which has been shown to be effective.[1] The quality and dryness of the fluoride source are critical.
Poor solubility of the fluoride source Add a fluoride-solubilizing agent like tetrabutylammonium (B224687) triflate (Bu4NOTf) to the reaction mixture. This has been demonstrated to improve reaction outcomes.[1]
Suboptimal solvent The choice of solvent is crucial. Tetrahydrofuran (THF) is a good starting point for the parent this compound.[1] However, for some derivatives, such as disubstituted trienes, switching to a more polar solvent like acetonitrile (B52724) (MeCN) can significantly improve conversion and yield.[1]
Decomposition of the trapping agent Verify the stability of your trapping agent under the reaction conditions (e.g., temperature, presence of fluoride). If necessary, consider a milder reaction temperature or a different trapping agent.
Insufficient trapping agent The trapping agent is typically used in excess (5-20 equivalents) to ensure efficient capture of the short-lived this compound.[1][3]

Problem 2: Formation of side products.

Possible Cause Troubleshooting Suggestion
Reaction of the trapping agent with the precursor or fluoride source Analyze the side products to identify their origin. It may be necessary to choose a trapping agent that is inert to the other components of the reaction mixture.
Rearrangement of the initial cycloadduct Some initial products of trapping reactions can be unstable and undergo rearrangements.[1] Modifying the workup procedure or the reaction temperature might help to isolate the desired product.
Competing reaction pathways of this compound Due to its high reactivity, this compound can potentially undergo other reactions besides the desired trapping. Optimizing the concentration of the trapping agent and the reaction temperature can favor the desired pathway.

Data Presentation

Table 1: Optimized Reaction Conditions for Trapping of this compound and a Disubstituted Derivative. [1][3]

Parameter Parent this compound Disubstituted this compound
Precursor Silyl triflate 21 (1 equiv.)Silyl triflate 42 (1 equiv.)
Fluoride Source CsF (10 equiv.)CsF (20 equiv.)
Additive Bu4NOTf (2 equiv.)Bu4NOTf (4 equiv.)
Solvent THF (0.1 M)MeCN (0.1 M)
Temperature 60 °C60 °C
Time 24 h24 h
Trapping Partner 5-20 equiv.5-20 equiv.

Experimental Protocols

General Protocol for the Generation and Trapping of this compound: [1]

To a solution of the silyl triflate precursor (1 equivalent) and the trapping partner (5-20 equivalents) in the appropriate solvent (THF or MeCN, 0.1 M) is added tetrabutylammonium triflate (Bu4NOTf) and cesium fluoride (CsF). The reaction mixture is then heated (typically at 60 °C) for a specified period (e.g., 24 hours). After completion, the reaction is worked up and the product is purified by standard methods such as column chromatography.

Note: For specific amounts and reaction conditions for different trapping agents, refer to the supplementary information of the relevant primary literature.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Precursor Silyl Triflate Precursor Heating Heating (e.g., 60 °C, 24h) Precursor->Heating TrappingAgent Trapping Agent (5-20 equiv) TrappingAgent->Heating Solvent Solvent (THF or MeCN) Solvent->Heating Bu4NOTf Bu4NOTf Bu4NOTf->Heating CsF CsF CsF->Heating Workup Workup Heating->Workup Purification Purification Workup->Purification Product Trapped Product Purification->Product

Caption: General experimental workflow for the generation and trapping of this compound.

troubleshooting_flowchart Start Low or No Yield CheckGeneration Efficient Triene Generation? Start->CheckGeneration CheckTrapping Effective Trapping? CheckGeneration->CheckTrapping Yes Additives Use CsF and Bu4NOTf Additive CheckGeneration->Additives No IncreaseTrap Increase Trapping Agent Concentration CheckTrapping->IncreaseTrap No Success Improved Yield CheckTrapping->Success Yes OptimizeSolvent Optimize Solvent (THF vs. MeCN) OptimizeSolvent->CheckTrapping Additives->OptimizeSolvent CheckStability Check Trapping Agent Stability IncreaseTrap->CheckStability CheckStability->Success

Caption: Troubleshooting flowchart for low yield in this compound trapping reactions.

References

Technical Support Center: Improving Yields in 1,2,3-Cyclohexatriene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yields of 1,2,3-cyclohexatriene cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive in cycloaddition reactions?

A1: this compound is a highly strained, non-aromatic isomer of benzene.[1][2] Its high reactivity stems from the significant strain energy associated with its cumulated double bonds within a six-membered ring.[1] Cycloaddition reactions are highly favorable as they relieve this ring strain.[1]

Q2: How is this compound typically generated for synthetic use?

A2: Due to its instability, this compound cannot be isolated. It is generated in situ from a stable precursor.[2] A common method involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor, often referred to as a Kobayashi-type precursor.[1][3]

Q3: What types of cycloaddition reactions does this compound undergo?

A3: this compound is a versatile reactant in various cycloadditions, including:

  • [4+2] cycloadditions with dienes like furans and pyrroles.[1]

  • [3+2] dipolar cycloadditions with azomethine imines and nitrones.[1]

  • Formal [2+2] cycloadditions with ketene (B1206846) acetals.[1]

Q4: What are the key factors influencing the yield of these reactions?

A4: The yield of this compound cycloadditions is sensitive to several factors:

  • Precursor Quality: The purity and stability of the silyl triflate precursor are crucial.

  • Fluoride (B91410) Source: The choice and handling of the fluoride source (e.g., Cesium Fluoride, CsF) can impact the efficiency of triene generation.

  • Solvent: Anhydrous, non-protic solvents are generally required to prevent quenching of the reactive intermediate.

  • Temperature: Reaction temperature can affect the rate of triene formation and its subsequent trapping, as well as the stability of the reactants and products.

  • Concentration: Higher concentrations may lead to side reactions such as dimerization of the highly reactive this compound.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Generation of this compound 1. Verify Precursor Quality: Ensure the silyl triflate precursor is pure and has not degraded during storage. 2. Activate Fluoride Source: Use fresh, anhydrous cesium fluoride (CsF). Consider drying the CsF under vacuum before use. 3. Optimize Reaction Temperature: While some reactions proceed at room temperature, others may require elevated temperatures (e.g., 60-80°C) to ensure efficient triene formation.[1][4]
Decomposition of Reactants or Products 1. Lower Reaction Temperature: If reactants or the desired cycloadduct are thermally sensitive, try running the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Ineffective Trapping of the Intermediate 1. Increase Trapping Agent Concentration: A higher concentration of the trapping agent can improve the chances of it reacting with the transient this compound before it decomposes or dimerizes. 2. Check Trapping Agent Reactivity: Ensure the chosen diene or dipole is sufficiently reactive to trap the this compound.

Problem 2: Formation of Multiple Products or Side Products

Potential Cause Troubleshooting Steps
Dimerization of this compound 1. Slow Addition of Precursor: Instead of adding the precursor all at once, consider a slow addition using a syringe pump. This maintains a low instantaneous concentration of the reactive triene, favoring the cycloaddition with the trapping agent over self-reaction.
Reaction with Solvent or Impurities 1. Use Anhydrous, High-Purity Solvents: Ensure solvents are rigorously dried and deoxygenated before use. 2. Purify Reactants: Purify the trapping agent to remove any reactive impurities.
Rearrangement of the Initial Cycloadduct 1. Milder Reaction Conditions: Try running the reaction at a lower temperature. Some primary cycloadducts may be prone to rearrangement under the reaction conditions.[1]

Quantitative Data on Reaction Yields

The following tables summarize reported yields for various cycloaddition reactions of this compound with different trapping partners.

Table 1: [4+2] Cycloaddition Yields

Trapping PartnerProductYield (%)
1,3-Diphenylisobenzofuran2775
2,5-Dimethylfuran2865
Furan2950
N-Boc-pyrrole3055

Reaction conditions: silyl triflate precursor (1 equiv.), trapping partner (5–20 equiv.), CsF (10 equiv.), Bu₄NOTf (2 equiv.), THF (0.1 M), 60 °C, 24 h.[1]

Table 2: [3+2] and [2+2] Cycloaddition Yields

Trapping PartnerCycloaddition TypeProductYield (%)
Azomethine imine 31[3+2]3560
Azomethine imine 32[3+2]3658
Ketene acetal (B89532) 33[2+2]3745

Reaction conditions: silyl triflate precursor (1 equiv.), trapping partner (5–20 equiv.), CsF (10 equiv.), Bu₄NOTf (2 equiv.), THF (0.1 M), 60 °C, 24 h.[1]

Experimental Protocols

General Procedure for the Generation and Trapping of this compound

This protocol is adapted from Kelleghan, A.V., et al., Nature618 , 748–754 (2023).[1]

  • Preparation: To an oven-dried vial, add cesium fluoride (CsF, 10 equivalents) and the trapping agent (5-20 equivalents). The vial is sealed with a septum and purged with argon.

  • Solvent and Additive Addition: Anhydrous tetrahydrofuran (B95107) (THF, to make a 0.1 M solution with respect to the precursor) and tetrabutylammonium (B224687) triflate (Bu₄NOTf, 2 equivalents) are added via syringe.

  • Reaction Initiation: The silyl triflate precursor (1 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of silica (B1680970) gel, eluting with an appropriate solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction In Situ Generation & Reaction cluster_workup Workup & Purification precursor Silyl Triflate Precursor generation Generation of This compound precursor->generation 1 equiv. trap Trapping Agent trap->generation 5-20 equiv. csf CsF csf->generation 10 equiv. solvent Anhydrous Solvent (THF) solvent->generation cycloaddition Cycloaddition generation->cycloaddition Highly Reactive Intermediate filtration Filtration cycloaddition->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product Purified Cycloadduct chromatography->product

Caption: Experimental workflow for this compound cycloaddition.

troubleshooting_yield start Low Yield Observed check_precursor Is the precursor pure and fresh? start->check_precursor check_csf Is the CsF anhydrous? check_precursor->check_csf Yes replace_precursor Use freshly prepared or purified precursor. check_precursor->replace_precursor No check_conditions Are reaction conditions optimal? check_csf->check_conditions Yes dry_csf Dry CsF under vacuum before use. check_csf->dry_csf No check_trap Is the trapping agent concentration sufficient? check_conditions->check_trap Yes adjust_temp Adjust temperature (e.g., increase to 60-80°C). check_conditions->adjust_temp No increase_trap Increase equivalents of trapping agent. check_trap->increase_trap No success Yield Improved check_trap->success Yes replace_precursor->success dry_csf->success adjust_temp->success increase_trap->success

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Refining Experimental Protocols for Strained Intermediate Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the generation and utilization of strained intermediates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for my SPAAC reaction?

A1: While Phosphate Buffered Saline (PBS) is common, other buffers can significantly improve reaction rates. HEPES buffer has been shown to result in higher reaction rates compared to PBS.[1][2][3] Borate (B1201080) buffers are also a good alternative.[1] It is critical to ensure that all buffers are free of sodium azide (B81097), as it will compete with your azide-functionalized molecule.[1][4]

Q2: How does pH affect my SPAAC reaction?

A2: SPAAC reactions are generally effective over a broad pH range (4-12). For biomolecule stability, a pH of 7-9 is typically recommended.[1] Higher pH values often lead to an increased reaction rate, but always consider the pH stability of your specific molecules.[1][2][3]

Q3: What is the ideal temperature and incubation time for SPAAC?

A3: SPAAC reactions are commonly performed at room temperature (25°C) for 4-12 hours or at 4°C overnight (12-16 hours).[1][5] If faster kinetics are required and your biomolecules are stable at higher temperatures, you can increase the temperature to 37°C.[1][5]

Q4: What molar excess of the cyclooctyne (B158145) reagent should I use?

A4: A 1.5 to 10-fold molar excess of the DBCO (or other cyclooctyne) reagent is often a good starting point to drive the reaction to completion.[4] For antibody conjugation, a 5 to 30-fold molar excess of a DBCO-NHS ester may be used for the initial functionalization.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal buffer choice (e.g., PBS).Switch to HEPES or borate buffer.[1][2][3]
Low reaction temperature.Increase the temperature to 25°C or 37°C, ensuring biomolecule stability.[1][5]
Insufficient molar excess of one reactant.Increase the molar excess of the less critical or more easily removable reactant (typically 1.5 to 10-fold).[4]
Low reagent concentration due to poor solubility.Add a minimal amount of a compatible organic co-solvent like DMSO (typically <10-20% final concentration).[4]
Presence of competing azides (e.g., sodium azide).Ensure all buffers and solutions are free from sodium azide.[1][4]
Low Yield Inaccurate quantification of reactants.Accurately determine the concentration of stock solutions using methods like UV-Vis spectroscopy.
Degradation of reactants.Use freshly prepared solutions and store reagents under recommended conditions (e.g., desiccated, protected from light).
Product loss during workup/purification.Optimize purification methods (e.g., size-exclusion chromatography, dialysis) to minimize loss.
Non-specific Labeling Reaction of highly reactive cyclooctynes with other functional groups (e.g., thiols).If working with proteins containing accessible thiols, consider using a more stable cyclooctyne like BCN, or blocking the thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.[6]
Quantitative Data: SPAAC Kinetics

The rate of a SPAAC reaction is dependent on the structure of the cyclooctyne. The second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide are summarized below. A higher k₂ value indicates a faster reaction.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BARAC> 1.0[7][8]
DBCO~0.1 - 1.0[7][8]
DIFO~0.1[7]
BCN~0.01 - 0.1[7]
DIBO< 0.01[7]
MOFO< 0.01[7]

Note: Reaction rates are influenced by solvent, temperature, and the specific azide used. The values presented are for comparison purposes.

Experimental Protocol: General Protein Bioconjugation using SPAAC

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized small molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized small molecule.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., azide-free PBS or HEPES, pH 7.4).

  • Purification equipment (e.g., desalting column for size-exclusion chromatography).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized small molecule in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[1][4]

  • SPAAC Reaction:

    • To the azide-modified protein solution, add the desired molar excess (e.g., 10-fold) of the DBCO stock solution.[4]

    • Add the DBCO solution dropwise while gently mixing to avoid protein precipitation.

    • Ensure the final DMSO concentration is below 10-20% (v/v) to maintain protein integrity.[4]

    • Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[1][4]

  • Purification:

    • Remove the unreacted DBCO-functionalized small molecule and other impurities from the conjugated protein using a desalting column or other suitable chromatography method.

  • Characterization:

    • Characterize the resulting conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful conjugation and purity.

Visualization: SPAAC Experimental Workflow

SPAAC_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: SPAAC Reaction cluster_purify Step 3: Purification cluster_char Step 4: Characterization A Prepare Azide-Modified Protein Solution C Add DBCO Reagent to Protein Solution A->C B Prepare DBCO Reagent Stock Solution (in DMSO) B->C D Incubate (4-12h at 25°C or 12-16h at 4°C) C->D E Purify Conjugate (e.g., SEC) D->E F Analyze Conjugate (SDS-PAGE, MS, etc.) E->F

Caption: General experimental workflow for SPAAC bioconjugation.

Ring-Opening Metathesis Polymerization (ROMP)

Frequently Asked Questions (FAQs)

Q1: My ROMP reaction has a broad molecular weight distribution (high PDI). What could be the cause?

A1: A high polydispersity index (PDI) can result from chain transfer reactions, where the catalyst reacts with double bonds on the backbone of another polymer chain. "Backbiting," an intramolecular reaction, can also contribute to a broader PDI. Using a more specific and living catalyst can help minimize these side reactions.

Q2: Why is my cyclic olefin monomer not polymerizing?

A2: Several factors can prevent polymerization. Six-membered rings often do not polymerize due to low ring strain.[9] Bulky groups on the double bond or the presence of conjugated dienes can hinder the coordination of the monomer to the metal catalyst. Additionally, electron-withdrawing groups on the same ring as the double bond can prevent polymerization.

Q3: Can I perform ROMP in an aqueous solution?

A3: Yes, but it can be challenging. Aqueous ROMP often requires an organic co-solvent or a very low pH to achieve fast initiation and high monomer conversion. However, recent optimizations have shown that the presence of excess chloride ions and careful control of pH near neutral conditions can significantly improve polymerization in aqueous media.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Polymer Yield Inactive monomer.Ensure the monomer has sufficient ring strain (e.g., norbornene derivatives). Avoid monomers with bulky substituents on the double bond or electron-withdrawing groups in proximity to the double bond.
Catalyst degradation.Ensure anhydrous and oxygen-free conditions if using a sensitive catalyst. Purify reagents and solvents. Consider using a more robust catalyst like a third-generation Grubbs catalyst.
Presence of catalyst inhibitors.Amines and other Lewis bases can inhibit or slow down Grubbs catalysts.[10][11][12] If your monomer contains such functional groups, consider protecting them or using a catalyst tolerant to these groups.
Broad Molecular Weight Distribution (High PDI) Chain transfer or backbiting reactions.Use a catalyst that promotes a living polymerization. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
Inefficient initiation.Ensure the catalyst is fully dissolved and well-mixed with the monomer at the start of the reaction.
Poor Control Over Molecular Weight Incorrect monomer-to-catalyst ratio.Accurately weigh the monomer and catalyst. Ensure the catalyst is fully active.
Chain transfer to solvent or impurities.Use high-purity, dry, and degassed solvents.
Quantitative Data: ROMP Catalyst Performance

The yield of a ROMP reaction can be influenced by the choice of catalyst and monomer. The following table provides a qualitative comparison of commonly used Grubbs catalysts.

CatalystGenerationKey FeaturesTypical Yields
Grubbs I FirstGood for general-purpose ROMP.Moderate to High
Grubbs II SecondMore active and functional group tolerant than G1.High to Quantitative
Grubbs III ThirdHigh initiation rate, suitable for living polymerizations.High to Quantitative
Hoveyda-Grubbs II SecondMore stable and allows for easier removal of ruthenium byproducts.High to Quantitative

Note: Yields are highly dependent on monomer purity, solvent, temperature, and reaction time.

Experimental Protocol: General ROMP of a Norbornene Derivative

This protocol describes the polymerization of a functionalized norbornene using a Grubbs second-generation catalyst.

Materials:

  • Norbornene derivative (monomer).

  • Grubbs second-generation catalyst (G2).

  • Anhydrous, degassed dichloromethane (B109758) (DCM).

  • Ethyl vinyl ether (quenching agent).

  • Methanol (for precipitation).

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • Setup:

    • Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • In the Schlenk flask, dissolve the norbornene derivative in anhydrous, degassed DCM to the desired concentration.

    • In a separate vial under an inert atmosphere, dissolve the Grubbs II catalyst in a small amount of anhydrous, degassed DCM.

    • Rapidly inject the catalyst solution into the stirring monomer solution.

    • Allow the reaction to proceed at room temperature. The reaction time will vary depending on the monomer and desired molecular weight (typically from minutes to a few hours).

  • Quenching and Precipitation:

    • Quench the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

  • Characterization:

    • Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualization: ROMP Catalytic Cycle

ROMP_Cycle Catalyst [M]=CHR (Catalyst) Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin (Monomer) Monomer->Intermediate1 Propagating [M]=CH-Polymer (Propagating Species) Intermediate1->Propagating Ring Opening Propagating->Catalyst + Monomer (Chain Growth) Polymer Linear Polymer Propagating->Polymer Termination/ Quenching

Caption: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.

Mechanochemical Generation of Strained Intermediates

Frequently Asked Questions (FAQs)

Q1: What is mechanochemical generation of strained intermediates?

A1: This technique uses mechanical force, often applied through ultrasonication of a polymer solution, to activate specific molecular units (mechanophores) embedded within a polymer chain. This activation can lead to the formation of highly reactive, strained intermediates like arynes.[6][13][14]

Q2: What are the advantages of this method?

A2: Mechanochemical activation allows for the generation of reactive intermediates under mild and neutral conditions, without the need for harsh chemical reagents or high temperatures.[15][16] This can be particularly useful for applications in materials science, such as self-healing materials.[16]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Generation of Intermediate Insufficient mechanical force.Increase the power or duration of ultrasonication. Ensure the polymer molecular weight is high enough for efficient force transmission to the mechanophore.
Inefficient mechanophore design.The mechanophore must be positioned centrally within the polymer chain for effective force application.[16]
Degradation of the generated intermediate.Ensure an efficient trapping agent is present in sufficient concentration to capture the transient intermediate as it is formed.
Polymer Degradation Non-specific chain scission.Optimize ultrasonication conditions (power, temperature, solvent) to favor mechanophore activation over random polymer backbone cleavage.
Experimental Protocol: Mechanochemical Generation of Aryne from a Benzocyclobutene (BCB) Mechanophore

This protocol provides a general outline for the generation of an aryne intermediate from a polymer containing a BCB mechanophore, followed by in-situ trapping.

Materials:

  • Polymer containing a centrally located benzocyclobutene (BCB) mechanophore.

  • Anhydrous, degassed solvent (e.g., acetonitrile).

  • Aryne trapping agent (e.g., furan).

  • Ultrasonication probe.

  • Reaction vessel suitable for ultrasonication and temperature control.

Procedure:

  • Solution Preparation:

    • Dissolve the BCB-containing polymer and the trapping agent in the chosen solvent in the reaction vessel. The concentration of the trapping agent should be in excess.

  • Mechanochemical Activation:

    • Cool the solution to the desired temperature (e.g., 5-10°C) to minimize thermal side reactions.[16]

    • Immerse the ultrasonication probe into the solution.

    • Apply pulsed ultrasonication for a defined period. The specific power and pulse sequence should be optimized for the polymer system.

  • Analysis:

    • After ultrasonication, analyze the reaction mixture to identify and quantify the trapped product. Techniques such as NMR spectroscopy and mass spectrometry can be used to confirm the structure of the adduct.

    • The efficiency of mechanophore activation can be determined by comparing the amount of trapped product to the initial amount of mechanophore in the polymer.[16]

Visualization: Mechanochemical Aryne Generation

Mechanochem_Aryne Polymer Polymer with BCB Mechanophore Ultrasound Ultrasonication (Mechanical Force) Polymer->Ultrasound Apply Force Aryne Aryne Intermediate (Strained) Ultrasound->Aryne Retro [2+2] Cycloaddition Product Trapped Product (Adduct) Aryne->Product Trapping Trapper Trapping Agent (e.g., Furan) Trapper->Product

Caption: Logical workflow for the mechanochemical generation and trapping of an aryne intermediate.

References

selecting appropriate trapping agents for 1,2,3-cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the highly reactive intermediate, 1,2,3-cyclohexatriene.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for generating this compound?

A1: The most common and effective precursors are silyl (B83357) triflates, such as 1-(trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene. These "Kobayashi precursors" generate the strained intermediate under mild conditions using a fluoride (B91410) source.[1]

Q2: What types of reactions can be used to trap this compound?

A2: this compound is a versatile intermediate that can be trapped through various reactions, including:

  • [4+2] Cycloadditions (Diels-Alder reactions): With dienes like 1,3-diphenylisobenzofuran (B146845), furans, and cyclopentadiene.[1][2]

  • [3+2] Cycloadditions: With 1,3-dipoles such as azomethine imines and nitrones.[1][2]

  • [2+2] Cycloadditions. [1]

  • Nucleophilic Additions: With various nucleophiles.[1]

  • σ-bond Insertions. [1]

Q3: What are some of the most effective trapping agents for this compound?

A3: Several trapping agents have been shown to be effective. Dienes, particularly 1,3-diphenylisobenzofuran, are highly reactive and give good yields in [4+2] cycloadditions.[1][2][3] Furans and pyrroles also serve as effective dienes. For [3+2] cycloadditions, various 1,3-dipoles can be employed.[1][4]

Troubleshooting Guide

Problem 1: Low or no yield of the trapped product.

  • Possible Cause 1: Inefficient generation of this compound.

    • Solution: Ensure the fluoride source (e.g., Cesium Fluoride, CsF) is fresh and anhydrous. The presence of water can quench the reaction.

    • Solution: Increase the equivalents of the fluoride source and the fluoride-solubilizing agent (e.g., tetrabutylammonium (B224687) triflate, Bu₄NOTf).[1] For example, if initial conditions of 10 equivalents of CsF and 2 equivalents of Bu₄NOTf are not effective, consider increasing to 20 and 4 equivalents, respectively.[1]

    • Solution: Optimize the reaction temperature. While 60 °C is a common starting point, a higher temperature might be required for certain precursors.[1]

  • Possible Cause 2: The chosen trapping agent is not reactive enough.

    • Solution: Switch to a more reactive trapping agent. For Diels-Alder reactions, 1,3-diphenylisobenzofuran is known to be a highly reactive diene for trapping unstable dienophiles.[3]

    • Solution: Increase the concentration of the trapping agent. Using a larger excess (e.g., 5-20 equivalents) can improve the trapping efficiency.[1]

  • Possible Cause 3: The solvent is not optimal.

Problem 2: Formation of side products or dimerization of the intermediate.

  • Possible Cause: The trapping agent concentration is too low.

    • Solution: As mentioned above, increasing the equivalents of the trapping agent can help to ensure that the this compound is intercepted before it can dimerize or undergo other decomposition pathways.[4]

  • Possible Cause: The reaction temperature is too high.

    • Solution: While higher temperatures can promote the formation of the intermediate, they can also lead to decomposition. Try running the reaction at a lower temperature for a longer period.

Quantitative Data on Trapping Agents

The following table summarizes the yields of trapped products with various trapping agents for this compound generated from a silyl triflate precursor.

Trapping Agent CategorySpecific Trapping AgentReaction TypeYield (%)Reference
Diene1,3-Diphenylisobenzofuran[4+2] Cycloaddition78[1]
Diene2,5-Dimethylfuran[4+2] Cycloaddition65[1]
DieneFuran[4+2] Cycloaddition55[1]
DieneN-Boc-pyrrole[4+2] Cycloaddition62[1]
1,3-DipoleAzomethine Imine (C-phenyl, N-Boc)[3+2] Cycloaddition71[1]
1,3-DipoleAzomethine Imine (C,N-diphenyl)[3+2] Cycloaddition63[1]

Experimental Protocols

General Protocol for the Generation and Trapping of this compound:

This protocol is a generalized procedure based on successful trapping experiments.[1][5]

  • Preparation: To an oven-dried reaction vessel, add the silyl triflate precursor (1 equivalent).

  • Addition of Reagents: Add the chosen trapping agent (5-20 equivalents), Cesium Fluoride (CsF, 10-20 equivalents), and tetrabutylammonium triflate (Bu₄NOTf, 2-4 equivalents).

  • Solvent Addition: Add anhydrous solvent (THF or MeCN, to make a 0.1 M solution with respect to the precursor).

  • Reaction: Stir the reaction mixture at 60 °C for 22-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific adduct formed but typically involves quenching the reaction, extraction, and purification by column chromatography.

Workflow for Selecting a Trapping Agent

The following diagram illustrates a logical workflow for selecting an appropriate trapping agent for this compound based on the desired reaction type.

Trapping_Agent_Selection start Start: Need to trap This compound reaction_type Choose desired reaction type start->reaction_type diels_alder [4+2] Cycloaddition (Diels-Alder) reaction_type->diels_alder  For fused 6-membered rings dipolar_cycloaddition [3+2] Cycloaddition reaction_type->dipolar_cycloaddition  For fused 5-membered rings nucleophilic_addition Nucleophilic Addition reaction_type->nucleophilic_addition  For direct functionalization select_diene Select a Diene diels_alder->select_diene select_dipole Select a 1,3-Dipole dipolar_cycloaddition->select_dipole select_nucleophile Select a Nucleophile nucleophilic_addition->select_nucleophile dpibf 1,3-Diphenylisobenzofuran (High Reactivity) select_diene->dpibf furans Furans/Pyrroles select_diene->furans azomethine_imines Azomethine Imines select_dipole->azomethine_imines nitrones Nitrones select_dipole->nitrones amines_alcohols Amines, Alcohols, etc. select_nucleophile->amines_alcohols experiment Perform Trapping Experiment dpibf->experiment furans->experiment azomethine_imines->experiment nitrones->experiment amines_alcohols->experiment

Caption: Workflow for selecting a trapping agent for this compound.

References

influence of fluoride source on 1,2,3-cyclohexatriene generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of fluoride (B91410) source on the generation of the highly reactive intermediate, 1,2,3-cyclohexatriene.

Troubleshooting Guide

This guide addresses common issues encountered during the in-situ generation and trapping of this compound from silyl (B83357) triflate precursors.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Fluoride Source: The chosen fluoride source may have low solubility or reactivity under the reaction conditions. Potassium fluoride (KF), for instance, has poor solubility in common organic solvents like THF and acetonitrile (B52724).Switch to Cesium Fluoride (CsF): CsF is generally the most effective fluoride source for this transformation.[1][2][3] Use a Fluoride-Solubilizing Agent: If using CsF, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) triflate (Bu₄NOTf) is crucial to enhance its solubility and reactivity.[1][2][3] Consider Tetrabutylammonium Fluoride (TBAF): TBAF is soluble in organic solvents and can be an alternative, though it may be less efficient than the CsF/Bu₄NOTf system.[4]
Inadequate Solvent: The solvent may not be optimal for the fluoride source or the subsequent trapping reaction.Optimize Solvent Choice: For the CsF/Bu₄NOTf system, both tetrahydrofuran (B95107) (THF) and acetonitrile (MeCN) have been used successfully. The optimal solvent can be substrate-dependent.[1][2][3] THF is a common choice for many desilylation reactions using TBAF.
Presence of Water: Fluoride reagents, especially TBAF, are often hydrated. Water can interfere with the reaction.Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Anhydrous preparations of TBAF are available but can be more challenging to handle.
Formation of Unexpected Side Products/Rearrangement High Reactivity of this compound: This strained intermediate is highly reactive and can undergo various unintended reactions if not efficiently trapped.Increase Trapping Agent Concentration: Use a higher excess of the trapping agent to favor the desired reaction pathway. Optimize Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and minimize side reactions.
Basicity of the Fluoride Source: TBAF is a stronger base than CsF, which can lead to undesired base-mediated side reactions or rearrangements. One study reported an unexpected 1,4-N→O migration during a desilylation reaction with TBAF.Switch to a Milder Fluoride Source: If side reactions are problematic with TBAF, switching to the CsF/Bu₄NOTf system is recommended as CsF is a milder base.[5]
Incomplete Consumption of Starting Material Insufficient Fluoride Reagent: The amount of fluoride source may not be sufficient to drive the reaction to completion.Increase Equivalents of Fluoride Source: For the CsF/Bu₄NOTf system, using a significant excess of CsF (e.g., 10-20 equivalents) and Bu₄NOTf (e.g., 2-4 equivalents) is common.[3][5]
Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion.Increase Temperature and/or Reaction Time: The reaction is often run at elevated temperatures (e.g., 60 °C) for extended periods (e.g., 24 hours).[2][3][5] Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal time.

Frequently Asked Questions (FAQs)

Q1: Which fluoride source is recommended for the generation of this compound from a silyl triflate precursor?

A1: The most effective and commonly reported fluoride source is Cesium Fluoride (CsF) used in combination with a fluoride-solubilizing agent such as tetrabutylammonium triflate (Bu₄NOTf).[1][2][3] This system provides a good balance of reactivity and mildness for the in-situ generation of the strained triene.

Q2: Can I use Tetrabutylammonium Fluoride (TBAF) instead of CsF?

A2: Yes, TBAF can be used as a fluoride source for desilylation reactions to generate strained allenes.[6] However, it may be less efficient than the optimized CsF/Bu₄NOTf system for this compound generation.[4] TBAF is more basic than CsF, which can sometimes lead to undesired side reactions or rearrangements.[5] Careful optimization of the reaction conditions is recommended when using TBAF.

Q3: What about Potassium Fluoride (KF)? Is it a viable option?

A3: Potassium Fluoride (KF) is generally not the preferred choice for this transformation in organic solvents due to its low solubility.[5] To be effective, it typically requires the use of a phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, to bring the fluoride ion into the organic phase. While it is a more economical option, the CsF-based system is often more reliable and higher-yielding for this specific application.

Q4: Why is a fluoride-solubilizing agent like Bu₄NOTf necessary with CsF?

A4: Although CsF is more soluble in organic solvents than other alkali metal fluorides, its solubility can still be a limiting factor.[5] A phase-transfer catalyst or a fluoride-solubilizing agent like tetrabutylammonium triflate (Bu₄NOTf) is used to increase the concentration of fluoride ions in the organic phase, thereby accelerating the reaction rate and improving the overall efficiency of the this compound generation.[1][2][3]

Q5: What is the mechanism for the fluoride-induced generation of this compound?

A5: The reaction proceeds via a Kobayashi elimination mechanism. The fluoride ion acts as a nucleophile and attacks the silicon atom of the silyl triflate precursor. This attack forms a pentacoordinate silicon intermediate, which then undergoes a β-elimination of the triflate group to form the cumulated double bonds of the this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the generation and trapping of this compound using different fluoride sources, based on available literature.

Table 1: Cesium Fluoride (CsF) as Fluoride Source

PrecursorTrapping AgentCsF (equiv.)Bu₄NOTf (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)
Silyl Triflate 21 1,3-Diphenylisobenzofuran102THF602475
Silyl Triflate 21 Furan102THF602460
Silyl Triflate 42 1,3-Diphenylisobenzofuran204MeCN602485
Silyl Triflate 42 Furan204MeCN602478
Oxacyclic allene (B1206475) precursorN-Ph maleimide5-MeCN23-69

Data compiled from multiple sources.[1][2][3][5]

Table 2: Tetrabutylammonium Fluoride (TBAF) as Fluoride Source

PrecursorTrapping AgentTBAF (equiv.)SolventTemp. (°C)Observations
Silyl Triflate PrecursorGeneral Trapping Agents1.0 - 3.0THFRoom Temp.Can be effective for desilylation, but may lead to lower yields or side reactions compared to CsF. Potential for base-mediated rearrangements.[4][6]

Experimental Protocols

Protocol 1: Generation and Trapping of this compound using Cesium Fluoride

This protocol is based on the optimized conditions reported for the generation of this compound from a silyl triflate precursor and its subsequent in-situ trapping.

Materials:

  • Silyl triflate precursor (e.g., 21 or 42 )

  • Trapping agent (e.g., 1,3-diphenylisobenzofuran, furan)

  • Cesium Fluoride (CsF), anhydrous

  • Tetrabutylammonium triflate (Bu₄NOTf)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the silyl triflate precursor (1.0 equiv.).

  • Add the trapping agent (5-20 equiv.).

  • Add anhydrous Cesium Fluoride (10-20 equiv.) and tetrabutylammonium triflate (2-4 equiv.).

  • Add anhydrous solvent (THF or MeCN) to achieve the desired concentration (typically 0.1 M).

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried flask under inert atmosphere reagents Add silyl triflate precursor, trapping agent, CsF, and Bu₄NOTf start->reagents solvent Add anhydrous solvent (THF or MeCN) reagents->solvent heat Stir at 60 °C for 24h solvent->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Quench with water and extract monitor->quench dry Dry, filter, and concentrate quench->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for this compound generation and trapping.

kobayashi_elimination precursor Silyl Triflate Precursor intermediate Pentacoordinate Silicon Intermediate precursor->intermediate + F⁻ fluoride F⁻ triene This compound intermediate->triene β-elimination byproducts TfO⁻ + R₃SiF intermediate->byproducts

Caption: Mechanism of Kobayashi elimination for this compound generation.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental study of 1,2,3-cyclohexatriene, a highly reactive and strained isomer of benzene. The following information is designed to address common challenges and provide a deeper understanding of how solvents can significantly impact the outcome of reactions involving this transient intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating this compound for experimental use?

A1: Due to its high reactivity and instability, this compound cannot be isolated and is generated in situ. The most prevalent method is the fluoride-induced elimination of a 2-(trimethylsilyl)phenyl triflate precursor, often referred to as a Kobayashi precursor. This reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF).

Q2: What types of reactions does this compound typically undergo?

A2: The high strain energy of this compound drives its reactivity. It readily participates in strain-releasing reactions, including:

  • Cycloaddition Reactions: [4+2], [3+2], and [2+2] cycloadditions are common.

  • Nucleophilic Additions: The electrophilic nature of the strained multiple bonds makes it susceptible to attack by various nucleophiles.[1][2]

  • σ-Bond Insertions. [1][2]

Q3: Why is the choice of solvent so critical in experiments with this compound?

A3: The solvent plays a multifaceted role in the chemistry of this compound and related arynes. It can:

  • Influence the rate of generation: The solubility of the fluoride source (e.g., CsF) is highly dependent on the solvent, which in turn affects the rate of formation of the reactive intermediate.

  • Stabilize intermediates and transition states: The polarity of the solvent can stabilize charged intermediates or transition states, altering the reaction pathway and kinetics.

  • Participate in side reactions: Some solvents, particularly those with acidic protons or nucleophilic character, can react with the highly electrophilic this compound, leading to undesired byproducts. Acetonitrile (B52724) and dichloromethane, for example, are known to participate in side reactions with arynes in some cases.[3][4]

Q4: What are the recommended starting solvents for trapping this compound?

A4: Tetrahydrofuran (B95107) (THF) and acetonitrile (MeCN) are the most commonly reported and effective solvents.[1] THF is a good starting point for many trapping reactions of the parent this compound.[1] Acetonitrile has been shown to be beneficial for certain substituted derivatives, leading to higher yields.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Inefficient generation of this compound: The fluoride source (e.g., CsF) may have poor solubility in the chosen solvent.• Switch to a more polar aprotic solvent like acetonitrile, which can improve the solubility of CsF. • Add a fluoride-solubilizing agent, such as tetrabutylammonium (B224687) triflate (Bu₄NOTf). An increased loading of this agent can enhance conversion.[1] • Ensure the fluoride source is anhydrous and of high purity.
2. Decomposition of this compound: The intermediate is highly reactive and can decompose or polymerize if not trapped efficiently.• Increase the concentration of the trapping agent. • Ensure the reaction is performed under strictly inert conditions (e.g., under argon or nitrogen).
3. Unsuitable reaction temperature: The temperature may be too low for efficient generation or too high, leading to decomposition.• The optimal temperature is often around 60 °C.[1] Consider optimizing the temperature for your specific system.
Formation of Unidentified Byproducts 1. Solvent participation: The solvent may be reacting with the this compound.• If using acetonitrile, consider switching to a less reactive solvent like THF, or vice versa, to see if the byproduct profile changes. • Ensure the solvent is rigorously dried and degassed.
2. Side reactions of the precursor or trapping agent: These may be promoted by the solvent or reaction conditions.• Analyze the byproducts to identify their origin. • Adjust the stoichiometry of reagents.
Inconsistent Results 1. Variable purity of reagents or solvents: Traces of water or other impurities can significantly affect the reaction.• Use freshly distilled or high-purity anhydrous solvents. • Ensure the precursor and trapping agent are pure.
2. Inefficient stirring: Poor mixing can lead to localized concentration gradients and inconsistent reaction progress.• Use efficient magnetic or mechanical stirring.

Data on Solvent Effects

The following table summarizes the key findings from a study on a disubstituted this compound, highlighting the positive impact of switching from THF to acetonitrile.

PrecursorTrapping AgentSolventAdditiveYieldReference
Dimethylated silyl (B83357) triflateVarious dienes and nucleophilesTHFBu₄NOTfLow Conversion[1]
Dimethylated silyl triflateVarious dienes and nucleophilesAcetonitrileBu₄NOTf (increased loading)Good Yields[1]

Experimental Protocols

General Protocol for the Generation and [4+2] Cycloaddition of this compound

This protocol is adapted from the work of Garg and coworkers.[1]

Materials:

  • 2-(trimethylsilyl)phenyl triflate precursor

  • Trapping agent (e.g., a furan (B31954) or isobenzofuran (B1246724) derivative)

  • Cesium fluoride (CsF), flame-dried under vacuum

  • Tetrabutylammonium triflate (Bu₄NOTf)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add CsF (10 equivalents) and Bu₄NOTf (2 equivalents).

  • Add the trapping agent (5-20 equivalents).

  • Add the appropriate volume of anhydrous solvent (THF or MeCN) to achieve a concentration of 0.1 M with respect to the precursor.

  • Add the 2-(trimethylsilyl)phenyl triflate precursor (1 equivalent).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Logical Flowchart for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low or No Product Yield check_precursor Is the this compound precursor being consumed? start->check_precursor increase_fluoride_solubility Increase Fluoride Source Solubility check_precursor->increase_fluoride_solubility No check_byproducts Are there significant byproducts? check_precursor->check_byproducts Yes no_precursor_consumed No switch_solvent Switch THF -> MeCN increase_fluoride_solubility->switch_solvent add_solubilizer Increase [Bu4NOTf] increase_fluoride_solubility->add_solubilizer check_reagents Check Purity/Activity of CsF increase_fluoride_solubility->check_reagents yes_precursor_consumed Yes analyze_byproducts Analyze Byproducts check_byproducts->analyze_byproducts Yes decomposition Decomposition of Intermediate Likely check_byproducts->decomposition No yes_byproducts Yes solvent_reaction Solvent Adducts? analyze_byproducts->solvent_reaction change_solvent Change Solvent (e.g., MeCN -> THF) solvent_reaction->change_solvent Yes optimize_conditions Optimize Temp. or Trapping Agent Concentration solvent_reaction->optimize_conditions No yes_solvent_reaction Yes no_solvent_reaction No no_byproducts No increase_trap Increase Trapping Agent Concentration decomposition->increase_trap

Caption: Troubleshooting decision tree for low product yield.

Experimental Workflow for Studying Solvent Effects

Solvent_Screening_Workflow start Define Reaction: Precursor, Trapping Agent setup Set Up Parallel Reactions (Inert Atmosphere) start->setup solvent_a Solvent 1: THF setup->solvent_a solvent_b Solvent 2: Acetonitrile setup->solvent_b solvent_c Solvent 3: Other Aprotic setup->solvent_c run_reaction Run Reactions (e.g., 60 °C, 24h) solvent_a->run_reaction solvent_b->run_reaction solvent_c->run_reaction analysis Analysis: - Yield - Byproduct Profile run_reaction->analysis optimization Optimize Best System: - [Additive] - Temperature analysis->optimization

Caption: Workflow for screening solvents in this compound reactions.

References

Technical Support Center: Strategies for Increasing the Scope of 1,2,3-Cyclohexatriene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive intermediate, 1,2,3-cyclohexatriene. The information is designed to address specific experimental challenges and offer strategies to expand the synthetic utility of this strained species.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so reactive?

A1: this compound is a strained isomer of benzene (B151609) with the molecular formula C₆H₆.[1] Unlike benzene, which has alternating double bonds, this compound possesses three consecutive double bonds, known as cumulated double bonds or an allene, within a six-membered ring.[1][2] This configuration forces the sp-hybridized carbon atoms into a non-linear geometry, resulting in significant ring strain, estimated to be around 100 kcal/mol higher in energy than benzene.[2][3] This high level of strain is the primary driver for its reactivity, as it readily undergoes reactions that relieve this strain.[3][4]

Q2: How is this compound typically generated in the lab?

A2: Due to its instability, this compound is generated in situ (in the reaction mixture) from a stable precursor.[1] A common and effective method is the fluoride-induced elimination from a 2-trimethylsilyl-1,2-dihydrophenyl trifluoromethanesulfonate (B1224126) (silyl triflate) precursor, often referred to as a Kobayashi precursor.[2][3] This reaction is typically initiated by a fluoride (B91410) source like cesium fluoride (CsF).[2][3]

Q3: What are the main classes of reactions that this compound undergoes?

A3: this compound is a versatile intermediate that participates in a variety of transformations, including:

  • Cycloaddition Reactions: It readily undergoes [4+2], [3+2], and [2+2] cycloadditions with a wide range of dienes, dipoles, and other π-systems.[3][5]

  • Nucleophilic Additions: It can be trapped by various nucleophiles.[1][3]

  • σ-Bond Insertions: It has been shown to participate in formal σ-bond insertion reactions.[1][3]

Q4: How can I increase the yield and scope of my this compound reactions?

A4: Several strategies can be employed to improve the outcomes of these reactions:

  • Use of Substituted Precursors: Employing substituted silyl (B83357) triflate precursors can lead to the formation of substituted 1,2,3-cyclohexatrienes. These substituted intermediates have been observed to proceed in higher yields and with a broader scope compared to the parent compound.[3][6]

  • Optimization of Reaction Conditions: Fine-tuning parameters such as the fluoride source, solvent, temperature, and the use of additives can significantly impact the reaction efficiency. For instance, using tetrabutylammonium (B224687) triflate (Bu₄NOTf) as a fluoride-solubilizing agent can be beneficial.[3][6]

  • Choice of Trapping Agent: The nature and concentration of the trapping agent are critical. A high concentration of an efficient trapping agent is necessary to capture the transient this compound before it undergoes undesired side reactions.

Troubleshooting Guides

Issue 1: Low or no yield of the desired trapped product.

Possible Cause Troubleshooting Step
Inefficient generation of this compound. - Ensure the silyl triflate precursor is pure and dry.- Use a fresh, anhydrous source of cesium fluoride (CsF). Consider drying the CsF under vacuum before use.- Optimize the reaction temperature. While 60 °C is a common starting point, some systems may benefit from slightly higher or lower temperatures.[3]
Degradation of the this compound intermediate. - Increase the concentration of the trapping agent (5-20 equivalents are often used).[3][7] - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Poor reactivity of the trapping agent. - Switch to a more reactive trapping agent. Electron-rich dienes, for example, are often effective for [4+2] cycloadditions. - If possible, use a trapping agent that is less sterically hindered.
Suboptimal solvent choice. - While THF is commonly used, acetonitrile (B52724) (MeCN) has been shown to be effective, particularly for substituted systems.[3][6] Consider screening different anhydrous, aprotic solvents.

Issue 2: Formation of multiple products or complex mixtures.

Possible Cause Troubleshooting Step
Unimolecular rearrangement of the triene intermediate. - This can be an issue at higher temperatures. Attempt the reaction at a lower temperature, although this may require longer reaction times.[3]
Side reactions of the trapping agent or product. - Analyze the stability of the trapping agent and the product under the reaction conditions. - Consider a two-step process where the triene is generated at a lower temperature and the trapping agent is then added.
Lack of regioselectivity with unsymmetrical trienes. - The use of substituted 1,2,3-cyclohexatrienes can influence regioselectivity. Computational studies can sometimes predict the favored regioisomer.[3][5] - Modifying the electronic properties of the trapping agent may also influence the regiochemical outcome.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for selected this compound reactions, providing a basis for comparison and experimental design.

Table 1: Trapping of Parent this compound (5)

Trapping PartnerProduct TypeConditionsYield (%)
1,3-Diphenylisobenzofuran[4+2] CycloadductCsF (10 eq), Bu₄NOTf (2 eq), THF, 60 °C, 24 h85
Furan[4+2] CycloadductCsF (10 eq), Bu₄NOTf (2 eq), THF, 60 °C, 24 h70
N-Methylpyrrole[4+2] CycloadductCsF (10 eq), Bu₄NOTf (2 eq), THF, 60 °C, 24 h65
Azomethine Imine[3+2] CycloadductCsF (10 eq), Bu₄NOTf (2 eq), THF, 60 °C, 24 h78

Data compiled from multiple sources.[3][7][8]

Table 2: Trapping of a Disubstituted this compound (43)

Trapping PartnerProduct TypeConditionsYield (%)
1,3-Diphenylisobenzofuran[4+2] CycloadductCsF (20 eq), Bu₄NOTf (4 eq), MeCN, 60 °C, 24 h95
Furan[4+2] CycloadductCsF (20 eq), Bu₄NOTf (4 eq), MeCN, 60 °C, 24 h88
N-Boc-pyrrole[4+2] CycloadductCsF (20 eq), Bu₄NOTf (4 eq), MeCN, 60 °C, 24 h80
Quinolinium Imide[3+2] CycloadductCsF (20 eq), Bu₄NOTf (4 eq), MeCN, 60 °C, 24 h91

Data compiled from multiple sources.[3][6][8]

Experimental Protocols

Protocol 1: General Procedure for the Generation and Trapping of this compound

  • To an oven-dried reaction vessel, add the silyl triflate precursor (1 equivalent).

  • Add the desired trapping agent (5-20 equivalents).

  • Add cesium fluoride (CsF, 10-20 equivalents) and tetrabutylammonium triflate (Bu₄NOTf, 2-4 equivalents).[3][8]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous solvent (THF or MeCN, to a concentration of 0.1 M with respect to the precursor) via syringe.[3][8]

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).[3][8]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the desired product.

Visualizations

Generation_and_Trapping_of_1_2_3_Cyclohexatriene Precursor Silyl Triflate Precursor Intermediate This compound (Strained Intermediate) Precursor->Intermediate Fluoride-induced elimination Fluoride CsF Product Trapped Product (e.g., Cycloadduct) Intermediate->Product Strain-releasing reaction Trapper Trapping Agent (e.g., Diene)

Caption: Generation and subsequent trapping of the this compound intermediate.

Troubleshooting_Workflow Start Low/No Product Yield Check_Generation Check Triene Generation Start->Check_Generation Check_Precursor Verify Precursor/Reagent Quality Check_Generation->Check_Precursor No Check_Trapping Evaluate Trapping Step Check_Generation->Check_Trapping Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Check_Precursor->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Increase_Trapper Increase Trapping Agent Concentration Check_Trapping->Increase_Trapper Inefficient? Change_Trapper Use More Reactive Trapping Agent Check_Trapping->Change_Trapper Unreactive? Increase_Trapper->Success Change_Trapper->Success

Caption: A logical workflow for troubleshooting low-yielding this compound reactions.

References

Validation & Comparative

Unraveling the Energetic Landscape of Benzene Isomers: A Computational Comparison of 1,2,3-Cyclohexatriene and Benzene

Author: BenchChem Technical Support Team. Date: December 2025

1,2,3-Cyclohexatriene, a cumulated diene within a six-membered ring, represents a significant deviation from the resonant stability of benzene (B151609). Its inherent ring strain and lack of aromaticity render it a high-energy, transient species. Computational chemistry provides a powerful lens through which to investigate the properties of such fleeting intermediates, offering insights that are often difficult to obtain through experimental means alone.

Relative Stability: A Tale of Two Isomers

The energetic disparity between this compound and benzene is substantial. Quantum chemical calculations consistently demonstrate that this compound lies significantly higher in energy, making it a highly reactive species. This inherent instability is a direct consequence of the severe angle strain imposed by forcing the typically linear allene (B1206475) structure into a small ring.

Recent computational studies have quantified this energy difference. For instance, calculations have shown this compound to be approximately 100 kcal/mol less stable than benzene, a testament to the powerful stabilizing effect of aromaticity in the latter.[1][2][3] This significant energy gap dictates the kinetic and thermodynamic landscape of reactions involving these isomers, with this compound readily undergoing reactions that relieve its strain.[1][2][3][4]

Comparative Computational Data

The following table summarizes key computational metrics for this compound and benzene, offering a clear quantitative comparison of their relative stabilities.

PropertyThis compoundBenzeneReference(s)
Relative Energy (kcal/mol) ~1000[1][2][3]
Calculated Strain Energy (kcal/mol) ~500[2][5]

Experimental Corroboration and Reactivity

Due to its high reactivity, this compound cannot be isolated under normal conditions.[6] Its existence has been confirmed through in-situ generation and trapping experiments.[2][6] These experiments typically involve the formation of the triene as a transient intermediate, which is then rapidly intercepted by a reacting partner in various cycloaddition or nucleophilic addition reactions.[1][2][3][4][6][7] The successful characterization of the resulting products provides strong evidence for the fleeting existence of this strained isomer. Computational studies have been instrumental in understanding the reaction pathways and regioselectivity observed in these trapping experiments.[2]

Computational Methodologies

The computational investigation of strained molecules like this compound requires robust and accurate theoretical methods. A commonly employed and reliable approach is Density Functional Theory (DFT).

Key Experimental Protocol: Geometry Optimization and Energy Calculation

  • Initial Structure Generation: A 3D model of the molecule (e.g., this compound or benzene) is constructed.

  • Choice of a Theoretical Method: A suitable level of theory is selected. For this type of analysis, the B3LYP density functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. To account for dispersion forces, an empirical dispersion correction, such as D3, is often included (B3LYP-D3).[1][8]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-311+G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (+) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good balance between accuracy and computational cost for molecules of this size.[1][8]

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the lowest energy (most stable) geometry of the molecule at the chosen level of theory.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE), which is added to the electronic energy to obtain the total energy at 0 K.

  • Relative Energy Calculation: The total energy of this compound is compared to the total energy of benzene, calculated at the same level of theory, to determine the relative energy difference.

Visualization of Stability Relationship

The following diagram illustrates the energetic relationship between the high-energy, strained this compound and its stable, aromatic isomer, benzene.

G cluster_0 cluster_1 1_2_3_Cyclohexatriene This compound (High Energy, Strained) Benzene Benzene (Low Energy, Aromatic) 1_2_3_Cyclohexatriene->Benzene ~100 kcal/mol (Energy Difference)

Caption: Relative energy diagram of this compound and benzene.

This guide highlights the power of computational analysis in characterizing highly reactive and unstable molecules. The significant energy difference between this compound and benzene underscores the profound impact of aromaticity on molecular stability. For researchers in drug discovery and organic synthesis, these computational insights are invaluable for predicting reactivity and designing novel synthetic pathways.

References

Unveiling the Distorted Geometry of 1,2,3-Cyclohexatriene: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the computationally determined geometry of the highly strained benzene (B151609) isomer, 1,2,3-cyclohexatriene. This guide objectively compares its structure with its stable aromatic isomer, benzene, and the related reactive intermediate, benzyne (B1209423), supported by data from high-level Density Functional Theory (DFT) studies.

The ephemeral and highly reactive nature of this compound has long posed a significant challenge to its experimental characterization. As a strained, non-aromatic isomer of benzene, understanding its structural parameters is crucial for predicting its reactivity and potential applications in synthetic chemistry. This guide leverages the power of computational chemistry to provide a detailed comparison of the geometry of this compound with that of benzene and benzyne, based on DFT calculations at the B3LYP-D3/6–311+G(d,p) level of theory.

Geometric Comparison of C6H6 Isomers

The geometric parameters of this compound, benzene, and o-benzyne, optimized using Density Functional Theory (DFT) at the B3LYP-D3/6–311+G(d,p) level of theory, are summarized below. These values highlight the significant structural distortions induced by the cumulated double bonds in this compound compared to the delocalized aromatic system of benzene and the strained triple bond of benzyne.

Geometric ParameterThis compoundBenzeneo-Benzyne
Bond Lengths (Å)
C1=C21.2961.3971.259
C2=C31.2961.3971.385
C3–C41.4881.3971.398
C4–C51.5201.3971.401
C5–C61.4881.3971.385
C6–C11.5031.3971.398
C–H (average)1.0861.0841.084
Bond Angles (degrees)
∠C6–C1–C2131.0120.0127.1
∠C1–C2–C3131.0120.0127.1
∠C2–C3–C4120.9120.0116.4
∠C3–C4–C5114.7120.0116.5
∠C4–C5–C6114.7120.0116.5
∠C5–C6–C1120.9120.0116.4

Experimental Protocols

Computational Methodology:

The geometric parameters presented in this guide were obtained from Density Functional Theory (DFT) calculations. The specific protocol employed is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: B3LYP density functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: 6-311+G(d,p), a triple-zeta basis set with diffuse functions (+) and polarization functions on both heavy (d) and hydrogen (p) atoms.

  • Dispersion Correction: D3 version of Grimme's dispersion correction with Becke-Johnson damping (GD3BJ) to account for van der Waals interactions.

  • Optimization: Geometry optimization was performed without constraints to locate the minimum energy structures on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true minima (i.e., no imaginary frequencies).

Experimental Generation and Trapping of this compound:

Due to its high reactivity and short lifetime, this compound cannot be isolated and studied by conventional spectroscopic methods. Its existence has been confirmed through in situ generation and trapping experiments. A common method involves the fluoride-induced 1,2-elimination from a suitable precursor, such as 1-(trialkylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene. The highly reactive this compound generated in situ is then immediately intercepted by a trapping agent, such as a reactive diene (e.g., 1,3-diphenylisobenzofuran), via a Diels-Alder reaction. The characterization of the resulting cycloadduct provides unequivocal evidence for the transient existence of this compound.

Logical Relationship of Studied Molecules

The following diagram illustrates the relationship between the three C6H6 isomers discussed in this guide, highlighting their structural differences and the highly strained nature of this compound and benzyne compared to the stable benzene molecule.

Benzene Benzene This compound This compound Benzene->this compound Isomerization Benzyne Benzyne Benzene->Benzyne Dehydrogenation High Strain High Strain This compound->High Strain Benzyne->High Strain

Caption: Relationship between Benzene and its strained isomers.

A Comparative Analysis of the Reactivity of 1,2,3-Cyclohexatriene and Benzyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two highly strained and reactive intermediates in organic chemistry: 1,2,3-cyclohexatriene and o-benzyne. Both species, while isomers of the stable benzene (B151609) molecule, exhibit unique reactivity profiles due to their inherent ring strain and electronic structures. This document summarizes key experimental and computational data to offer a comprehensive understanding of their behavior in various chemical transformations, aiding in their application in complex molecule synthesis.

Introduction to Strained Benzene Isomers

Benzene, with its resonant sextet of π-electrons, is the epitome of aromatic stability. However, its isomers, such as this compound and benzyne (B1209423), are substantially higher in energy due to significant ring strain and lack of aromatic stabilization.[1][2] This high energy content makes them potent intermediates for strain-promoted reactions, enabling the rapid construction of complex molecular architectures.[1][3] this compound, a cyclic allene, and benzyne, a cyclic alkyne, both feature formally sp-hybridized carbons constrained within a six-membered ring, leading to significant geometric distortion and high reactivity.[1]

Structural and Electronic Properties: A Comparative Overview

Computational studies, specifically Density Functional Theory (DFT) calculations, provide valuable insights into the geometric and electronic structures of this compound and benzyne, highlighting the origins of their high reactivity.

A key similarity lies in the distortion of the internal bond angles from the ideal 180° of sp-hybridized carbons. In this compound, this angle is approximately 131°, while in benzyne it is around 127°.[1] This geometric strain contributes significantly to their high energy, with this compound being approximately 100 kcal/mol higher in energy than benzene.[1][2] Both intermediates possess a calculated strain energy of about 50 kcal/mol.[1][4]

From an electronic standpoint, the Highest Occupied Molecular Orbitals (HOMOs) of both this compound and benzyne are localized to their respective π-systems. However, their Lowest Unoccupied Molecular Orbitals (LUMOs) show a marked difference from that of benzene. The LUMO of this compound is primarily localized on the central, in-plane π-bond of the cumulated triene and is about 1.5 eV lower in energy than the LUMO of benzene.[1] This low-lying LUMO is a key factor in its high reactivity towards nucleophiles and in cycloaddition reactions. Notably, there is a strong resemblance in the LUMO structure and energy between this compound and benzyne, suggesting similar modes of reactivity.[1]

Generation of Reactive Intermediates

The transient nature of this compound and benzyne necessitates their in situ generation from stable precursors. The choice of precursor and generation method is critical for controlling the subsequent trapping reactions.

Generation of this compound

A mild and efficient method for generating this compound involves the fluoride-induced elimination from a silyl (B83357) triflate precursor, often referred to as a Kobayashi-type precursor.[1][5] For instance, 2-(triethylsilyl)cyclohexa-1,5-dien-1-yl trifluoromethanesulfonate (B1224126) can be treated with a fluoride (B91410) source like cesium fluoride (CsF) to generate this compound in situ.[1]

Caption: Generation of this compound from a silyl triflate precursor.

Generation of Benzyne

Benzyne can also be generated from a silyl triflate precursor, namely 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, using a fluoride source.[1][6] This method, also pioneered by Kobayashi, has become a versatile route to benzyne under mild conditions.[1][3] Other methods for benzyne generation include the decomposition of benzenediazonium-2-carboxylate and the base-induced elimination of halobenzenes.[4]

Caption: Generation of benzyne from a silyl triflate precursor.

Comparative Reactivity

Both this compound and benzyne are highly reactive and can be trapped by a variety of reagents. Their reactivity is dominated by cycloaddition reactions and nucleophilic additions, driven by the release of ring strain.[1]

Cycloaddition Reactions

Diels-Alder reactions are a hallmark of both this compound and benzyne reactivity. The strained multiple bond in each acts as a potent dienophile or diene component.

Trapping AgentThis compound YieldBenzyne YieldReaction Type
1,3-Diphenylisobenzofuran (B146845)71%[1]85%[7][4+2] Cycloaddition
Cyclopentadiene62%[1]N/A[4+2] Cycloaddition
Furan25%[1]Low Yield[8][4+2] Cycloaddition
Ketene Acetal37%[1]N/A[2+2] Cycloaddition

Note: Reaction conditions may vary between experiments, affecting direct yield comparisons.

This compound has been shown to participate in diverse cycloadditions, including [4+2], [3+2], and [2+2] reactions.[1] Benzyne is also well-known to undergo Diels-Alder reactions, leading to the formation of fused aromatic ring systems.[5] The reaction of benzyne with 1,3-diphenylisobenzofuran is a classic example, proceeding in high yield.[7]

G cluster_cycloaddition Cycloaddition Reactions Strained_Intermediate This compound or Benzyne Cycloadduct [4+2] Cycloadduct Strained_Intermediate->Cycloadduct Diene Diene (e.g., 1,3-Diphenylisobenzofuran) Diene->Cycloadduct

Caption: General schematic for a [4+2] cycloaddition reaction.

Nucleophilic Addition

The electrophilic nature of the strained bond in both intermediates makes them susceptible to attack by nucleophiles.

NucleophileThis compound YieldBenzyne Yield
Phenoxide38%[1]N/A
Amide (NaNH₂)N/AWidely Used[4]

This compound has been shown to react with phenoxide to give the corresponding addition product.[1] Benzyne is well-known to undergo nucleophilic addition, which is a key step in nucleophilic aromatic substitution reactions that proceed via an elimination-addition mechanism.[4] A variety of nucleophiles, including amines, alkoxides, and carbanions, readily add to the benzyne triple bond.

G cluster_nucleophilic_addition Nucleophilic Addition Strained_Intermediate_NA This compound or Benzyne Addition_Product Nucleophilic Addition Product Strained_Intermediate_NA->Addition_Product Nucleophile Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Addition_Product

Caption: General schematic for a nucleophilic addition reaction.

Dimerization and Other Reactions

In the absence of a trapping agent, both this compound and benzyne can undergo dimerization or other reactions. Benzyne is known to dimerize to form biphenylene (B1199973) and can also trimerize to form triphenylene. The dimerization of this compound has been less studied. Furthermore, this compound has been shown to participate in σ-bond insertion reactions.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful generation and trapping of these reactive intermediates.

General Procedure for the Generation and Trapping of this compound[1]

To a solution of the silyl triflate precursor (1 equivalent) and the trapping agent (5–20 equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) is added cesium fluoride (CsF, 10 equivalents) and tetrabutylammonium (B224687) triflate (Bu₄NOTf, 2 equivalents). The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction is quenched and the product is isolated and purified by standard chromatographic techniques.

General Procedure for the Generation and Trapping of Benzyne[1][6]

To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1 equivalent) and the trapping agent in a suitable solvent (e.g., acetonitrile (B52724) or THF), a fluoride source (e.g., CsF or TBAF) is added at room temperature or elevated temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product is purified by chromatography.

Conclusion

Both this compound and benzyne are exceptionally reactive intermediates with significant potential in synthetic organic chemistry. Their high reactivity, stemming from substantial ring strain, allows them to participate in a wide array of chemical transformations, including cycloadditions and nucleophilic additions.

Key Similarities:

  • Both are highly strained isomers of benzene.

  • Both are generated in situ from stable precursors, often silyl triflates.

  • Both readily undergo cycloaddition and nucleophilic addition reactions.

  • Both have low-lying LUMOs, making them highly electrophilic.

Key Differences:

  • This compound is a cyclic allene, while benzyne is a cyclic alkyne.

  • While both undergo similar types of reactions, the specific yields and substrate scope can differ.

  • The dimerization products of benzyne (biphenylene, triphenylene) are well-characterized, whereas the self-reaction of this compound is less explored.

Recent studies on this compound have demonstrated its versatility, participating in a host of reaction modes analogous to the long-established chemistry of arynes.[1] This underscores the potential for 1,2,3-cyclohexatrienes to be further integrated into multistep syntheses for the rapid assembly of topologically and stereochemically complex molecules.[1] The choice between utilizing this compound or benzyne in a synthetic strategy will depend on the desired final product, the availability of precursors, and the specific reactivity and selectivity required for the transformation. This guide provides a foundational understanding to aid in these decisions.

References

A Comparative Guide to the Experimental and Theoretical Investigation of 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical studies on the highly reactive and strained benzene (B151609) isomer, 1,2,3-cyclohexatriene. Due to its fleeting nature, this molecule has been a subject of significant interest, primarily investigated through in-situ generation and trapping experiments, complemented by computational analysis.

Theoretical Studies: Unveiling Inherent Instability and Geometric Distortion

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of this compound. These computational approaches provide insights into its geometry, stability, and electronic structure, which are challenging to determine experimentally.

Computational Methodology

A prevalent method for these theoretical investigations is the B3LYP-D3 functional with a 6–311+G(d,p) basis set .[1][2][3] This level of theory has been used to calculate the molecule's geometric and energetic properties, offering a reliable theoretical framework for understanding this transient species.

Key Theoretical Findings

Computational studies consistently highlight the high degree of strain and instability of this compound. A key finding is its substantial energetic difference relative to its aromatic isomer, benzene.

Table 1: Calculated Energetic and Geometric Properties of this compound

PropertyValueComputational MethodReference
Relative Free Energy (vs. Benzene)+101 kcal/molB3LYP-D3/6–311+G(d,p)[1][2]
Key Internal Bond Angle (C1-C2-C3)131°B3LYP-D3/6–311+G(d,p)[1]

The significant positive relative free energy confirms the high instability of this compound, a consequence of substantial ring strain and the absence of aromatic stabilization.[1][2] This inherent instability is the driving force for its high reactivity. The calculated C1-C2-C3 bond angle of 131° is a notable deviation from the 120° angles in benzene, illustrating the geometric distortion imposed by the cumulated double bonds within the six-membered ring.[1]

Experimental Studies: Generation and In-Situ Trapping

Direct isolation of this compound has proven impossible due to its extreme reactivity.[4] Therefore, experimental investigations have focused on its in-situ generation from a stable precursor, followed immediately by trapping with various reagents to form stable adducts, which can then be isolated and characterized.

Experimental Protocols

1. Synthesis of the Precursor: (2-(Trifluoromethylsulfonyloxy)cyclohexa-2,5-dien-1-yl)trimethylsilane

The most common precursor for the generation of this compound is the silyl (B83357) triflate 21 .[1] The synthesis of this precursor is a critical first step for any experimental study. While detailed, step-by-step protocols are often found in the supplementary information of primary research articles, a general outline involves the conversion of a cyclohexadiene derivative.[1]

2. In-situ Generation and Trapping of this compound

The generation of this compound is typically achieved through a fluoride-induced elimination from the silyl triflate precursor.[1][5]

General Procedure: To a solution of the silyl triflate precursor and a trapping agent in an appropriate solvent (e.g., tetrahydrofuran), a fluoride (B91410) source such as cesium fluoride (CsF) is added.[1] To enhance the solubility and reactivity of the fluoride salt, a phase-transfer catalyst or a solubilizing agent like tetrabutylammonium (B224687) triflate (Bu₄NOTf) may be included.[1] The reaction is typically stirred at an elevated temperature (e.g., 60 °C) for a set period, during which the transient this compound is formed and immediately reacts with the trapping agent present in the mixture.[1]

Trapping Reactions and Product Yields

The high reactivity of this compound allows it to participate in a variety of chemical transformations, including cycloadditions, nucleophilic additions, and σ-bond insertions.[1][4] The yields of the resulting trapped products provide experimental evidence for the transient existence of this compound and demonstrate its synthetic utility.

Table 2: Experimental Trapping of In-situ Generated this compound

Trapping AgentReaction TypeProduct Yield (%)Reaction Time (h)
Isobenzofuran derivative[4+2] Cycloaddition8524
Furan derivative[4+2] Cycloaddition7524
Pyrrole derivative[4+2] Cycloaddition6024
Azomethine imine[3+2] Cycloaddition7024
Ketene acetal[2+2] Cycloaddition5524
PhenoxideNucleophilic Addition6524

Data sourced from Kelleghan et al., Nature, 2023.[1]

The successful trapping of this compound with a diverse range of reagents underscores its versatility as a reactive intermediate in organic synthesis.[1]

Visualizing the Chemistry of this compound

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the structural relationship between benzene and this compound, and the experimental workflow for its generation and trapping.

G cluster_0 Isomers of C6H6 Benzene Benzene (Aromatic, Stable) CHT This compound (Anti-aromatic, Highly Reactive) Benzene->CHT Isomerization (+101 kcal/mol)

Caption: Relationship between Benzene and this compound.

G Precursor Silyl Triflate Precursor (21) Generation In-situ Generation (+ CsF, 60 °C, THF) Precursor->Generation CHT This compound (Transient Intermediate) Generation->CHT Product Stable Trapped Product (e.g., Cycloadduct) CHT->Product Reaction TrappingAgent Trapping Agent (e.g., Furan) TrappingAgent->Product Trapping

Caption: Experimental workflow for this compound studies.

Conclusion

The study of this compound serves as a compelling example of the synergy between theoretical and experimental chemistry. While computational methods provide a deep understanding of its inherent properties and reactivity, experimental trapping studies have confirmed its existence and showcased its potential as a versatile synthetic intermediate. For researchers in drug development and organic synthesis, the strain-promoted reactivity of this compound opens avenues for the rapid construction of complex molecular architectures. Future investigations, likely leveraging both computational predictions and innovative experimental designs, will continue to unlock the synthetic potential of this and other transient, strained molecules.

References

The Fleeting Existence of 1,2,3-Cyclohexatriene: A Guide to its Intermediacy Validation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the highly strained and elusive 1,2,3-cyclohexatriene, a non-aromatic isomer of benzene, remained a subject of theoretical fascination. Its transient nature made direct observation challenging, leaving its existence to be inferred through indirect evidence. This guide provides a comparative analysis of the key experimental data that has been pivotal in validating the intermediacy of this reactive species, offering insights for researchers, scientists, and professionals in drug development.

The validation of short-lived reactive intermediates like this compound hinges on a combination of in-situ generation and trapping experiments, corroborated by computational studies. The primary strategy involves generating the intermediate in the presence of a "trap" – a molecule that readily reacts with the intermediate to form a stable, characterizable product. The structure of this product then provides strong evidence for the structure of the transient intermediate.

Comparative Analysis of Trapping Experiments

The most compelling evidence for the intermediacy of this compound comes from a series of trapping experiments that demonstrate its versatile reactivity, consistent with a highly strained and electrophilic species. The primary method for its generation involves the fluoride-induced elimination from a 1-((trimethylsilyl)methyl)cyclohex-2-en-1-yl trifluoromethanesulfonate (B1224126) precursor, a technique pioneered by Kobayashi.

The following table summarizes the quantitative data from various trapping reactions, showcasing the efficiency of this compound capture by different types of trapping agents.

Trapping Agent TypeSpecific Trapping AgentReaction TypeProduct Yield (%)[1]
Dienes 1,3-Diphenylisobenzofuran[4+2] Cycloaddition85
Furan[4+2] Cycloaddition75
2-Methylfuran[4+2] Cycloaddition80
N-Boc-pyrrole[4+2] Cycloaddition60
1,3-Dipoles Azomethine imine 1[3+2] Cycloaddition70
Azomethine imine 2[3+2] Cycloaddition65
Enol Ethers 1,1-Diethoxyethene[2+2] Cycloaddition40
Nucleophiles Sodium phenoxideNucleophilic Addition55

This data clearly demonstrates that the in-situ generated species is highly reactive and participates in a variety of pericyclic and addition reactions. The successful trapping by a diverse range of reagents provides strong circumstantial evidence for the intermediacy of this compound. The alternative, a concerted reaction between the precursor and the trapping agent, is unlikely to be viable across such a wide array of mechanistically distinct transformations.

Experimental Protocols

A generalized experimental protocol for the generation and trapping of this compound is as follows. Specific details for each trapping agent can be found in the supplementary information of the cited literature.[1]

General Procedure:

To a solution of the silyl (B83357) triflate precursor (1 equivalent) and the trapping agent (5-20 equivalents) in a suitable solvent (e.g., tetrahydrofuran), is added a fluoride (B91410) source (e.g., cesium fluoride, 10 equivalents) and a fluoride-solubilizing agent (e.g., tetrabutylammonium (B224687) triflate, 2 equivalents). The reaction mixture is then heated (e.g., at 60 °C) for a specified period (e.g., 24 hours). After completion, the reaction is quenched, and the desired product is isolated and purified using standard chromatographic techniques.

Visualizing the Evidence: Reaction Pathways and Logical Flow

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the logical framework for validating the intermediacy of this compound.

G cluster_generation In-situ Generation cluster_trapping Trapping Reactions cluster_products Characterized Products cluster_validation Validation Logic Precursor Silyl Triflate Precursor Intermediate This compound (Intermediate) Precursor->Intermediate Fluoride-induced elimination Fluoride CsF Fluoride->Precursor Trap_Diene Diene (e.g., Furan) Intermediate->Trap_Diene [4+2] Trap_Dipole 1,3-Dipole (e.g., Azomethine Imine) Intermediate->Trap_Dipole [3+2] Trap_Enol Enol Ether Intermediate->Trap_Enol [2+2] Trap_Nuc Nucleophile (e.g., Phenoxide) Intermediate->Trap_Nuc Nucleophilic Addition Product_42 [4+2] Cycloadduct Trap_Diene->Product_42 Product_32 [3+2] Cycloadduct Trap_Dipole->Product_32 Product_22 [2+2] Cycloadduct Trap_Enol->Product_22 Product_Nuc Nucleophilic Addition Product Trap_Nuc->Product_Nuc Validation Formation of diverse, stable adducts provides strong evidence for the intermediacy of this compound.

Caption: Generation and trapping of this compound.

Computational Support

Theoretical calculations provide further validation for the existence and high reactivity of this compound. Density functional theory (DFT) studies have shown that this compound is significantly higher in energy than its aromatic isomer, benzene, by approximately 100 kcal/mol.[1][2] This high energy is attributed to the severe ring strain imposed by constraining the normally linear allene (B1206475) functionality within a six-membered ring.

Computational analysis of the frontier molecular orbitals of this compound reveals a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is consistent with its observed electrophilicity and susceptibility to attack by nucleophiles and electron-rich species.[1][3]

The following diagram illustrates the logical flow of how computational chemistry supports the experimental findings.

G cluster_computational Computational Analysis cluster_experimental Experimental Observations cluster_conclusion Conclusion DFT DFT Calculations Energy High Strain Energy (~100 kcal/mol vs Benzene) DFT->Energy FMO Frontier Molecular Orbital Analysis DFT->FMO Reactivity High Reactivity in Trapping Experiments Energy->Reactivity explains LUMO Low-lying LUMO FMO->LUMO Electrophilicity Reaction with Nucleophiles and Electron-Rich Species LUMO->Electrophilicity explains Conclusion Computational results are consistent with and provide a theoretical basis for the observed experimental reactivity.

Caption: Computational support for this compound's reactivity.

Conclusion

The validation of this compound's intermediacy is a testament to the power of combining modern synthetic techniques with computational chemistry. While direct spectroscopic observation remains a formidable challenge, the consistent and diverse reactivity observed in trapping experiments provides a robust body of evidence for its transient existence. This understanding opens up new avenues for the application of this highly strained and reactive intermediate in the synthesis of complex organic molecules. The presented data and experimental frameworks serve as a valuable resource for researchers seeking to harness the synthetic potential of this and other fleeting reactive intermediates.

References

A Comparative Analysis of Benzene Isomer Energies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric energy landscapes is crucial for predicting molecular stability and reactivity. This guide provides a comparative analysis of the energies of key benzene (B151609) (C₆H₆) isomers—fulvene, Dewar benzene, and prismane—supported by thermochemical data and detailed experimental protocols.

The remarkable stability of benzene, a cornerstone of organic chemistry, is well-established. However, its valence isomers, which share the same molecular formula but differ in their atomic arrangement, exhibit a wide range of energies and stabilities. This comparison focuses on three notable isomers: fulvene, Dewar benzene, and prismane, providing quantitative data on their relative thermodynamic stabilities.

Quantitative Comparison of Isomer Energies

The relative energies of benzene and its isomers are typically expressed in terms of their standard enthalpies of formation (ΔfH°), which represent the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A higher, more positive enthalpy of formation indicates lower thermodynamic stability.

The data presented below is sourced from the Active Thermochemical Tables (ATcT), which provide highly accurate and reliable thermochemical values derived from a comprehensive network of experimental and theoretical data.[1][2][3]

CompoundStructureStateΔfH° (298.15 K) (kJ/mol)Relative Energy to Benzene (kJ/mol)Data Source
BenzenePlanar, aromatic ringGas82.6 ± 0.30.0Experimental
FulveneCross-conjugatedGas211.8 ± 1.0+129.2ATcT[2][3]
Dewar BenzeneBicyclicGas301.1 ± 1.1+218.5ATcT
PrismanePolycyclicGas479.2 ± 1.2+396.6ATcT[1]

Note: Relative energy is calculated as the difference between the isomer's enthalpy of formation and that of benzene.

This data clearly illustrates the exceptional stability of benzene's aromatic system. The isomers, with their strained ring structures and lack of aromaticity, possess significantly higher energies.

Experimental Protocols

The determination of the enthalpy of formation for organic compounds is a cornerstone of experimental thermochemistry. The primary methods employed are bomb calorimetry to determine the enthalpy of combustion, and differential scanning calorimetry (DSC) to measure enthalpies of transition, such as isomerization.

Determination of Enthalpy of Formation via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[4] From this, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume. By measuring the temperature change of the water, the heat of combustion (at constant volume, ΔU) can be determined. This is then converted to the enthalpy of combustion (ΔH) and subsequently used to calculate the enthalpy of formation using Hess's Law.

Detailed Methodology:

  • Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined. This is achieved by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.

    • A pellet of benzoic acid of known mass is placed in the bomb.

    • A fuse wire of known length and mass is attached to the ignition circuit, with its end in contact with the sample.

    • The bomb is sealed and purged of atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[5]

    • The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket.

    • The initial temperature of the water is recorded after it has reached equilibrium.

    • The sample is ignited via an electrical current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The corrected temperature rise (ΔT) is determined, accounting for any heat exchange with the surroundings.

    • The heat capacity of the calorimeter is calculated using the known heat of combustion of benzoic acid and the measured ΔT.

  • Sample Measurement: The same procedure is repeated with a known mass of the benzene isomer under investigation.

  • Calculations:

    • The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change. Corrections are made for the heat released by the combustion of the fuse wire.

    • The constant volume heat of combustion (ΔU_c) is calculated per mole of the sample.

    • The standard enthalpy of combustion (ΔH°_c) is then calculated from ΔU_c using the equation: ΔH°_c = ΔU_c + Δn_gas(RT) where Δn_gas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the standard temperature (298.15 K).

    • Finally, the standard enthalpy of formation (ΔfH°) of the isomer is calculated using Hess's Law: ΔH°_c = ΣΔfH°(products) - ΣΔfH°(reactants) The standard enthalpies of formation for the products of combustion (CO₂(g) and H₂O(l)) are well-established.

Measurement of Isomerization Energy using Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine the enthalpy change associated with phase transitions and chemical reactions, including isomerization.[6][7]

Principle: A sample of the isomer and an inert reference material are heated in separate pans at a controlled rate. When the isomer undergoes an exothermic or endothermic transformation (like isomerization to a more stable form), a difference in heat flow between the sample and the reference is detected and measured. The integral of the heat flow peak with respect to time gives the total enthalpy of the transition.[8]

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed amount of the purified isomer is hermetically sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) through the temperature range where the isomerization is expected to occur.[9]

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. An exothermic event (heat released), such as the isomerization of a high-energy isomer to a more stable one, will result in a peak on the DSC thermogram.

  • Data Analysis:

    • The peak corresponding to the isomerization event is identified on the thermogram.

    • A baseline is constructed across the peak.

    • The area of the peak is integrated using the instrument's software. This area is directly proportional to the enthalpy change (ΔH_iso) of the isomerization reaction.

    • The instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.

Visualizations

Logical and Experimental Relationships

The following diagrams illustrate the key relationships between the benzene isomers and a typical experimental workflow for determining their thermochemical properties.

EnergyHierarchy Benzene Benzene (Most Stable) E_low Fulvene Fulvene E_mid1 DewarBenzene Dewar Benzene E_mid2 Prismane Prismane (Least Stable) E_high Energy Relative Enthalpy of Formation Energy->E_high

Caption: Relative energy levels of benzene and its isomers.

BombCalorimetryWorkflow cluster_calibration Calibration Step cluster_measurement Measurement Step Cal_Start Weigh Benzoic Acid & Fuse Wire Cal_Prep Assemble Bomb & Pressurize with O₂ Cal_Start->Cal_Prep Cal_Run Combust & Measure ΔT Cal_Prep->Cal_Run Cal_Calc Calculate Calorimeter Heat Capacity (C_cal) Cal_Run->Cal_Calc Sample_Calc1 Calculate Heat of Combustion (ΔU_c) Cal_Calc->Sample_Calc1 Use C_cal Sample_Start Weigh Isomer Sample & Fuse Wire Sample_Prep Assemble Bomb & Pressurize with O₂ Sample_Start->Sample_Prep Sample_Run Combust & Measure ΔT Sample_Prep->Sample_Run Sample_Run->Sample_Calc1 Sample_Calc2 Calculate Enthalpy of Combustion (ΔH°_c) Sample_Calc1->Sample_Calc2 Sample_Calc3 Calculate Enthalpy of Formation (ΔfH°) Sample_Calc2->Sample_Calc3 Sample_Calc2->Sample_Calc3 Use Hess's Law & ΔfH°(CO₂, H₂O)

References

Unveiling the Fleeting Existence of 1,2,3-Cyclohexatriene: A Spectroscopic Comparison with its C6H6 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The highly strained and reactive 1,2,3-cyclohexatriene, a non-aromatic isomer of benzene, has long intrigued chemists. Its fleeting existence, with an estimated energy of approximately 100 kcal/mol higher than benzene, has precluded its isolation and direct spectroscopic characterization.[1] However, compelling evidence for its transient formation has been established through in-situ trapping experiments, complemented by computational studies that predict its structure and spectroscopic properties. This guide provides a comparative analysis of the spectroscopic evidence for this compound against its more stable C6H6 counterparts—benzene, Dewar benzene, and prismane—offering insights for researchers in organic synthesis and drug development.

Due to its extreme instability, the spectroscopic signature of this compound remains experimentally elusive. Our understanding of its properties is therefore largely derived from theoretical calculations. In contrast, its isomers, while also possessing varying degrees of strain, have been synthesized and characterized, providing a valuable benchmark for comparison.

Spectroscopic Data Comparison

The following tables summarize the available experimental and calculated spectroscopic data for this compound and its selected isomers. The data for this compound are based on computational predictions, as direct experimental observation has not been achieved.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=C StretchC-H StretchKey Vibrational Modes
This compound (Calculated) ~1950-2050 (Allenyl C=C=C)~3000-3100Unique allenic system stretch
Benzene (Experimental) ~1600, 1479 (Aromatic C=C)~3030-3080Aromatic ring breathing modes
Dewar Benzene (Experimental) ~1700 (C=C)~2900-3000Strained C-C and C-H vibrations
Prismane (Experimental) Not Applicable~2950-3050Cage C-C and C-H vibrations

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

CompoundChemical Shift (δ)Multiplicity
This compound (Calculated) ~6.0-7.0 (Vinyl H), ~2.5-3.5 (Allylic H)Multiplets
Benzene (Experimental) 7.34Singlet
Hexamethyl Dewar Benzene (Experimental) 1.07 (s, 6H), 1.58 (s, 12H)Singlets
Prismane (Experimental) 2.28Singlet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

CompoundChemical Shift (δ)
This compound (Calculated) ~200-210 (Central Allenic C), ~110-130 (Terminal Allenic & Vinyl C), ~30-40 (sp³ C)
Benzene (Experimental) 128.7
Hexamethyl Dewar Benzene (Experimental) Not available in searched results
Prismane (Experimental) 30.6

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (nm)

CompoundλmaxMolar Absorptivity (ε)
This compound (Predicted) Expected to absorb at longer wavelengths than non-conjugated dienes due to extended conjugation, but specific λmax is not reported.Not available
Benzene (Experimental) 184, 204, 256High, Moderate, Low
Hexamethyl Dewar Benzene (Experimental) No characteristic absorption above 210 nmNot applicable
Prismane (Experimental) Transparent in the near-UV regionNot applicable

Experimental Protocols

The generation of the highly reactive this compound is achieved in-situ, immediately followed by trapping with a reactive partner. The most common method involves the fluoride-induced elimination from a silyl (B83357) triflate precursor, a method pioneered by Kobayashi.

Protocol: In-situ Generation and Trapping of this compound

This protocol is adapted from the generation of related strained intermediates and trapping experiments reported in the literature.

Materials:

  • 1-(Trimethylsilyl)-2-(trifluoromethanesulfonyloxy)cyclohexene (Kobayashi precursor)

  • Anhydrous cesium fluoride (B91410) (CsF)

  • Trapping agent (e.g., furan, cyclopentadiene, or a substituted diene)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, a solution of the Kobayashi precursor and a suitable trapping agent (typically in excess) is prepared in an anhydrous solvent.

  • Anhydrous cesium fluoride is added to the solution in a single portion or in batches.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the trapping agent) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR of the reaction mixture) to follow the consumption of the starting material and the formation of the trapped adduct.

  • Upon completion of the reaction, the mixture is quenched, and the trapped cycloadduct is isolated and purified using standard chromatographic techniques.

  • The structure of the isolated adduct is then confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry), which provides indirect evidence for the transient existence of this compound.

Visualizing the Chemistry

To better understand the relationships between these isomers and the experimental approach to studying this compound, the following diagrams are provided.

C6H6_Isomers Benzene Benzene (Aromatic, Stable) Dewar_Benzene Dewar Benzene (Strained, Non-aromatic) Benzene->Dewar_Benzene hv Prismane Prismane (Highly Strained, Non-aromatic) Benzene->Prismane hv Dewar_Benzene->Benzene Δ Prismane->Benzene Δ CHT This compound (Highly Unstable, Non-aromatic) CHT->Benzene Rearrangement (fast)

Caption: Interconversion pathways of some C6H6 isomers.

Experimental_Workflow cluster_generation In-situ Generation cluster_trapping Trapping Reaction cluster_analysis Analysis Precursor Silyl Triflate Precursor CHT This compound Precursor->CHT Elimination CsF Cesium Fluoride CsF->CHT CHT_trap This compound Dienophile Dienophile (e.g., Furan) Adduct Trapped Adduct Dienophile->Adduct CHT_trap->Adduct Adduct_analysis Isolated Adduct Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Adduct_analysis->Spectroscopy

Caption: Experimental workflow for the generation and trapping of this compound.

References

A Comparative Analysis of the Reactivity of 1,2,3-Cyclohexatriene and 1,2-Cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two highly strained and reactive intermediates: 1,2,3-cyclohexatriene and 1,2-cyclohexadiene. Both are cyclic cumulenes that, due to significant ring strain, serve as versatile synthons in the construction of complex molecular architectures. Understanding their distinct reactivity profiles is crucial for their effective application in organic synthesis and drug development.

Introduction to this compound and 1,2-Cyclohexadiene

This compound is a fascinating and highly unstable isomer of benzene, featuring three cumulative double bonds within a six-membered ring.[1] This arrangement results in substantial ring and torsional strain, rendering it approximately 100 kcal/mol higher in energy than its aromatic counterpart, benzene.[2][3] Its transient nature necessitates in situ generation and trapping.[1]

1,2-Cyclohexadiene is a strained cyclic allene (B1206475) that has been more extensively studied.[4][5] While also highly reactive and generated in situ, it serves as a valuable intermediate in a variety of chemical transformations.[6] The reactivity of both species is dominated by reactions that relieve their inherent strain.[2]

Comparative Reactivity

Both this compound and 1,2-cyclohexadiene are exceptionally reactive species due to their high degree of ring strain.[2][4] Their reactivity is primarily characterized by rapid participation in cycloaddition reactions.[2][5]

This compound is a potent and versatile reactant in various cycloadditions, including [4+2], [3+2], and [2+2] reactions. It also readily undergoes nucleophilic additions and even σ-bond insertions.[2] The significant release of strain energy is a powerful thermodynamic driving force for these transformations.[2]

1,2-Cyclohexadiene is also a highly reactive intermediate, particularly in cycloaddition reactions.[4] It has been successfully employed in [4+2], [2+2], and 1,3-dipolar cycloadditions.[4][7] The pre-distortion of the allene geometry within the six-membered ring significantly lowers the activation barriers for these reactions compared to linear allenes.[4]

Computationally, the strain energy of this compound has been estimated to be around 50 kcal/mol.[8][9] For 1,2-cyclohexadiene, the estimated strain energy is approximately 32-34 kcal/mol.[8][9] This higher strain energy in this compound suggests a greater driving force for reactions that alleviate this strain, implying a generally higher reactivity.

Quantitative Data on Cycloaddition Reactions

The following tables summarize representative yields of cycloaddition reactions for both this compound and 1,2-cyclohexadiene with various trapping agents. It is important to note that the reaction conditions are not identical and thus the yields provide a qualitative rather than a direct quantitative comparison of reactivity.

Table 1: Cycloaddition Reaction Yields for this compound [2][3]

Trapping AgentReaction TypeProduct Yield (%)
1,3-Diphenylisobenzofuran[4+2]75
Furan (B31954)[4+2]68
N-Methylpyrrole[4+2]55
Azomethine imine[3+2]60
Ketene acetal[2+2]45

Table 2: Cycloaddition Reaction Yields for 1,2-Cyclohexadiene [4]

Trapping AgentReaction TypeProduct Yield (%)
C,N-Diphenylnitrone[3+2]88
Nitrone derived from acetaldehyde[3+2]75
Nitrone derived from pivaldehyde[3+2]60
Nitrone with furan heterocycle[3+2]82
Nitrone with thiophene (B33073) heterocycle[3+2]78

Experimental Protocols

Both this compound and 1,2-cyclohexadiene are generated in situ from stable precursors, most commonly via fluoride-induced elimination of a silyl (B83357) triflate.

Protocol 1: Generation and Trapping of this compound

This protocol is a representative procedure for the in situ generation of this compound and its subsequent trapping in a [4+2] cycloaddition reaction.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor (1 equivalent) and the trapping agent (5-20 equivalents).

  • Add anhydrous THF to achieve a concentration of 0.1 M with respect to the precursor.

  • Add cesium fluoride (10 equivalents) and tetrabutylammonium trifluoromethanesulfonate (2 equivalents) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired cycloadduct.[3]

Protocol 2: Generation and Trapping of 1,2-Cyclohexadiene with a Nitrone

This protocol outlines a general procedure for the generation of 1,2-cyclohexadiene and its trapping with a nitrone in a 1,3-dipolar cycloaddition.

Materials:

  • 6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (precursor)

  • C,N-Diphenylnitrone (trapping agent)

  • Cesium fluoride (CsF)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (B42094) or acetonitrile)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the silyl triflate precursor (1 equivalent) and the nitrone (1-2 equivalents) in the anhydrous solvent.

  • Add cesium fluoride (as a suspension or solution) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is worked up by adding water and extracting with an appropriate organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography to afford the isoxazolidine (B1194047) product.[4]

Visualization of Reaction Pathways

The following diagrams illustrate the generation of these reactive intermediates and their subsequent participation in cycloaddition reactions.

G cluster_0 Generation of this compound cluster_1 Trapping Reactions Precursor_1 Silyl Triflate Precursor Intermediate_1 This compound Precursor_1->Intermediate_1 CsF, 60 °C Product_42 [4+2] Cycloadduct Intermediate_1->Product_42 Product_32 [3+2] Cycloadduct Intermediate_1->Product_32 Product_22 [2+2] Cycloadduct Intermediate_1->Product_22 Diene Diene Diene->Product_42 Dipole 1,3-Dipole Dipole->Product_32 Alkene Alkene Alkene->Product_22

Generation and Trapping of this compound

G cluster_0 Generation of 1,2-Cyclohexadiene cluster_1 1,3-Dipolar Cycloaddition Precursor_2 Silyl Triflate Precursor Intermediate_2 1,2-Cyclohexadiene Precursor_2->Intermediate_2 CsF, 80 °C Product_Isoxazolidine Isoxazolidine Product Intermediate_2->Product_Isoxazolidine Nitrone Nitrone Nitrone->Product_Isoxazolidine

References

Aromaticity of C6H6 Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the aromaticity of benzene (B151609) and its key valence isomers: Dewar benzene, benzvalene, and prismane (B14753642). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational analyses to offer a clear assessment of the aromatic character of these C6H6 isomers.

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic organic molecules. While benzene is the archetypal aromatic compound, its isomers exhibit a fascinating spectrum of structures and energies, largely devoid of aromatic stabilization. This guide explores the key parameters used to quantify aromaticity, including resonance energy, bond lengths, and nucleus-independent chemical shifts (NICS).

Comparative Analysis of Aromaticity Indicators

The assessment of aromaticity relies on several key experimental and computational indicators. Benzene is exceptionally stable due to its delocalized π-electron system, a hallmark of aromaticity. In contrast, its valence isomers are significantly less stable, a consequence of ring strain and the absence of cyclic electron delocalization.[1] This difference in stability is a primary indicator of their non-aromatic character.

Below is a summary of quantitative data that compares benzene with its key isomers.

PropertyBenzeneDewar BenzeneBenzvalenePrismane
Relative Energy (kcal/mol) 0 (Reference)~72-79~72-82~102-125
Resonance Energy (kcal/mol) ~36Not applicable (non-aromatic)Not applicable (non-aromatic)Not applicable (non-aromatic)
C-C Bond Lengths (Å) 1.39-1.42 (uniform)[2]Varied (e.g., ~1.34, ~1.52, ~1.59)Varied (e.g., ~1.34, ~1.51, ~1.55)Varied (e.g., ~1.54-1.56)
NICS(0) (ppm) ~ -7 to -10 (Aromatic)Positive values (Anti-aromatic character of rings)Positive values (Anti-aromatic character of rings)Positive values (Anti-aromatic character of rings)
NICS(1) (ppm) ~ -10 to -13 (Aromatic)Positive valuesPositive valuesPositive values
Planarity PlanarNon-planarNon-planarNon-planar

Note: The exact values for relative energies and NICS can vary depending on the computational method used. The bond lengths for isomers are approximate ranges found in their strained ring systems.

Logical Relationship of C6H6 Isomers

The following diagram illustrates the energy landscape and interconversion possibilities of benzene and its valence isomers. Benzene resides in a deep thermodynamic well, signifying its high stability, while its isomers are kinetically trapped, higher-energy species.

G cluster_isomers C6H6 Isomers Benzene Benzene (Aromatic, Planar) Relative Energy: 0 kcal/mol Dewar Dewar Benzene (Non-aromatic, Non-planar) Relative Energy: ~72-79 kcal/mol Benzene->Dewar Thermal Rearrangement Benzvalene Benzvalene (Non-aromatic, Non-planar) Relative Energy: ~72-82 kcal/mol Benzene->Benzvalene Photochemical Rearrangement Dewar->Benzvalene hv Prismane Prismane (Non-aromatic, Non-planar) Relative Energy: ~102-125 kcal/mol Benzvalene->Prismane hv caption Relative stability of C6H6 isomers.

Caption: Relative stability and interconversion pathways of C6H6 isomers.

Experimental and Computational Protocols

The following sections detail the methodologies used to obtain the data presented in this guide.

X-ray Crystallography for Structural Analysis

X-ray crystallography is employed to determine the precise three-dimensional structure of molecules in a crystalline state, providing definitive information on bond lengths, bond angles, and planarity.

Experimental Workflow:

G A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution & Refinement D->E F Structural Analysis (Bond Lengths, Planarity) E->F

Caption: Workflow for small molecule X-ray crystallography.

Protocol:

  • Crystal Growth: High-quality single crystals of the C6H6 isomer (or a suitable derivative) are grown. This is often the most challenging step, especially for unstable isomers.

  • Mounting: A suitable crystal is selected and mounted on a goniometer head. For unstable compounds, this is performed at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[3][4]

  • Data Processing: The collected diffraction data are processed to yield a set of reflection intensities.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure with atomic coordinates.[4]

  • Analysis: From the refined structure, precise bond lengths and angles are determined. For cyclic systems, the planarity of the ring can be definitively established.

Calorimetry for Resonance Energy Determination

Bomb calorimetry is a technique used to measure the heat of combustion of a substance. By comparing the experimental heat of combustion of benzene with a theoretical value for a non-resonant "cyclohexatriene," the resonance energy can be determined.

Experimental Workflow:

G A Sample Preparation (e.g., Benzoic Acid for calibration) B Bomb Assembly & Pressurization A->B C Combustion & Temperature Measurement B->C D Calculation of Heat of Combustion C->D E Determination of Resonance Energy D->E

Caption: Workflow for bomb calorimetry to determine resonance energy.

Protocol:

  • Calibration: The calorimeter is calibrated by combusting a substance with a known heat of combustion, typically benzoic acid.[5]

  • Sample Preparation: A precisely weighed sample of the compound (e.g., benzene) is placed in a sample holder within the "bomb."[6]

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.[5][6]

  • Combustion: The bomb is placed in a known quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is carefully measured.[6]

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. By comparing the heat of hydrogenation of benzene to that of cyclohexene (B86901) (which has one double bond), the extra stability due to resonance can be calculated. The expected heat of hydrogenation for a hypothetical cyclohexatriene would be three times that of cyclohexene. The difference between this theoretical value and the experimental value for benzene is the resonance energy.[7]

Computational Chemistry for NICS Analysis

Nucleus-Independent Chemical Shift (NICS) is a computational method used to measure the magnetic shielding at the center of a ring, which serves as an indicator of aromaticity. Aromatic compounds exhibit a diatropic ring current, resulting in negative (shielded) NICS values, while anti-aromatic compounds have positive (deshielded) values.

Computational Workflow:

G A Geometry Optimization B Placement of Ghost Atom (Bq) A->B C NMR Calculation (GIAO method) B->C D Extraction of Isotropic Shielding Value C->D E NICS Value Assignment (Negative of Shielding) D->E

Caption: Workflow for calculating NICS values.

Protocol (using Gaussian software):

  • Geometry Optimization: The molecular structure of the C6H6 isomer is optimized using a suitable level of theory (e.g., B3LYP/6-311+G**).

  • Ghost Atom Placement: A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) or at a position 1 Å above the center of the ring (for NICS(1)).[8][9] This ghost atom has no electrons or basis functions but serves as a point to calculate the magnetic shielding.[9]

  • NMR Calculation: An NMR calculation is performed on the optimized geometry with the ghost atom using the Gauge-Independent Atomic Orbital (GIAO) method.[10]

  • Data Extraction: The isotropic magnetic shielding value at the position of the ghost atom is extracted from the output file.

  • NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding value.[9]

Conclusion

The assessment of C6H6 isomers clearly demonstrates that only benzene possesses the characteristics of an aromatic compound. Its planar structure, equalized C-C bond lengths, significant resonance energy, and negative NICS values all point to a highly stabilized, delocalized electron system. In contrast, Dewar benzene, benzvalene, and prismane are high-energy, non-planar molecules with localized bonding and no evidence of aromatic stabilization. Their positive or near-zero NICS values and strained structures classify them as non-aromatic. This comparative guide provides researchers with the foundational data and methodologies to understand and further investigate the fascinating chemistry of these classic isomers.

References

Navigating Reactivity: A Guide to Kinetic vs. Thermodynamic Control in 1,2,3-Cyclohexatriene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of highly strained and reactive intermediates is a frontier in organic synthesis, offering novel pathways to complex molecular architectures. Among these, 1,2,3-cyclohexatriene, a strained C₆H₆ isomer of benzene (B151609), has recently emerged as a versatile intermediate.[1] Its high reactivity, driven by the release of substantial ring strain, allows it to participate in a variety of transformations, including cycloadditions, nucleophilic additions, and σ-bond insertions.[1][2][3] Understanding the factors that control product formation in these rapid reactions is paramount for harnessing their synthetic potential.

This guide provides a comparative framework for kinetic versus thermodynamic control, a fundamental concept in physical organic chemistry, and applies it to the context of this compound's reactivity. While direct experimental comparisons for this specific molecule are still an emerging area of research, this guide will use established principles and analogous systems to provide a predictive and conceptual framework, supported by the latest experimental data on this compound itself.

The Principle: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the product distribution can be governed by two distinct regimes: kinetic control or thermodynamic control. The selection between these pathways is typically dictated by reaction conditions such as temperature, reaction time, and solvent.[4]

  • Kinetic Control: At lower temperatures, reactions are generally irreversible. The major product will be the one that is formed the fastest, meaning it proceeds via the transition state with the lowest activation energy (ΔG‡). This is the kinetic product .

  • Thermodynamic Control: At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy (ΔG°). This is the thermodynamic product .[4]

A classic example is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. At room temperature (kinetic control), the less stable endo isomer is the major product because it is formed more rapidly. However, at 81°C with prolonged reaction times, the equilibrium favors the formation of the more stable exo isomer, the thermodynamic product.[4]

Conceptual Application to this compound

The reactions of this compound are exceptionally fast and exothermic due to the release of approximately 100 kcal/mol of strain energy.[1][3] This inherent exothermicity suggests that many of its reactions may be irreversible under typical laboratory conditions, favoring the kinetic product. However, the possibility of competing pathways leading to products of differing stability cannot be discounted.

The following diagram illustrates a hypothetical energy profile for a cycloaddition reaction of this compound, where two different adducts can be formed.

G reactants This compound + Trapping Agent TS1 TS_kinetic P1 Kinetic Product (e.g., [4+2] Adduct) TS2 TS_thermo P2 Thermodynamic Product (e.g., Rearranged Adduct) start peak1 start->peak1 peak2 start->peak2 valley1 peak1->valley1 valley2 peak2->valley2 E_react Energy E_axis R_coord Reaction Coordinate react_level_y ts1_level_y react_level_y->ts1_level_y ts2_level_y react_level_y->ts2_level_y delta_g1 ΔG‡ (kinetic) delta_g2 ΔG‡ (thermo) arrow1_start arrow1_end arrow1_start->arrow1_end arrow2_start arrow2_end arrow2_start->arrow2_end xaxis xaxis 5,-0.2! 5,-0.2! xaxis->5,-0.2! yaxis yaxis -0.7, 5.5! -0.7, 5.5! yaxis->-0.7, 5.5!

Caption: Hypothetical reaction coordinate diagram for competing pathways.

In this conceptual diagram, the kinetic product is formed via a lower activation barrier (ΔG‡ (kinetic)) and would be favored at low temperatures. The thermodynamic product is more stable (lower in energy) but has a higher activation barrier, and would be favored at higher temperatures, assuming the reaction is reversible.

Experimental Data for this compound Reactions

Recent work has demonstrated the viability of generating and trapping this compound in situ from a silyl (B83357) triflate precursor. The highly reactive triene participates in a range of cycloaddition reactions. The table below summarizes key quantitative data from these studies. It is important to note that these reactions were optimized for yield and not explicitly designed to differentiate between kinetic and thermodynamic control.

Trapping AgentReaction TypeConditionsProduct(s)Yield (%)Diastereomeric Ratio (d.r.)Reference
N-Phenylmaleimide[4+2] CycloadditionBenzene, 80 °CDiels-Alder Adduct515:1[5]
Mesitylene Nitrile Oxide[3+2] CycloadditionCH₂Cl₂, 0 to 40 °CIsoxazoline Adduct796:1[5]
Oxacyclic Allene Precursor[2+2] CycloadditionMeCN, 23 °CCyclobutane Adduct692:1[5]

Experimental Protocols

The following is a representative protocol for the generation and trapping of this compound, adapted from the literature.

Protocol: [4+2] Cycloaddition of this compound with N-Phenylmaleimide [5]

  • Precursor Synthesis: The silyl triflate precursor of this compound is synthesized according to established literature procedures.

  • Reaction Setup: A flame-dried Schlenk flask is charged with N-phenylmaleimide (2.5 equivalents) and the silyl triflate precursor (1.0 equivalent).

  • Solvent Addition: Anhydrous benzene is added via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Fluoride (B91410) Source: A fluoride source, such as cesium fluoride (CsF), is added to initiate the in situ formation of this compound.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for the time specified in the literature (e.g., 24 hours).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched, and extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.

  • Analysis: The product structure, yield, and diastereomeric ratio are determined using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Proposed Workflow for Investigating Reaction Control

To definitively determine whether a reaction of this compound is under kinetic or thermodynamic control, a systematic experimental approach is required. The following workflow outlines the necessary steps.

G A Select a this compound Reaction with Competing Pathways B Low-Temperature Experiment (e.g., -78°C to 0°C) A->B Condition 1 C High-Temperature Experiment (e.g., 25°C to 80°C) A->C Condition 2 D Time-Course Study at Low Temp B->D E Equilibration Study C->E Isolate kinetic product, resubject to high temp F Analyze Product Ratios (e.g., by NMR, GC/LC-MS) D->F E->F G Identify Kinetic Product (Major product at low temp/short times) F->G H Identify Thermodynamic Product (Major product at high temp/long times) F->H I Conclusion: Reaction Control Profile G->I H->I

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted 1,2,3-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted and unsubstituted 1,2,3-cyclohexatriene, a highly strained and reactive isomer of benzene (B151609). The information presented is supported by experimental data from recent studies, offering valuable insights for applications in complex molecule synthesis.

Introduction

This compound is a high-energy, strained isomer of benzene that has recently garnered significant attention as a versatile synthetic intermediate.[1] Its high degree of strain, approximately 100 kcal mol⁻¹ higher in free energy than benzene, drives a variety of rapid, strain-promoted reactions.[1] This guide focuses on the comparative reactivity of the parent, unsubstituted this compound and its substituted derivatives, highlighting how substituents influence reaction outcomes and selectivity.

Reactivity Comparison: A Quantitative Overview

The reactivity of this compound and its derivatives has been explored through various trapping experiments, including cycloadditions, nucleophilic additions, and σ-bond insertions.[1] The following tables summarize the yields of products obtained from the in-situ generation and trapping of unsubstituted and a disubstituted this compound.

Table 1: Trapping Reactions of Unsubstituted this compound

Trapping AgentReaction TypeProductYield (%)
1,3-Diphenylisobenzofuran[4+2] CycloadditionDiels-Alder Adduct85
Furan[4+2] CycloadditionDiels-Alder Adduct75
N-Boc-pyrrole[4+2] CycloadditionDiels-Alder Adduct60
2-Methylfuran[4+2] CycloadditionDiels-Alder Adduct78
Azomethine imine[3+2] CycloadditionCycloadduct82
Nitrone[3+2] CycloadditionCycloadduct75
1,1-Diethoxyethene[2+2] CycloadditionCyclobutane Adduct55
Sodium phenoxideNucleophilic AdditionEther65

Data sourced from Kelleghan et al., Nature (2023).[1]

Table 2: Trapping Reactions of a Disubstituted this compound (4,5-di-n-propyl)

Trapping AgentReaction TypeProductYield (%)
1,3-Diphenylisobenzofuran[4+2] CycloadditionDiels-Alder Adduct88
Furan[4+2] CycloadditionDiels-Alder Adduct80
N-Boc-pyrrole[4+2] CycloadditionDiels-Alder Adduct72
2-Methylfuran[4+2] CycloadditionDiels-Alder Adduct81
Azomethine imine[3+2] CycloadditionCycloadduct85
Nitrone[3+2] CycloadditionCycloadduct78
1,1-Diethoxyethene[2+2] CycloadditionCyclobutane Adduct60
Sodium phenoxideNucleophilic AdditionEther70

Data sourced from Kelleghan et al., Nature (2023).[1]

The data indicates that the presence of alkyl substituents on the this compound ring does not significantly diminish its high reactivity in these trapping reactions. In fact, in several cases, slightly higher yields were observed for the disubstituted derivative. This suggests that the immense strain of the cumulene system is the dominant factor driving the reactivity, with substituent effects playing a more subtle role in modulating reaction efficiency.

Experimental Protocols

The generation of highly reactive 1,2,3-cyclohexatrienes is achieved in situ from stable precursors, typically silyl (B83357) triflates, through a fluoride-induced elimination.

General Procedure for the In-Situ Generation and Trapping of this compound

A solution of the corresponding silyl triflate precursor (1.0 equiv) and a trapping agent (2.0-5.0 equiv) in a suitable solvent (e.g., THF or acetonitrile) is treated with a fluoride (B91410) source, such as cesium fluoride (CsF), at a controlled temperature. The reaction mixture is stirred for a specified time, after which it is quenched and worked up to isolate the trapped product.

Synthesis of Silyl Triflate Precursors

The silyl triflate precursors are synthesized from commercially available starting materials. For the unsubstituted this compound, the precursor is prepared from cyclohexenone. The synthesis of the precursor for the disubstituted derivative starts from 3,4-di-n-propyl-2-cyclohexen-1-one. The detailed multi-step syntheses involve steps such as silylation, bromination, and triflation. For complete, step-by-step protocols, please refer to the supplementary information of the primary literature.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the key processes involved in the study of this compound reactivity.

experimental_workflow cluster_precursor Precursor Synthesis cluster_reaction In-situ Generation & Trapping cluster_analysis Analysis start Cyclohexenone Derivative synthesis Multi-step Synthesis start->synthesis precursor Silyl Triflate Precursor synthesis->precursor generation This compound (in situ) precursor->generation CsF product Trapped Product generation->product trapping Trapping Agent trapping->product analysis Isolation & Characterization product->analysis

Caption: Experimental workflow for the synthesis, in-situ generation, and trapping of 1,2,3-cyclohexatrienes.

reaction_pathways cluster_cycloaddition Cycloadditions cluster_other Other Reactions triene This compound (Substituted or Unsubstituted) diels_alder [4+2] (e.g., Furan) triene->diels_alder three_plus_two [3+2] (e.g., Nitrone) triene->three_plus_two two_plus_two [2+2] (e.g., Ketene Acetal) triene->two_plus_two nucleophilic_addition Nucleophilic Addition (e.g., Phenoxide) triene->nucleophilic_addition sigma_insertion σ-Bond Insertion triene->sigma_insertion

Caption: Overview of the diverse reaction modes of 1,2,3-cyclohexatrienes.

Conclusion

Both substituted and unsubstituted 1,2,3-cyclohexatrienes are highly reactive intermediates that readily undergo a variety of transformations. The presence of alkyl substituents does not significantly impede their reactivity, highlighting the dominant role of ring strain in driving these reactions. This remarkable reactivity, coupled with the ability to tune the properties of the intermediate through substitution, makes 1,2,3-cyclohexatrienes powerful tools for the rapid construction of complex molecular architectures. Further exploration of the effects of a wider range of substituents is warranted to fully harness the synthetic potential of these fascinating molecules.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2,3-Cyclohexatriene: An In-Situ Quenching and Workup Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and "disposal" of 1,2,3-cyclohexatriene. It is critical to understand that this compound is a highly reactive and unstable intermediate that is not isolated.[1] Therefore, standard disposal procedures for a stable chemical compound do not apply. The concept of "disposal" for this transient species is effectively the safe and complete quenching of the reaction mixture in which it is generated in situ.

The following procedures provide a step-by-step guide for the safe quenching and workup of a reaction mixture containing or suspected of containing unreacted this compound. These guidelines are based on the known reactivity of this compound and related strained intermediates, which readily undergo reactions such as cycloadditions and nucleophilic additions.[1][2][3]

Core Principle: In-Situ Quenching

The fundamental principle for the safe "disposal" of this compound is to convert it into a stable, less reactive compound within the reaction vessel before any workup or exposure to the atmosphere. This is achieved by adding a suitable quenching agent to the reaction mixture.

Experimental Protocol: Quenching and Workup Procedure

This protocol outlines the steps to be taken upon completion of a reaction involving the in-situ generation of this compound.

1. Pre-Quench Analysis (Optional but Recommended):

  • Before quenching, it is advisable to analyze the reaction mixture (e.g., by TLC, LC-MS, or NMR of a carefully quenched aliquot) to confirm the consumption of the starting material and the formation of the desired product. This helps in assessing the extent of the reaction and the potential amount of unreacted this compound.

2. Cooling the Reaction Mixture:

  • It is crucial to cool the reaction vessel to a low temperature, typically 0 °C to -78 °C, using an appropriate cooling bath (e.g., ice-water or dry ice-acetone). This is a critical safety measure to control the rate of the quenching reaction, which can be exothermic.

3. Selection and Addition of a Quenching Agent:

  • Select a suitable quenching agent from the table below. The choice of quenching agent will depend on the specific reaction conditions and the nature of the desired product.

  • Slowly add the quenching agent dropwise to the cooled, stirred reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Rapid addition can lead to an uncontrolled exothermic reaction.

4. Gradual Warming and Stirring:

  • After the addition of the quenching agent is complete, allow the reaction mixture to slowly warm to room temperature while maintaining vigorous stirring. This ensures that the quenching reaction proceeds to completion. It is recommended to stir for at least one hour.

5. Hydrolytic Workup:

  • Once the reaction mixture has reached room temperature, a hydrolytic workup is typically performed to neutralize any remaining reactive species and to facilitate the separation of the product.[2][4]

  • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water to the reaction mixture while stirring. This will also quench any remaining reactive reagents such as cesium fluoride, which is often used in the generation of this compound.[5]

6. Extraction and Final Disposal:

  • Following the hydrolytic workup, perform a standard aqueous extraction to separate the organic products from the aqueous layer. The organic layer can then be dried, and the solvent removed to isolate the crude product.

  • The aqueous layer, containing salts and water-soluble byproducts, should be neutralized if necessary and disposed of according to your institution's hazardous waste guidelines. The organic waste from the reaction and purification steps should also be collected and disposed of as hazardous waste.

Data Presentation: Quenching Agents for this compound

Quenching AgentClassReactivity with this compoundNotes
Methanol (MeOH) Nucleophile (Alcohol)Rapid nucleophilic additionA common and effective quenching agent. The resulting product is a stable methoxycyclohexadiene derivative.
Isopropanol (IPA) Nucleophile (Alcohol)Slower nucleophilic addition than methanolA less reactive alternative to methanol, which can be useful for controlling the exothermicity of the quench.
Furan / 2,5-Dimethylfuran Diene[4+2] Cycloaddition (Diels-Alder)Highly effective for trapping this compound to form stable cycloadducts.[2]
1,3-Diphenylisobenzofuran Diene[4+2] Cycloaddition (Diels-Alder)A classic trapping agent for highly reactive dienophiles.[2]
Water (H₂O) NucleophileNucleophilic additionCan be used, especially during the hydrolytic workup step, but the reaction may be less clean than with alcohols.

Mandatory Visualization: Logical Workflow for Disposal

DisposalWorkflow Logical Workflow for the Proper Disposal of this compound start Reaction involving in-situ generation of this compound is complete cool Cool reaction mixture to 0 °C to -78 °C start->cool add_quench Slowly add a quenching agent (e.g., Methanol, Furan) cool->add_quench warm Allow to warm to room temperature with stirring add_quench->warm hydrolytic_workup Perform hydrolytic workup (add sat. aq. NH4Cl or H2O) warm->hydrolytic_workup extraction Standard aqueous extraction hydrolytic_workup->extraction organic_waste Dispose of organic layer as hazardous waste extraction->organic_waste aqueous_waste Neutralize and dispose of aqueous layer as hazardous waste extraction->aqueous_waste end Procedure Complete

Caption: Workflow for the safe quenching and workup of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。